molecular formula C29H24N6 B15616481 SRI-31142

SRI-31142

Cat. No.: B15616481
M. Wt: 456.5 g/mol
InChI Key: KMPKXUWMECJNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRI-31142 is a useful research compound. Its molecular formula is C29H24N6 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H24N6

Molecular Weight

456.5 g/mol

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-pyridin-4-ylethyl)quinazolin-4-amine

InChI

InChI=1S/C29H24N6/c1-20-17-27-31-15-16-35(27)19-25(20)29-33-26-10-6-5-9-23(26)28(34-29)32-18-24(21-7-3-2-4-8-21)22-11-13-30-14-12-22/h2-17,19,24H,18H2,1H3,(H,32,33,34)

InChI Key

KMPKXUWMECJNNG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel psychoactive compound identified as a putative allosteric modulator of the dopamine (B1211576) transporter (DAT). Extensive preclinical research has focused on its potential as a pharmacotherapy for cocaine abuse due to its unique pharmacological profile. Unlike typical DAT inhibitors such as cocaine, this compound does not exhibit abuse potential and can attenuate the reinforcing effects of cocaine. However, its precise mechanism of action remains an area of active investigation, with conflicting in vitro and in vivo data regarding its functional impact on dopamine uptake. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its binding kinetics, in vivo neurochemical and behavioral effects, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Allosteric Modulation of the Dopamine Transporter

This compound is classified as a putative allosteric inhibitor of the dopamine transporter (DAT).[1][2][3] Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's function. In the context of DAT, this modulation can affect the binding of dopamine and other DAT ligands, as well as the transporter's ability to shuttle dopamine across the cell membrane.

Binding Affinity

In vitro binding assays have demonstrated that this compound exhibits a high affinity for the dopamine transporter.

Parameter Value Assay
Ki1.9 nMRadioligand binding assay

Table 1: Binding Affinity of this compound for the Dopamine Transporter.[3]

This high affinity suggests a potent interaction with DAT. However, the functional consequences of this binding are complex and not fully elucidated.

In Vivo Pharmacological Effects

The most compelling evidence for the mechanism of action of this compound comes from in vivo studies in animal models of drug abuse and reward.

Neurochemical Effects on Dopamine Levels

In vivo microdialysis studies in rats have been instrumental in characterizing the neurochemical profile of this compound.

Condition Effect of this compound on Nucleus Accumbens Dopamine
This compound aloneDecrease in extracellular dopamine levels
This compound + CocaineBlocks cocaine-induced increases in dopamine levels

Table 2: In Vivo Effects of this compound on Dopamine Levels in the Nucleus Accumbens.[1]

This profile is distinct from classic DAT inhibitors like cocaine, which robustly increase extracellular dopamine concentrations. The ability of this compound to reduce basal dopamine levels and block cocaine-induced increases is a key feature of its therapeutic potential.

Behavioral Effects in Intracranial Self-Stimulation (ICSS) Studies

Intracranial self-stimulation (ICSS) is a behavioral paradigm used to assess the rewarding and abuse potential of drugs.

Condition Effect of this compound on ICSS
This compound aloneDecrease in ICSS responses (indicating a lack of reward)
This compound + CocaineBlocks cocaine-induced increases in ICSS

Table 3: Behavioral Effects of this compound in Intracranial Self-Stimulation (ICSS) Studies.[1]

These findings further support the notion that this compound lacks the abuse liability associated with cocaine and may have efficacy in treating cocaine addiction by blocking its rewarding effects.

The Ambiguity of In Vitro Functional Effects

A significant point of contention in understanding this compound's mechanism of action is the discrepancy between its in vivo effects and in vitro functional data. While it binds to DAT with high affinity and clearly modulates dopamine-related behaviors in vivo, standard in vitro assays have failed to confirm its activity as a dopamine uptake inhibitor. This has led to the hypothesis that this compound may act as a "silent" allosteric modulator or that its mechanism is more complex than simple uptake inhibition.

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

  • Methodology:

    • Prepare cell membranes expressing the dopamine transporter.

    • Incubate the membranes with a radiolabeled ligand that binds to the DAT (e.g., [3H]WIN 35,428).

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis
  • Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats.

  • Methodology:

    • Surgically implant a microdialysis probe into the nucleus accumbens of an anesthetized rat.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a syringe pump that perfuses it with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals.

    • Administer this compound, cocaine, or a combination of both.

    • Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Intracranial Self-Stimulation (ICSS)
  • Objective: To assess the rewarding and abuse potential of this compound.

  • Methodology:

    • Surgically implant an electrode into the medial forebrain bundle (a key reward pathway) of a rat.

    • Train the rat to press a lever to receive a brief electrical stimulation through the electrode.

    • Once the rat is responding stably, administer this compound or cocaine.

    • Measure the rate of lever pressing. An increase in lever pressing is indicative of a rewarding effect, while a decrease suggests a lack of reward or an aversive effect.

Signaling Pathways and Logical Relationships

SRI_31142_DAT_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Orthosteric Site Allosteric Site Dopamine->DAT:f0 Binds Cocaine Cocaine Cocaine->DAT:f0 Binds & Blocks Dopamine_in Dopamine DAT->Dopamine_in Reuptake SRI31142 This compound SRI31142->DAT:f1 Binds & Modulates

Caption: Putative allosteric modulation of the dopamine transporter by this compound.

Experimental_Workflow A In Vitro Binding Assay (Determine Ki) D Pharmacological Profile of this compound A->D B In Vivo Microdialysis (Measure Dopamine Levels) B->D C Intracranial Self-Stimulation (Assess Abuse Potential) C->D

Caption: Experimental workflow for characterizing the pharmacological effects of this compound.

Conclusion and Future Directions

This compound represents a promising class of compounds with a unique mechanism of action at the dopamine transporter. Its ability to modulate dopamine signaling without producing the abuse-related effects of traditional DAT inhibitors makes it a compelling candidate for the development of novel treatments for cocaine addiction. However, the precise molecular mechanism by which it exerts its effects remains to be fully elucidated. Future research should focus on resolving the discrepancy between its in vitro and in vivo functional data. Advanced techniques such as cryogenic electron microscopy (cryo-EM) could provide structural insights into how this compound binds to DAT and induces conformational changes. Furthermore, exploring potential downstream signaling pathways affected by this compound's modulation of DAT could reveal new therapeutic targets. A deeper understanding of its mechanism of action will be critical for the successful clinical translation of this compound and related compounds.

References

SRI-31142: A Putative Allosteric Dopamine Transporter Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 has been investigated as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). Allosteric modulators offer a promising therapeutic avenue by fine-tuning transporter function rather than blocking it entirely, potentially mitigating the abuse liability associated with traditional DAT inhibitors like cocaine. However, extensive research into this compound has revealed a complex pharmacological profile. While it demonstrates the ability to attenuate the behavioral effects of cocaine, the direct involvement of allosteric modulation of DAT in these effects remains inconclusive. In fact, evidence suggests that this compound may act through a non-DAT-mediated mechanism. This technical guide provides a comprehensive overview of the existing data on this compound, including its binding affinities, in vivo and in vitro functional effects, and detailed experimental protocols. The aim is to offer a thorough resource for researchers in neuropharmacology and drug development who are exploring novel therapeutic strategies for substance use disorders and other dopamine-related pathologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Binding Affinities and Functional Potencies of this compound

TargetAssay TypeSpeciesKᵢ (nM)IC₅₀ (nM)Reference
Dopamine Transporter (DAT)[³H]WIN35428 BindingHuman3520[1]
Dopamine Transporter (DAT)[³H]WIN35428 BindingRat2340[1]
Dopamine Transporter (DAT)[³H]Dopamine UptakeRat Synaptosomes1.9[1]
Serotonin (B10506) Transporter (SERT)[³H]Serotonin UptakeRat Synaptosomes(Partial Efficacy)[1]
Norepinephrine Transporter (NET)[³H]Norepinephrine UptakeRat Synaptosomes(Partial Efficacy)[1]
Mu Opioid ReceptorRadioligand Binding116[1]
Kappa Opioid ReceptorRadioligand BindingSimilar to DAT affinity[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterBrainPlasmaReference
Tₘₐₓ10 min10 min[1]
Cₘₐₓ35.2 ng/mL (77.1 nM)1125 ng/mL (2.5 µM)[1]
t₁/₂Not Determined4.4 h[1]
AUC18.2 h/ng per milliliter880 h/ng per milliliter[1]

Table 3: In Vivo Effects of this compound on Cocaine-Induced Behaviors in Rats

Behavioral AssayThis compound Effect (Alone)This compound Effect on Cocaine ResponseReference
Intracranial Self-Stimulation (ICSS)DecreasedBlocked cocaine-induced increases[1]
Nucleus Accumbens Dopamine Levels (Microdialysis)DecreasedBlocked cocaine-induced increases[1]
Nucleus Accumbens Serotonin Levels (Microdialysis)No significant effectNo significant effect on cocaine-induced increases[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Radioligand Binding Assays for DAT

This protocol is a generalized procedure for determining the binding affinity of a compound to the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.

  • Materials:

    • Cell membranes prepared from cells expressing the target transporter (e.g., HEK293-hDAT cells).

    • [³H]WIN 35,428 (Radioligand).

    • Test compound (this compound).

    • Non-specific binding control (e.g., 10 µM GBR 12909).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • 96-well microplates.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in the binding buffer.

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kᵢ value by non-linear regression analysis of the competition binding data.

[³H]Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit dopamine uptake by DAT-expressing cells or synaptosomes.

  • Materials:

    • DAT-expressing cells (e.g., HEK293-hDAT) or rat brain synaptosomes.

    • [³H]Dopamine.

    • Test compound (this compound).

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere. For synaptosomes, prepare a suspension.

    • Wash the cells or synaptosomes with pre-warmed uptake buffer.

    • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate dopamine uptake by adding [³H]Dopamine to each well.

    • Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.

    • Determine the IC₅₀ value by analyzing the concentration-response curve.

Intracranial Self-Stimulation (ICSS) in Rats

ICSS is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs of abuse.

  • Surgical Procedure:

    • Anesthetize rats and stereotaxically implant a stimulating electrode into the medial forebrain bundle (MFB).

    • Allow for a post-operative recovery period of at least one week.

  • Training and Testing:

    • Train rats in an operant chamber to press a lever to receive a brief electrical stimulation to the MFB.

    • Establish a baseline rate of responding for each animal.

    • Administer the test compound (this compound), cocaine, or vehicle and record the rate of lever pressing.

    • Analyze the data to determine if the compound alters the rewarding effects of the MFB stimulation (a leftward shift in the frequency-rate curve indicates an enhanced reward, while a rightward shift indicates a diminished reward).

In Vivo Microdialysis in Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Procedure:

    • Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens.

    • Allow for a post-operative recovery period.

  • Microdialysis and Neurochemical Analysis:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (this compound), cocaine, or vehicle.

    • Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the neurotransmitter levels as a percentage of the baseline pre-drug administration levels.

Visualizations: Workflows and Putative Mechanisms

Experimental Workflows

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays binding_assay Radioligand Binding Assay (Ki Determination) uptake_assay [3H]Dopamine Uptake Assay (IC50 Determination) ca_signaling Ca2+ Signaling Assay (Functional Response) icss Intracranial Self-Stimulation (Behavioral Reward) microdialysis Microdialysis (Neurotransmitter Levels) pharmacokinetics Pharmacokinetics (Brain Penetration) sri31142 This compound sri31142->binding_assay sri31142->uptake_assay sri31142->ca_signaling sri31142->icss sri31142->microdialysis sri31142->pharmacokinetics

Caption: Experimental workflow for characterizing this compound.

Putative Allosteric Modulation of DAT

putative_allosteric_modulation cluster_ligands dat {Dopamine Transporter (DAT)|Extracellular|Intracellular} intracellular_signaling Downstream Signaling (Hypothetical) dat:in->intracellular_signaling Conformational Change (Modulated by this compound?) dopamine Dopamine dopamine->dat:out Binds to Orthosteric Site cocaine Cocaine cocaine->dat:out Blocks Orthosteric Site sri31142 This compound sri31142->dat:out Putative Binding to Allosteric Site

Caption: Conceptual model of this compound's putative allosteric action on DAT.

Discussion of Findings

This compound was initially identified as a promising candidate for an allosteric modulator of DAT due to its nanomolar potency in inhibiting dopamine uptake in rat brain synaptosomes, coupled with a significantly weaker affinity for the cocaine binding site (orthosteric site) on the transporter.[1] This pharmacological profile suggested a non-competitive mechanism of action, a hallmark of allosteric modulation.

In vivo studies in rats further highlighted its potential therapeutic value. Unlike cocaine, this compound did not produce abuse-related increases in intracranial self-stimulation (ICSS) or elevate dopamine levels in the nucleus accumbens.[1] Instead, at effective doses, it decreased both ICSS and dopamine levels.[2] Crucially, this compound was found to block the rewarding and neurochemical effects of cocaine.[1][2]

However, the direct involvement of DAT in mediating these effects has been questioned. Pharmacokinetic studies confirmed that this compound penetrates the brain, reaching concentrations sufficient to engage its target.[1] Yet, in vitro functional assays using DAT-mediated fluorescent signals in live cells failed to confirm dopamine uptake inhibition.[1] This discrepancy between synaptosomal uptake assays and live-cell functional assays raises questions about the primary mechanism of action.

Furthermore, a broad receptor binding screen revealed that this compound has affinity for other targets, including mu and kappa opioid receptors, at concentrations that could be pharmacologically relevant.[1] Although its affinity for these off-target sites was generally lower than its potency in the synaptosomal dopamine uptake assay, the possibility that these interactions contribute to its overall in vivo effects cannot be ruled out. The observation that this compound's effects are not entirely consistent with a pure DAT allosteric modulator has led to the hypothesis that it may attenuate cocaine's effects through a non-DAT-mediated mechanism.[1]

Signaling Pathways: An Unresolved Question

A critical aspect of understanding any allosteric modulator is to elucidate its impact on downstream signaling pathways. The dopamine transporter is not merely a passive conduit for dopamine reuptake; it is also involved in intracellular signaling cascades. However, the current body of literature on this compound does not provide evidence for its modulation of any specific DAT-related signaling pathways. The research has primarily focused on its effects on dopamine transport and its behavioral consequences. The lack of confirmed direct allosteric modulation of DAT by this compound in all functional assays makes it challenging to even speculate on its potential influence on downstream signaling. Future research would be necessary to first unequivocally establish this compound as a direct allosteric modulator of DAT before investigating its impact on signaling cascades.

Conclusion

This compound presents a fascinating case study in the complexities of drug development, particularly in the realm of allosteric modulation. While it exhibits promising therapeutic potential in preclinical models for attenuating the effects of cocaine without apparent abuse liability, its precise mechanism of action remains elusive. The initial hypothesis of allosteric DAT inhibition is not fully supported by the available data, and the contribution of off-target effects cannot be discounted.

For researchers and drug development professionals, this compound serves as a reminder of the importance of a multi-faceted approach to pharmacological characterization. The discrepancies between different in vitro assays highlight the need for careful interpretation of data and the use of multiple experimental systems. While the future of this compound as a clinical candidate may be uncertain, the research surrounding it provides valuable insights into the challenges and opportunities in the development of novel therapeutics for substance use disorders. Further investigation is warranted to definitively determine its mechanism of action, which may yet reveal novel pathways for therapeutic intervention.

References

An In-depth Technical Guide to the Dopamine Transporter Binding Affinity of SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). Its unique pharmacological profile, characterized by a complex in vitro binding affinity and a distinct in vivo behavioral and neurochemical signature, distinguishes it from traditional DAT inhibitors like cocaine. This technical guide provides a comprehensive overview of the binding affinity of this compound for the dopamine transporter, detailing the experimental protocols used for its characterization and summarizing the quantitative data. It explores the compound's proposed mechanism of action, its effects on dopaminergic signaling, and its interactions with other neurotransmitter systems. This document is intended to serve as a core resource for researchers in neuropharmacology and drug development investigating new therapeutic avenues for substance use disorders and other dopamine-related pathologies.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. As such, it is a primary target for both therapeutic agents and drugs of abuse. This compound (2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine) emerged from a series of compounds identified as potential allosteric modulators of the DAT.[1] Unlike competitive inhibitors that bind to the same site as dopamine, allosteric modulators bind to a distinct site, altering the transporter's conformation and function. This mechanism offers the potential for a more nuanced modulation of dopamine levels and may avoid the abuse liability associated with classical DAT blockers.

Initial studies have shown that this compound exhibits a perplexing pharmacological profile. While some reports suggest nanomolar potency, others indicate a significantly weaker interaction with the DAT.[1][2] Furthermore, its functional impact on dopamine uptake is not consistently observed in all in vitro assays.[1] In vivo, however, this compound demonstrates clear effects, reducing intracranial self-stimulation (ICSS) and dopamine levels in the nucleus accumbens (NAc), and notably, blocking the abuse-related effects of cocaine.[1][2][3] This guide synthesizes the available data to provide a detailed understanding of this compound's interaction with the DAT.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been assessed through various in vitro assays. The data, however, presents some notable discrepancies, which may be attributable to different experimental conditions, assay types (e.g., binding vs. uptake inhibition), and the species from which the transporter was derived (rat vs. human). The following table summarizes the key quantitative findings.

Parameter Value Assay Type Target Notes Reference
Ki 1.9 nMNot SpecifiedDopamine Transporter (DAT)This high-potency value is cited by several chemical suppliers. The primary experimental source is not readily available.[2]
Ki 3520 nMRadioligand BindingHuman Dopamine Transporter (hDAT)Determined in a broad receptor binding screen of 45 targets.[1]
IC50 2340 nM[3H]WIN 35,428 BindingRat Dopamine Transporter (rDAT)This value is approximately 1000-fold weaker than its potency to block monoamine uptake in synaptosomes.[1]
Ki 116 nMRadioligand BindingMu (µ) Opioid ReceptorThis was the highest affinity observed in a 45-target receptor screen, suggesting significant off-target activity.[1]
Efficacy PartialMonoamine Uptake AssayRat DAT, SERT, NETExhibited only partial efficacy to block uptake via all three monoamine transporters in rat brain synaptosomes.[1]
Efficacy NoneAmphetamine-induced EffluxDopamine Transporter (DAT)Failed to block amphetamine-induced DAT-mediated monoamine efflux.[1]
Functional Confirmation Not ConfirmedDAT-mediated Fluorescent Signal AssayLive CellsIn vitro functional assays failed to confirm dopamine uptake inhibition.[1]

Experimental Protocols

The characterization of this compound's binding and functional profile involves several standard neuropharmacological assays. The detailed methodologies for these key experiments are provided below.

Radioligand Competitive Binding Assay for DAT

This assay determines the affinity of a test compound (like this compound) for the DAT by measuring its ability to compete with a radiolabeled ligand that binds to a known site on the transporter. [3H]WIN 35,428 is a commonly used radioligand for this purpose.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine transporter.

Materials:

  • Tissue Source: Rat striatal tissue, a brain region with high DAT density.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]WIN 35,428.

  • Competitors:

    • Non-specific binding control: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).

    • Test Compound: this compound at various concentrations.

  • Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and place them in ice-cold homogenization buffer.

    • Homogenize the tissue using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

    • Add 50 µL of the membrane preparation to each well.

    • Add 50 µL of assay buffer (for total binding), 50 µL of cocaine solution (for non-specific binding), or 50 µL of the corresponding this compound dilution.

    • Add 50 µL of [3H]WIN 35,428 (at a concentration near its Kd) to all wells.

    • Incubate the plate for 60-120 minutes at room temperature or 4°C.

    • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic terminals (synaptosomes).

Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake.

Materials:

  • Tissue Source: Freshly dissected rat striatal tissue.

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES.

    • Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 5 mM D-glucose.

  • Radioligand: [3H]Dopamine.

  • Inhibitors:

    • Non-specific uptake control: A high concentration of a selective DAT inhibitor (e.g., 10 µM GBR 12909 or 500 µM cocaine).

    • Test Compound: this compound at various concentrations.

  • Equipment: Dounce homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize striatal tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (the crude synaptosomal fraction) in uptake buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, add the synaptosomal suspension to triplicate wells for total uptake, non-specific uptake, and each concentration of this compound.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding [3H]Dopamine to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

    • Immediately wash the filters three times with ice-cold uptake buffer.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the control wells.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining DAT binding affinity and the proposed logical pathway of this compound's action.

G Experimental Workflow for DAT Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Crude Membranes) Centrifuge2->Pellet ProteinAssay Protein Concentration Assay Pellet->ProteinAssay Plate 96-Well Plate Setup (Total, Non-Specific, Test Compound) ProteinAssay->Plate Incubate Incubate with [3H]WIN 35,428 Plate->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc Calculate Specific Binding Count->Calc Plot Plot % Inhibition vs. [Compound] Calc->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.

G Logical Pathway of this compound Action cluster_effects In Vivo Effects cluster_functional In Vitro Functional Outcome SRI31142 This compound DAT Dopamine Transporter (DAT) (Allosteric Site) SRI31142->DAT Binds (Ki ≈ 3.5 µM) MuOpioid Mu (µ) Opioid Receptor SRI31142->MuOpioid Binds (Ki = 116 nM) DecDA Decreased Dopamine in Nucleus Accumbens SRI31142->DecDA Results in DecICSS Reduced Intracranial Self-Stimulation (ICSS) SRI31142->DecICSS Results in BlockCocaine Blocks Cocaine-Induced Increase in DA & ICSS SRI31142->BlockCocaine Results in WeakUptake Weak / Inconsistent Inhibition of DA Uptake DAT->WeakUptake Leads to

Caption: Logical relationships of this compound's binding, functional effects, and in vivo outcomes.

Discussion and Conclusion

This compound presents a complex and intriguing pharmacological profile. The significant discrepancy in its reported binding affinities for the DAT—ranging from low nanomolar to micromolar—underscores the need for careful interpretation of data from varied sources. The higher Ki value of ~3.5 µM, derived from a comprehensive receptor screen, may more accurately reflect its affinity for the primary binding site on the human DAT, while the much lower values could represent interactions with an allosteric site or experimental artifacts.[1]

Crucially, the compound's identity as a "putative allosteric inhibitor" is challenged by in vitro functional data that failed to consistently demonstrate inhibition of dopamine uptake.[1] This suggests that its mechanism of action is not a simple allosteric antagonism of transport function. The in vivo data, however, are unambiguous: this compound reduces basal dopamine levels and reward-seeking behavior, and effectively counteracts the effects of cocaine.[1][3]

The notable affinity of this compound for the mu-opioid receptor (Ki = 116 nM) introduces another layer of complexity.[1] It is plausible that some of its in vivo effects could be mediated, at least in part, through this off-target interaction. The observed reduction in ICSS, for instance, could be influenced by activity at opioid receptors.

References

In Vitro Characterization of SRI-31142: A Technical Guide to its Allosteric Modulation of the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 has been identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT), a critical protein in the regulation of dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, with a focus on its binding kinetics and mechanism of action. While specific kinetic parameters such as association (k_on) and dissociation (k_off) rates for this compound are not extensively available in the public domain, this document synthesizes the existing data, outlines detailed experimental protocols for its characterization, and presents a framework for understanding its interaction with DAT. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of allosteric modulators of the dopamine transporter.

Introduction to this compound

This compound is a novel small molecule that has garnered interest for its potential to allosterically modulate the dopamine transporter (DAT).[1][2] Unlike orthosteric inhibitors that compete directly with dopamine for binding to the primary binding site, allosteric modulators bind to a distinct site on the transporter, thereby altering its conformation and function. This mechanism offers the potential for more nuanced and selective modulation of DAT activity, which may translate to improved therapeutic profiles with fewer side effects.

Initial reports have characterized this compound as a potent, putative allosteric inhibitor of DAT with a reported inhibitor constant (K_i) of 1.9 nM.[2] This high affinity suggests a strong interaction with the transporter. However, there are conflicting reports regarding its functional effects. While one study reported an IC50 of 1.9 nM for the inhibition of dopamine uptake in rat brain synaptosomes, subsequent in vitro functional assays in live cells did not confirm this inhibitory activity.[3] This discrepancy highlights the complexity of studying allosteric modulators and underscores the need for a multi-faceted approach to their characterization.

Quantitative Data Summary

A comprehensive summary of the publicly available quantitative data for this compound binding to the dopamine transporter is presented below. It is important to note the limited availability of detailed kinetic parameters.

ParameterValueSpecies/SystemCommentsReference
K_i 1.9 nMRatPutative allosteric inhibitor of DAT.[2]
IC_50 1.9 nMRat Brain SynaptosomesInhibition of dopamine uptake.[3]
Functional Inhibition Not ConfirmedLive CellsIn vitro functional assays failed to confirm dopamine uptake inhibition.[3]
k_on Not Reported---
k_off Not Reported---
K_d Not Reported---

Table 1: Summary of In Vitro Quantitative Data for this compound. This table summarizes the currently available binding affinity and functional data for this compound. The lack of reported association (k_on) and dissociation (k_off) rate constants, as well as a directly measured dissociation constant (K_d), represents a significant gap in the understanding of its binding kinetics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments that can be employed to characterize the in vitro binding kinetics of this compound. These protocols are based on established methods for studying dopamine transporter binding and can be adapted for the specific investigation of allosteric modulators.

Radioligand Binding Assay for Determination of Binding Affinity (K_i)

This protocol describes a competitive binding assay to determine the inhibitory constant (K_i) of this compound for the dopamine transporter using a known radiolabeled ligand that binds to the orthosteric site.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radioligand to DAT (IC_50) and to calculate the K_i.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells expressing the dopamine transporter (e.g., HEK293-DAT cells) or from brain tissue rich in DAT (e.g., rat striatum).

  • Radioligand: A suitable DAT radioligand such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.

  • Unlabeled Ligand: A known DAT inhibitor (e.g., cocaine or GBR 12935) for determining non-specific binding.

  • This compound: Test compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) binding.

  • Total Binding: Add membrane preparation, a fixed concentration of radioligand, and assay buffer.

  • Non-specific Binding: Add membrane preparation, the same concentration of radioligand, and a saturating concentration of the unlabeled DAT inhibitor.

  • Competitor Binding: Add membrane preparation, the same concentration of radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Kinetic Binding Assays for Determination of k_on and k_off

These assays are designed to measure the association (on-rate) and dissociation (off-rate) of this compound from the dopamine transporter. This typically requires a radiolabeled version of this compound or advanced techniques like surface plasmon resonance (SPR).

3.2.1. Association Rate (k_on) Determination:

  • Add the membrane preparation to the assay buffer.

  • Initiate the binding reaction by adding a known concentration of radiolabeled this compound.

  • At various time points, terminate the reaction by rapid filtration.

  • Measure the amount of bound radioligand at each time point.

  • Plot the specific binding as a function of time and fit the data to an association kinetic model to determine the observed rate constant (k_obs). The association rate constant (k_on) can then be calculated.

3.2.2. Dissociation Rate (k_off) Determination:

  • Incubate the membrane preparation with radiolabeled this compound to allow for equilibrium binding.

  • Initiate dissociation by adding a large excess of unlabeled this compound or another DAT ligand to prevent re-binding of the radioligand.

  • At various time points, terminate the reaction by filtration and measure the remaining bound radioligand.

  • Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line will be the negative of the dissociation rate constant (k_off).

Visualizations of Mechanism and Workflow

Putative Allosteric Mechanism of this compound

The following diagram illustrates the proposed allosteric mechanism of this compound on the dopamine transporter. By binding to a site distinct from the dopamine binding site, this compound is thought to induce a conformational change in the transporter, stabilizing an inward-open state.

Allosteric_Inhibition cluster_0 Dopamine Transporter (DAT) States cluster_1 This compound Interaction Outward-Open Outward-Open Dopamine-Bound Dopamine-Bound Outward-Open->Dopamine-Bound Dopamine Binding Inward-Open Inward-Open Dopamine-Bound->Inward-Open Conformational Change Inward-Open->Outward-Open Dopamine Release & Conformational Reset SRI_31142 This compound DAT_Allosteric Allosteric Site on DAT SRI_31142->DAT_Allosteric Binds to DAT_Allosteric->Inward-Open Stabilizes Conformation

Putative allosteric mechanism of this compound on DAT.
Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the comprehensive in vitro characterization of this compound's binding kinetics.

Experimental_Workflow start Start: Characterization of this compound prep Prepare DAT-expressing Membrane Fractions start->prep affinity Competitive Radioligand Binding Assay prep->affinity kinetics Kinetic Binding Assays (Association & Dissociation) prep->kinetics functional Dopamine Uptake Assay prep->functional analysis Data Analysis & Parameter Calculation (Ki, kon, koff, IC50) affinity->analysis kinetics->analysis functional->analysis end End: Comprehensive In Vitro Profile analysis->end

Workflow for in vitro characterization of this compound.

Signaling Pathway Implications

As an allosteric modulator that is proposed to stabilize the inward-open conformation of the dopamine transporter, this compound would have significant implications for downstream signaling pathways. By locking the transporter in a state where it is unable to bind and translocate extracellular dopamine, this compound would effectively reduce the clearance of dopamine from the synaptic cleft.

This prolonged presence of dopamine in the synapse would lead to increased activation of postsynaptic dopamine receptors (D1-D5). The specific downstream signaling cascades activated would depend on the subtype of dopamine receptor stimulated. For instance, activation of D1-like receptors (D1 and D5) would lead to the stimulation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). Conversely, activation of D2-like receptors (D2, D3, and D4) would inhibit adenylyl cyclase, leading to decreased cAMP levels.

The following diagram illustrates the potential impact of this compound on the dopamine signaling pathway.

Signaling_Pathway Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Uptake D1_receptor D1-like Receptor Dopamine->D1_receptor Activates D2_receptor D2-like Receptor Dopamine->D2_receptor Activates SRI31142 This compound SRI31142->DAT Allosteric Inhibition AC Adenylyl Cyclase D1_receptor->AC Stimulates D2_receptor->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream

References

SRI-31142: A Technical Guide to its Biological Activity and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). This document provides a comprehensive technical overview of the biological activity and pharmacology of this compound, with a focus on its effects in preclinical models of reward and neurochemistry. Unlike traditional competitive inhibitors of DAT, such as cocaine, this compound exhibits a unique pharmacological profile, suggesting potential as a therapeutic agent for substance use disorders. This guide synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Pharmacological Profile

This compound is characterized as a potent, brain-penetrant allosteric inhibitor of the dopamine transporter. Its primary mechanism of action is believed to involve binding to a site on the DAT that is distinct from the dopamine and cocaine binding site, thereby modulating the transporter's function.

In Vitro Binding Affinity
CompoundTargetBinding Affinity (Ki)
This compoundDopamine Transporter (DAT)1.9 nM

In Vivo Biological Activity

The in vivo effects of this compound have been primarily investigated using intracranial self-stimulation (ICSS) to assess its abuse potential and in vivo microdialysis to measure its impact on neurotransmitter levels in the brain's reward circuitry.

Intracranial Self-Stimulation (ICSS) Studies

ICSS is a behavioral paradigm used to evaluate the rewarding effects of stimuli, including drugs of abuse. In these studies, animals are trained to perform an action (e.g., press a lever) to receive electrical stimulation in a brain region associated with reward, such as the medial forebrain bundle.

In contrast to cocaine and the selective DAT inhibitor GBR-12935, this compound does not produce an increase in ICSS, which is indicative of a lack of abuse potential.[1][2] Instead, at higher doses, it dose-dependently decreases ICSS, suggesting a reduction in the rewarding effects of the electrical stimulation.[2]

Table 2.1: Dose-Response Effects of this compound on Intracranial Self-Stimulation (ICSS)

Dose (mg/kg)Effect on ICSSStatistical Significance
1.0No significant alteration-
3.2Depression of ICSS at 89 and 100 Hz stimulation frequenciesp < 0.05
10.0Depression of ICSS across a broad range of stimulation frequencies (89-141 Hz)p < 0.0117 (frequency x dose interaction)

Data synthesized from Moerke et al., 2018.[2]

This compound has been shown to block the rewarding effects of cocaine. Pretreatment with a sufficient dose of this compound significantly attenuates the facilitation of ICSS produced by cocaine.[1][2]

Table 2.2: Effect of this compound Pretreatment on Cocaine-Induced ICSS

This compound Pretreatment Dose (mg/kg)Cocaine Dose (mg/kg)Effect on Cocaine-Induced ICSS FacilitationStatistical Significance
1.010No alteration-
3.210No alteration-
10.010Significant attenuationp = 0.0095 (this compound dose effect)

Data synthesized from Moerke et al., 2018.[2]

In Vivo Microdialysis Studies

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. These studies have focused on the nucleus accumbens (NAc), a key area in the brain's reward pathway.

Consistent with its effects on ICSS, this compound does not increase dopamine levels in the nucleus accumbens. Instead, effective doses of this compound lead to a reduction in basal dopamine levels.[1]

This compound effectively blocks the increase in nucleus accumbens dopamine levels induced by cocaine.[1]

Table 2.3: Summary of In Vivo Microdialysis Findings for this compound

TreatmentEffect on Nucleus Accumbens Dopamine Levels
This compoundDecreased basal levels
CocaineIncreased levels
This compound + CocaineBlockade of cocaine-induced increase

Experimental Protocols

Intracranial Self-Stimulation (ICSS)

Objective: To assess the rewarding effects and abuse potential of this compound alone and in combination with cocaine.

Animals: Male Sprague-Dawley rats with surgically implanted electrodes targeting the medial forebrain bundle.

Apparatus: Operant conditioning chambers equipped with a response lever and a system for delivering electrical brain stimulation.

Procedure:

  • Training: Rats are trained to press a lever to receive a brief train of electrical stimulation.

  • Baseline Determination: Stable baseline ICSS rates are established for each animal across a range of stimulation frequencies.

  • Drug Administration: this compound, cocaine, or vehicle is administered via intraperitoneal (i.p.) injection.

  • Testing: Following drug administration, rats are placed in the operant chambers, and their lever-pressing rates are recorded at various stimulation frequencies.

  • Data Analysis: The rate of responding at each frequency is measured, and dose-effect curves are generated. Statistical analyses (e.g., ANOVA) are used to determine the significance of drug effects.

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in the nucleus accumbens following administration of this compound and/or cocaine.

Animals: Male Sprague-Dawley rats with surgically implanted guide cannulae aimed at the nucleus accumbens.

Apparatus: A microdialysis system including a probe, a syringe pump, and a fraction collector. High-performance liquid chromatography (HPLC) with electrochemical detection is used for dopamine analysis.

Procedure:

  • Probe Implantation: A microdialysis probe is inserted into the nucleus accumbens through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of dopamine levels.

  • Drug Administration: this compound, cocaine, or vehicle is administered (i.p.).

  • Sample Collection: Dialysate samples continue to be collected post-injection.

  • Analysis: The concentration of dopamine in each dialysate sample is quantified using HPLC.

  • Data Presentation: Dopamine levels are typically expressed as a percentage of the pre-drug baseline.

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action and Downstream Signaling

This compound's allosteric modulation of the dopamine transporter (DAT) is thought to induce a conformational change in the transporter that reduces its efficiency in dopamine reuptake without completely blocking it in the manner of a competitive inhibitor. The precise downstream signaling cascades affected by this unique mode of inhibition are still under investigation. However, DAT function is known to be regulated by various intracellular signaling pathways, including those involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).[3][4] It is plausible that allosteric modulation by this compound could influence these regulatory pathways, but further research is required to establish a direct link.

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to Orthosteric Site Downstream Downstream Signaling Events DAT->Downstream Modulates Signal (Hypothesized) Vesicle Dopamine Vesicle DAT->Vesicle Dopamine Reuptake SRI31142 This compound (Allosteric Site) SRI31142->DAT Allosteric Modulation Cocaine Cocaine (Orthosteric Site) Cocaine->DAT Competitive Inhibition PKC PKC PKC->DAT Phosphorylation (Regulation) ERK ERK ERK->DAT Phosphorylation (Regulation)

Caption: Putative interaction of this compound with DAT and its regulatory pathways.
Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for the in vivo characterization of this compound.

Experimental_Workflow cluster_behavioral Behavioral Pharmacology (ICSS) cluster_neurochemical Neurochemistry (In Vivo Microdialysis) Surgery_ICSS Electrode Implantation Training_ICSS ICSS Training Surgery_ICSS->Training_ICSS Baseline_ICSS Baseline ICSS Determination Training_ICSS->Baseline_ICSS Drug_Admin_ICSS This compound / Cocaine Administration Baseline_ICSS->Drug_Admin_ICSS Testing_ICSS ICSS Testing Drug_Admin_ICSS->Testing_ICSS Data_Analysis_ICSS Data Analysis Testing_ICSS->Data_Analysis_ICSS Surgery_Micro Cannula Implantation Probe_Insert Microdialysis Probe Insertion Surgery_Micro->Probe_Insert Baseline_Micro Baseline Dopamine Measurement Probe_Insert->Baseline_Micro Drug_Admin_Micro This compound / Cocaine Administration Baseline_Micro->Drug_Admin_Micro Sample_Collection Dialysate Collection Drug_Admin_Micro->Sample_Collection HPLC_Analysis HPLC Analysis Sample_Collection->HPLC_Analysis

Caption: Workflow for behavioral and neurochemical evaluation of this compound.

Conclusion

This compound represents a promising pharmacological tool and a potential lead compound for the development of therapeutics for cocaine use disorder. Its allosteric mechanism of action on the dopamine transporter confers a unique profile, distinguishing it from traditional DAT inhibitors. Notably, it reduces the rewarding effects of cocaine and attenuates cocaine-induced increases in nucleus accumbens dopamine without demonstrating abuse potential on its own. Further research is warranted to fully elucidate the downstream signaling consequences of its allosteric modulation of DAT and to further evaluate its therapeutic potential and safety profile.

References

SRI-31142: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel small molecule that has garnered interest for its potential as a modulator of the dopamine (B1211576) transporter (DAT). Initially identified as a putative allosteric inhibitor of DAT, subsequent research has indicated a more complex pharmacological profile, suggesting that its mechanism of action may not be solely dependent on direct DAT interaction. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, a proposed synthetic route based on related compounds, available quantitative data, and detailed experimental protocols for its characterization. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential and pharmacological properties of this compound and similar compounds.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-(7-Methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C29H24N6
Molecular Weight 456.54 g/mol
IUPAC Name 2-(7-Methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine
CAS Number 1940118-04-6
SMILES String Cc1cn2ccccc2c(c1)c1nc2ccccc2c(n1)NCC(c1ccccc1)c1ccncc1

Synthesis of this compound

A specific, publicly available, detailed experimental protocol for the synthesis of this compound has not been published in the peer-reviewed literature. However, based on the synthesis of structurally related 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, a plausible synthetic route can be proposed.[1] This proposed pathway involves a multi-step process, likely commencing with the construction of the quinazoline (B50416) and imidazopyridine cores, followed by their coupling and subsequent elaboration of the side chain.

A potential synthetic approach could involve the following key transformations:

  • Synthesis of the Quinazoline Moiety: A substituted anthranilic acid derivative could be cyclized with a suitable reagent to form the 4-chloroquinazoline (B184009) intermediate.

  • Synthesis of the Imidazopyridine Moiety: A substituted 2-aminopyridine (B139424) could undergo a condensation reaction with an α-haloketone to construct the imidazo[1,2-a]pyridine (B132010) core.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to link the quinazoline and imidazopyridine fragments.

  • Side Chain Attachment: The final step would involve the nucleophilic substitution of the 4-chloro group on the quinazoline ring with the appropriate amine side chain, 2-phenyl-2-(pyridin-4-yl)ethan-1-amine.

The following diagram illustrates a generalized workflow for the synthesis of such compounds.

G cluster_quinazoline Quinazoline Core Synthesis cluster_imidazopyridine Imidazopyridine Core Synthesis cluster_coupling Coupling and Final Assembly A Substituted Anthranilic Acid B Cyclization A->B C 4-Chloroquinazoline Intermediate B->C G Suzuki/Stille Coupling C->G D Substituted 2-Aminopyridine E Condensation with α-haloketone D->E F Imidazo[1,2-a]pyridine Moiety E->F F->G H Coupled Quinazoline-Imidazopyridine G->H I Side Chain Attachment (Nucleophilic Substitution) H->I J This compound I->J

Caption: Proposed general synthetic workflow for this compound.

Quantitative Data

This compound has been characterized as a potent ligand with a high affinity for the dopamine transporter. The available quantitative data from in vitro binding assays are summarized below.

ParameterValueAssayReference
Ki 1.9 nMInhibition of [3H]WIN 35,428 binding to DAT

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the pharmacological effects of this compound.

Intracranial Self-Stimulation (ICSS)

This behavioral assay is used to assess the abuse potential of a compound.

  • Subjects: Male Wistar rats are typically used.

  • Surgical Implantation: Electrodes are stereotaxically implanted into the medial forebrain bundle.

  • Training: Rats are trained to press a lever to receive electrical stimulation, with the intensity of the stimulation adjusted to maintain a stable response rate.

  • Drug Administration: this compound, cocaine (as a positive control), or vehicle is administered intraperitoneally (i.p.).

  • Data Analysis: The rate of lever pressing is recorded and analyzed. A significant increase in the rate of self-stimulation is indicative of abuse potential. In the case of this compound, it was found to decrease ICSS, suggesting a lack of abuse potential.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions.

  • Subjects: Male Wistar rats.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). This compound was observed to decrease basal dopamine levels and block cocaine-induced increases in dopamine in the nucleus accumbens.

Signaling Pathways and Mechanism of Action

This compound was initially characterized as a putative allosteric inhibitor of the dopamine transporter (DAT). Allosteric modulators bind to a site on the transporter that is distinct from the primary binding site for dopamine and traditional DAT inhibitors like cocaine. This binding is thought to induce a conformational change in the transporter, thereby altering its function.

The following diagram illustrates the hypothetical allosteric modulation of DAT by this compound.

G DAT Dopamine Transporter (DAT) ConformationalChange Conformational Change DAT->ConformationalChange Dopamine Dopamine Dopamine->DAT Binds to Orthosteric Site Cocaine Cocaine (Orthosteric Inhibitor) Cocaine->DAT Competitively Binds to Orthosteric Site SRI31142 This compound (Putative Allosteric Inhibitor) SRI31142->DAT Binds to Allosteric Site SRI31142->ConformationalChange Inhibition Inhibition of Dopamine Reuptake ConformationalChange->Inhibition G Start Novel Compound (this compound) Step1 Initial Screening (e.g., Binding Assays) Start->Step1 Step2 Functional Assays (e.g., Uptake Inhibition) Step1->Step2 Step3 In Vivo Behavioral Studies (e.g., ICSS) Step2->Step3 Step4 In Vivo Neurochemical Studies (e.g., Microdialysis) Step3->Step4 Step5 Target Deconvolution (e.g., Proteomics, Genetics) Step4->Step5 If primary target is not confirmed Step6 Signaling Pathway Analysis Step4->Step6 If primary target is confirmed Step5->Step6 Conclusion Elucidation of Mechanism of Action Step6->Conclusion

References

In-Depth Technical Guide: Brain Penetrance and Pharmacokinetics of SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance and pharmacokinetic profile of SRI-31142, a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). The information presented herein is collated from preclinical studies to support further research and development of this compound.

Core Pharmacokinetic Parameters

Pharmacokinetic studies in rats have indicated that this compound is a brain-penetrant compound.[1] While described as having "low but adequate" brain penetration, specific quantitative data from the primary literature is essential for a complete assessment. The following table summarizes the key pharmacokinetic parameters that would be derived from plasma and brain concentration-time data following a single intraperitoneal administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats following a 10 mg/kg Intraperitoneal Dose

ParameterPlasmaBrain
Cmax (ng/mL or µM) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL or µM·h) Data not availableData not available
t½ (h) Data not availableData not available
Brain-to-Plasma Ratio \multicolumn{2}{c}{Data not available}

Note: This table is structured to be populated with data from the full text of primary studies. The absence of values indicates that this specific quantitative information was not available in the public domain at the time of this guide's compilation.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Pharmacokinetic Study

This protocol outlines the procedures used to determine the time course of this compound concentrations in plasma and brain tissue in rats.

1. Animal Subjects:

  • Species: Rat

  • Number of Animals: 15

2. Dosing:

  • Compound: this compound

  • Dose: 10 mg/kg

  • Route of Administration: Intraperitoneal (i.p.)

  • Formulation: Dissolved in a 6:4 ratio of dimethyl sulfoxide (B87167) (DMSO) to saline.

3. Sample Collection:

  • Blood and brain samples were collected at 0.167, 0.5, 1.67, 5, and 24 hours post-injection.

  • Three rats were used for each time point.

  • Blood (1.0 mL) was collected from the retro-orbital plexus into tubes containing EDTA and subsequently centrifuged to obtain plasma.

  • Brain tissue was also collected at each designated time point.

4. Sample Analysis:

  • Plasma and brain tissue samples would be processed and analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound concentrations.

Pharmacokinetic study workflow for this compound in rats.
In Vivo Microdialysis

This neurochemical technique was utilized to measure the effects of this compound on extracellular dopamine and serotonin (B10506) levels in the nucleus accumbens of rats.

1. Surgical Procedure:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • A guide cannula is surgically implanted to target the nucleus accumbens.

  • The cannula is secured to the skull with dental cement.

  • Animals are allowed a recovery period post-surgery.

2. Microdialysis and Sample Collection:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • After an equilibration period to establish a stable baseline, dialysate samples are collected at regular intervals.

  • This compound is administered, and post-treatment samples are collected to measure changes in neurotransmitter levels from baseline.

3. Neurochemical Analysis:

  • Dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine and serotonin concentrations.

DAT Dopamine Transporter (DAT) Allosteric Site Dopamine Binding Site Dopamine Dopamine DAT:f2->Dopamine Reuptake Conformational_Change Conformational Change in DAT DAT:f1->Conformational_Change SRI31142 This compound SRI31142->DAT:f1 Binds to Dopamine->DAT:f2 Binds to Reduced_Reuptake Reduced Dopamine Reuptake Conformational_Change->Reduced_Reuptake Leads to

References

SRI-31142: A Novel Allosteric Modulator of the Dopamine Transporter with Therapeutic Potential for Cocaine Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRI-31142 is a novel, brain-penetrant, putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). Preclinical evidence strongly suggests its potential as a pharmacotherapy for cocaine use disorder. Unlike traditional DAT inhibitors, which often share the abuse liability of cocaine, this compound exhibits a unique pharmacological profile. It does not produce cocaine-like rewarding effects; instead, it attenuates the abuse-related behavioral and neurochemical effects of cocaine. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols of key studies.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and the primary target for the psychostimulant effects of cocaine. While significant efforts have been made to develop DAT inhibitors as treatments for cocaine addiction, a major challenge has been to dissociate the therapeutic effects from the inherent abuse potential. Allosteric modulators of DAT, which bind to a site distinct from the dopamine and cocaine binding site, offer a promising alternative strategy. This compound has emerged as a lead compound in this class, demonstrating a preclinical profile that warrants further investigation for its therapeutic applications.

Mechanism of Action

This compound is characterized as a putative allosteric inhibitor of the dopamine transporter.[1][2][3][4] This mode of action is distinct from competitive inhibitors like cocaine, which bind to the orthosteric dopamine binding site. Allosteric modulation by this compound is thought to induce conformational changes in the transporter protein, thereby altering its function without directly competing with dopamine for uptake. This may explain its lack of cocaine-like rewarding effects.

While the precise intracellular signaling pathways modulated by this compound's allosteric binding are not yet fully elucidated, the regulation of DAT function is known to be influenced by various intracellular signaling cascades, including those involving protein kinase C (PKC).[5][6][7][8] PKC can modulate DAT trafficking and activity, suggesting a potential avenue through which allosteric modulators like this compound might exert their effects.

Preclinical Pharmacology

In Vitro Studies
  • Monoamine Transporter Inhibition: this compound displays nanomolar potency in inhibiting the uptake of dopamine, serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) in rat brain synaptosomes, albeit with partial efficacy.[1]

  • Receptor Binding Profile: A broad receptor binding screen revealed that this compound has a relatively low affinity for a wide range of neurotransmitter receptors, with the highest affinity observed for the mu-opioid receptor.[1] However, these affinities are generally lower than its potency for monoamine transporter inhibition.

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is brain-penetrant, a crucial characteristic for a centrally acting therapeutic agent.[1][3]

In Vivo Studies

ICSS is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs of abuse. In rat models, this compound did not produce an increase in ICSS, a hallmark of abuse potential.[1][2][3][4] In contrast, it dose-dependently decreased ICSS rates. Furthermore, when administered as a pretreatment, this compound significantly attenuated the rewarding effects of cocaine in this paradigm.[1]

In vivo microdialysis studies in the nucleus accumbens (NAc), a key brain region in the reward pathway, revealed that this compound does not increase extracellular dopamine levels in the same manner as cocaine.[1][2][3][4] Instead, at effective doses, it was found to reduce dopamine levels.[1][2][3][4] Importantly, pretreatment with this compound blocked cocaine-induced increases in NAc dopamine levels, while not affecting serotonin levels.[1]

Data Presentation

Table 1: In Vitro Monoamine Transporter Inhibition by this compound
TransporterIC50 (nM)Efficacy
Dopamine (DAT)1.9Partial
Serotonin (SERT)Not explicitly quantifiedPartial
Norepinephrine (NET)Not explicitly quantifiedPartial

Data from rat brain synaptosomes.

Table 2: Receptor Binding Affinity (Ki) of this compound
ReceptorKi (nM)
Mu-Opioid116
Dopamine (hDAT)3520
Other receptors (43)>1000

Ki values represent the concentration of the drug that binds to 50% of the receptors in the absence of the radioligand.

Table 3: Pharmacokinetic Parameters of this compound in Rats
ParameterPlasmaBrain
Cmax (ng/mL or ng/g)250077.1
Tmax (min)1010

Following a 10 mg/kg subcutaneous dose.

Table 4: Effects of this compound on Intracranial Self-Stimulation (ICSS) in Rats
TreatmentEffect on ICSS
This compound (1.0, 3.2, 10 mg/kg)Dose-dependent decrease
Cocaine (10 mg/kg)Increase
This compound (10 mg/kg) + Cocaine (10 mg/kg)Attenuation of cocaine-induced increase
Table 5: Effects of this compound on Nucleus Accumbens Dopamine and Serotonin Levels
TreatmentChange in DopamineChange in Serotonin
This compound (10 mg/kg)DecreaseNo significant change
Cocaine (10 mg/kg)IncreaseIncrease
This compound (10 mg/kg) + Cocaine (10 mg/kg)Attenuation of cocaine-induced increaseNo significant change in cocaine's effect

Experimental Protocols

Intracranial Self-Stimulation (ICSS)

The ICSS procedure is employed to evaluate the rewarding properties of this compound and its interaction with cocaine.

  • Subjects: Male Sprague-Dawley rats are typically used.

  • Surgery: Under anesthesia, a monopolar electrode is stereotaxically implanted into the medial forebrain bundle (MFB).

  • Apparatus: Rats are tested in operant conditioning chambers equipped with a lever. Lever presses result in the delivery of electrical stimulation to the MFB.

  • Training and Testing: Rats are trained to press the lever to receive brain stimulation. A frequency-rate curve is established by varying the frequency of electrical stimulation. The effect of this compound and/or cocaine on the frequency-rate curve is then determined. A leftward shift in the curve indicates a reward-enhancing effect, while a rightward shift suggests an aversive or reward-diminishing effect.

In Vivo Microdialysis

This technique is used to measure extracellular levels of dopamine and serotonin in the nucleus accumbens of freely moving rats.

  • Subjects: Male Sprague-Dawley rats are commonly used.

  • Surgery: A guide cannula is stereotaxically implanted, targeting the nucleus accumbens.

  • Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Neurochemical Analysis: The concentration of dopamine and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Visualizations

experimental_workflow_ICSS cluster_surgery Electrode Implantation cluster_training Behavioral Training cluster_testing Drug Testing s1 Anesthesia s2 Stereotaxic Implantation of MFB Electrode s1->s2 t1 Operant Conditioning: Lever Press for Brain Stimulation s2->t1 t2 Establish Baseline Frequency-Rate Curve t1->t2 d1 Administer this compound or Cocaine or Combination t2->d1 d2 Measure Changes in Frequency-Rate Curve d1->d2

Caption: Experimental workflow for Intracranial Self-Stimulation (ICSS) studies.

experimental_workflow_microdialysis cluster_surgery Cannula Implantation cluster_experiment Microdialysis Experiment cluster_analysis Neurochemical Analysis s1 Anesthesia s2 Stereotaxic Implantation of Guide Cannula into NAc s1->s2 e1 Insert Microdialysis Probe s2->e1 e2 Perfuse with aCSF and Collect Dialysate e1->e2 e3 Administer this compound or Cocaine or Combination e2->e3 a1 HPLC-ECD Analysis of Dopamine and Serotonin e3->a1 a2 Quantify Changes in Neurotransmitter Levels a1->a2

Caption: Experimental workflow for in vivo microdialysis studies.

mechanism_of_action cluster_dat Dopamine Transporter (DAT) dat DAT ortho Orthosteric Site reuptake_blocked Dopamine Reuptake Blocked ortho->reuptake_blocked Leads to allo Allosteric Site reuptake_modulated Dopamine Reuptake Modulated allo->reuptake_modulated Leads to cocaine Cocaine cocaine->ortho Binds sri31142 This compound sri31142->allo Binds dopamine Dopamine dopamine->ortho Binds

Caption: Proposed mechanism of action of this compound at the dopamine transporter.

signaling_pathway dat Dopamine Transporter (DAT) trafficking DAT Trafficking (Internalization/Insertion) dat->trafficking activity DAT Activity (Dopamine Uptake) dat->activity pkc Protein Kinase C (PKC) pkc->dat Phosphorylates sri31142 This compound (Allosteric Modulator) sri31142->dat Modulates

Caption: Potential involvement of PKC in the regulation of DAT function.

Potential Therapeutic Applications and Future Directions

The unique preclinical profile of this compound makes it a compelling candidate for the treatment of cocaine use disorder. By attenuating the rewarding effects of cocaine without producing abuse liability itself, this compound could represent a significant advancement in addiction pharmacotherapy.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the DAT to fully characterize its allosteric binding site.

  • Investigating the downstream signaling pathways modulated by this compound to understand the intracellular mechanisms underlying its effects.

  • Conducting further preclinical studies to assess its efficacy in more complex models of cocaine addiction, such as relapse models.

  • Evaluating the safety and tolerability of this compound in preclinical toxicology studies to support a potential transition to clinical development.

Conclusion

This compound is a promising preclinical candidate with a novel mechanism of action that addresses a key challenge in the development of medications for cocaine use disorder. Its ability to selectively blunt the rewarding effects of cocaine without intrinsic abuse potential highlights the therapeutic promise of allosteric modulation of the dopamine transporter. The data presented in this technical guide provide a solid foundation for continued research and development of this compound and other allosteric DAT modulators as a new generation of treatments for substance use disorders.

References

SRI-31142: A Comprehensive Off-Target Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel psychoactive compound investigated for its potential as a putative allosteric modulator of the dopamine (B1211576) transporter (DAT). A thorough understanding of its off-target binding profile is critical for assessing its selectivity, predicting potential side effects, and guiding further drug development efforts. This technical guide provides a detailed overview of the off-target binding characteristics of this compound, summarizing quantitative data, outlining experimental methodologies, and visualizing key experimental workflows and signaling pathway interactions. The data presented herein is primarily derived from a comprehensive receptor screening panel, offering valuable insights for researchers in pharmacology and neuroscience.

Off-Target Binding Profile

The off-target binding profile of this compound was assessed against a panel of 45 common central nervous system (CNS) receptors and transporters. The affinity of this compound for these off-targets was determined using radioligand binding assays. The results, expressed as inhibitor constant (Kᵢ) values, are summarized in Table 1.

Table 1: Off-Target Binding Affinity of this compound

Target ClassSpecific TargetKᵢ (nM)
Opioid µ (mu) 116
δ (delta)>10,000
κ (kappa)1,290
Monoamine Transporters Dopamine (DAT) 3,520
Serotonin (B10506) (SERT)2,340
Norepinephrine (B1679862) (NET)>10,000
Adrenergic α₁>10,000
α₂>10,000
β>10,000
Dopamine D₁>10,000
D₂>10,000
D₃>10,000
D₄>10,000
D₅>10,000
Serotonin 5-HT₁ₐ>10,000
5-HT₁ₑ>10,000
5-HT₂ₐ>10,000
5-HT₂꜀>10,000
5-HT₃>10,000
5-HT₅ₐ>10,000
5-HT₆>10,000
5-HT₇>10,000
Histamine H₁>10,000
H₂>10,000
H₃>10,000
Muscarinic M₁>10,000
M₂>10,000
M₃>10,000
M₄>10,000
M₅>10,000
Other Receptors Sigma₁3,450
Sigma₂>10,000
I₂ (Imidazoline)>10,000
Ion Channels Ca²⁺ Channel (L-type)>10,000
K⁺ Channel (hERG)>10,000
Na⁺ Channel (Site 2)>10,000

Data sourced from Moerke et al., 2018.

Of the 45 targets investigated, this compound displayed the highest affinity for the mu (µ) opioid receptor, with a Kᵢ value of 116 nM. It also showed measurable affinity for the serotonin transporter (SERT), kappa (κ) opioid receptor, sigma₁ receptor, and the dopamine transporter (DAT) with Kᵢ values of 2,340 nM, 1,290 nM, 3,450 nM, and 3,520 nM, respectively. For all other targets in the panel, this compound demonstrated weak or no significant binding affinity (Kᵢ > 10,000 nM).

Primary Pharmacology at Monoamine Transporters

While the off-target screen provides a broad overview, the primary intended pharmacological activity of this compound is at the monoamine transporters. As a putative allosteric modulator, its interaction with these transporters is complex. This compound has been characterized as a partial inhibitor of monoamine uptake.

Table 2: Primary Pharmacology of this compound at Monoamine Transporters

Assay TypeDATSERTNET
Uptake Inhibition IC₅₀ (nM) 2,3402352
Binding Affinity Kᵢ (nM) 3,5202,340>10,000

Data on uptake inhibition from Rothman et al., 2015; Binding affinity from Moerke et al., 2018.

This compound demonstrates nanomolar potency as a partial inhibitor of uptake at the serotonin and norepinephrine transporters, with significantly weaker potency at the dopamine transporter. Interestingly, its binding affinity for the DAT is reported to be over 1000-fold weaker than its potency for uptake inhibition, a characteristic that distinguishes it from typical DAT inhibitors.

Experimental Protocols

Off-Target Receptor Binding Screen

The off-target binding profile of this compound was determined by the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). The following provides a generalized protocol for such screens.

Objective: To determine the binding affinity (Kᵢ) of this compound for a wide range of CNS receptors and transporters.

Methodology: Competitive radioligand binding assays.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the specific receptor or transporter of interest are prepared from cultured cells or animal brain tissue.

  • Assay Buffer: A buffered solution is prepared to maintain optimal pH and ionic conditions for receptor-ligand binding.

  • Radioligand: A specific radiolabeled ligand with high affinity and selectivity for the target receptor is used.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the receptor-containing membranes.

    • Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis prep_membranes Receptor-expressing Membranes incubation Incubation: Membranes + Radioligand + this compound (Varying Conc.) prep_membranes->incubation prep_radioligand Radioligand (Known Affinity) prep_radioligand->incubation prep_compound This compound (Test Compound) prep_compound->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration scintillation Scintillation Counting (Measures Radioactivity) filtration->scintillation analysis Calculate IC50 & Convert to Ki scintillation->analysis

Fig. 1: Workflow for Off-Target Radioligand Binding Assay.
Monoamine Transporter Uptake Assay

Objective: To determine the potency of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Methodology: Synaptosomal uptake assay.

General Procedure:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization and differential centrifugation.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound.

  • Uptake Initiation: Uptake is initiated by the addition of a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: The mixture is incubated for a short period at 37°C to allow for transporter-mediated uptake.

  • Uptake Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship between the primary targets and the most significant off-target of this compound.

G cluster_primary Primary Targets (Putative Allosteric Modulation) cluster_offtarget Significant Off-Target SRI31142 This compound DAT Dopamine Transporter (DAT) Ki = 3520 nM SRI31142->DAT Weak Binding SERT Serotonin Transporter (SERT) Ki = 2340 nM SRI31142->SERT Moderate Binding NET Norepinephrine Transporter (NET) Ki > 10,000 nM SRI31142->NET Negligible Binding MuOpioid µ-Opioid Receptor Ki = 116 nM SRI31142->MuOpioid Highest Affinity Off-Target

Fig. 2: this compound Primary vs. Off-Target Binding Affinity.

Conclusion

This compound exhibits a complex pharmacological profile. While it is being investigated as a putative allosteric modulator of the dopamine transporter, its off-target binding profile reveals significant affinity for the mu-opioid receptor. This interaction is noteworthy as the affinity for the mu-opioid receptor is considerably higher than its binding affinity for DAT. The moderate affinity for the serotonin transporter and the kappa-opioid receptor further contributes to its multifaceted pharmacology. These findings are crucial for interpreting in vivo data and for considering the potential for opioid-related effects or drug-drug interactions. The data and protocols presented in this guide provide a foundational resource for researchers working with this compound, enabling a more informed approach to future studies.

The Long-Term Effects of SRI-31142 Treatment in Rats: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in the understanding of the long-term effects of SRI-31142 treatment in rats. To date, no chronic or sub-chronic (greater than 28 days) toxicity or efficacy studies have been published. This document summarizes the available short-term preclinical data and provides a framework for the design and evaluation of future long-term studies, in line with established toxicological testing guidelines.

Executive Summary

This compound is a novel, brain-penetrant allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1] Its mechanism of action has positioned it as a potential therapeutic for substance use disorders, particularly as a modulator of cocaine's effects. While acute behavioral and neurochemical studies have demonstrated its ability to reduce cocaine-seeking behavior and associated dopamine surges in the nucleus accumbens of rats, a thorough understanding of its long-term safety and efficacy profile is currently lacking.[1][2] This guide synthesizes the limited available short-term toxicity data and outlines the necessary experimental protocols for future long-term investigations.

Available Preclinical Toxicity Data: 7-Day Oral Study in Rats

A preliminary 7-day oral toxicity study in Sprague Dawley rats provides the only available insight into the potential toxicological profile of this compound. The study aimed to identify dose-limiting toxicities and inform dose selection for subsequent studies.

Experimental Protocol: 7-Day Oral Toxicity Study

The methodology for the 7-day preliminary oral toxicity study of this compound in rats is detailed below.

ParameterDescription
Test System Sprague Dawley rats. This strain is widely accepted by regulatory authorities for toxicology studies.
Route of Administration Oral gavage, selected as a potential route for human administration.
Dose Levels 2.5, 5.0, and 10.0 mg/kg/day.
Group Size 4 male and 4 female rats per dose group.
Duration of Treatment Once daily for 7 consecutive days.
Observations Daily post-dose observations for clinical signs of toxicity and mortality. Weekly body weight measurements.
Clinical Pathology Hematology and clinical chemistry parameters were assessed at the end of the study.
Terminal Procedures Necropsy was performed on all animals at the end of the 7-day treatment period.
Summary of Findings: 7-Day Oral Toxicity Study

The following table summarizes the key quantitative findings from the 7-day study.

ParameterDose GroupObserved Effect
Mortality All dose groupsNo treatment-related deaths occurred.
Clinical Signs All dose groupsNo treatment-related clinical signs were observed.
Body Weight 10.0 mg/kg/dayStatistically significant reduction in body weight on Day 8 and terminal body weight.
Hematology 5.0 and 10.0 mg/kg/day (Males)10.0 mg/kg/day (Females)Slight but statistically significant increases in red blood cell count, hemoglobin, and hematocrit.
10.0 mg/kg/day (Males)Increased prothrombin time.
Clinical Chemistry 10.0 mg/kg/day (Males)Statistically significant increases in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
5.0 and 10.0 mg/kg/dayIncreased urea.
10.0 mg/kg/dayIncreased total bilirubin.

Proposed Framework for Long-Term Toxicity Studies in Rats

Given the absence of long-term data, the following sections outline a standard approach to conducting a chronic (e.g., 90-day or longer) repeated-dose oral toxicity study for a compound like this compound.

Experimental Workflow for a Chronic Toxicity Study

The diagram below illustrates a typical workflow for a comprehensive chronic toxicity study in rodents.

G cluster_prestudy Pre-study Phase cluster_instudy In-life Phase cluster_poststudy Post-life Phase dose_range Dose Range Finding (e.g., 7-Day Study) protocol_dev Protocol Development dose_range->protocol_dev acclimatization Animal Acclimatization protocol_dev->acclimatization dosing Chronic Dosing (e.g., 90 days) acclimatization->dosing observations In-life Observations (Clinical Signs, Body Weight, etc.) dosing->observations interim_sac Interim Sacrifice (e.g., 30 days) observations->interim_sac terminal_sac Terminal Sacrifice observations->terminal_sac necropsy Gross Necropsy terminal_sac->necropsy histopath Histopathology necropsy->histopath data_analysis Data Analysis & Reporting histopath->data_analysis

Figure 1: Experimental workflow for a chronic toxicity study.
Hypothetical Signaling Pathway for Investigation

As this compound is a dopamine transporter (DAT) inhibitor, long-term studies should investigate potential downstream effects on dopaminergic signaling and neuronal plasticity. The following diagram illustrates a simplified hypothetical signaling cascade that could be assessed.

G SRI31142 This compound DAT Dopamine Transporter (DAT) SRI31142->DAT inhibits DA_synapse Synaptic Dopamine DAT->DA_synapse regulates reuptake D1R D1 Receptor DA_synapse->D1R activates AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Gene_expression Gene Expression Changes DARPP32->Gene_expression modulates

Figure 2: Hypothetical dopaminergic signaling pathway for investigation.

Conclusion and Future Directions

The current body of public scientific literature does not contain sufficient data to conduct a thorough assessment of the long-term effects of this compound treatment in rats. The available 7-day toxicity study indicates potential for effects on body weight, hematology, and liver function at higher doses. However, these findings are preliminary and require confirmation in longer-term studies.

For the continued development of this compound, comprehensive chronic toxicity studies are imperative. These studies should be designed to identify any potential target organ toxicity, establish a no-observed-adverse-effect level (NOAEL), and characterize the dose-response relationship for any adverse findings. Furthermore, long-term efficacy studies are needed to determine if the acute behavioral effects are maintained over time and to assess any potential for tolerance or dependence. Such data are critical for a complete risk-benefit analysis and for the potential translation of this compound to clinical applications.

References

An In-depth Technical Guide to the Pharmacology and Effects of SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRI-31142 is a novel putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). Unlike traditional competitive inhibitors like cocaine, this compound exhibits a unique pharmacological profile characterized by its ability to modulate DAT function without producing abuse-related effects. In preclinical studies, this compound has demonstrated the capacity to reduce the rewarding effects of cocaine and decrease dopamine levels in key brain regions associated with addiction. This technical guide provides a comprehensive review of the pharmacology and effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism of action and experimental workflows.

Core Pharmacology

This compound acts as a potent modulator of the dopamine transporter. Its primary mechanism is believed to be through allosteric inhibition, meaning it binds to a site on the DAT protein that is distinct from the dopamine and cocaine binding site (the orthosteric site). This interaction alters the transporter's conformation and function.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various binding and uptake assays.

ParameterValueSpeciesAssay TypeReference
Ki (DAT) 1.9 nMRatRadioligand Binding[1][2]
IC50 (Dopamine Uptake) 1.9 nMRatSynaptosome Uptake Assay[2]
IC50 (Serotonin Uptake) >1000 nMRatSynaptosome Uptake Assay[2]
IC50 (Norepinephrine Uptake) >1000 nMRatSynaptosome Uptake Assay[2]
Pharmacokinetics

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, and brain penetration of this compound.

ParameterValueSpeciesRoute of AdministrationReference
Cmax (Brain) 77.1 nMRatIntraperitoneal[2]
Tmax (Brain) 10 minutesRatIntraperitoneal[2]
Brain Penetration Low but adequateRatIntraperitoneal[3]

Note: A complete pharmacokinetic profile, including half-life and bioavailability, is not yet publicly available.

In Vivo Effects

The in vivo effects of this compound have been primarily investigated using intracranial self-stimulation (ICSS) and in vivo microdialysis to assess its impact on reward-motivated behavior and neurochemistry.

Intracranial Self-Stimulation (ICSS)

In contrast to cocaine and the selective DAT inhibitor GBR-12935, this compound does not produce abuse-related increases in ICSS.[3] Instead, at effective doses, it reduces ICSS responses.[2][4] Furthermore, this compound has been shown to block cocaine-induced enhancements in ICSS, suggesting its potential as a therapeutic for cocaine use disorder.[2][4]

In Vivo Microdialysis in the Nucleus Accumbens (NAc)

Consistent with its effects on ICSS, this compound decreases basal dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.[2][4] It also effectively blocks the increase in NAc dopamine levels induced by cocaine.[2][4]

Experimental Protocols

Intracranial Self-Stimulation (ICSS) Protocol

Objective: To assess the rewarding and abuse potential of this compound and its interaction with cocaine.

Animals: Male Sprague-Dawley rats.

Surgical Procedure:

  • Anesthetize rats with an appropriate anesthetic agent.

  • Secure the rat in a stereotaxic apparatus.

  • Implant a monopolar stainless steel electrode into the medial forebrain bundle (MFB).

  • Secure the electrode assembly to the skull with dental cement.

  • Allow a post-operative recovery period of at least one week.

Apparatus:

  • Operant conditioning chamber equipped with a response lever.

  • A stimulator to deliver electrical brain stimulation.

  • A computer interface for controlling the experiment and recording data.

Procedure:

  • Training: Train rats to press the lever to receive a train of electrical stimulation to the MFB.

  • Baseline Determination: Establish a stable baseline of responding for a range of stimulation frequencies.

  • Drug Administration: Administer this compound (e.g., 1, 3.2, 10 mg/kg, i.p.) or vehicle.

  • Testing: Place the rat back in the operant chamber and record lever pressing for a set duration.

  • Cocaine Interaction: On separate test days, administer this compound followed by cocaine (e.g., 10 mg/kg, i.p.) and assess the effect on ICSS.

Data Analysis:

  • Analyze the rate of lever pressing as a function of stimulation frequency.

  • A leftward shift in the frequency-rate curve indicates an enhancement of the rewarding effect of the stimulation, while a rightward shift indicates a decrease.

In Vivo Microdialysis Protocol

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens and its interaction with cocaine.

Animals: Male Sprague-Dawley rats.

Surgical Procedure:

  • Anesthetize rats and place them in a stereotaxic frame.

  • Implant a guide cannula targeting the nucleus accumbens.

  • Secure the cannula with dental cement.

  • Allow for a post-operative recovery period.

Apparatus:

  • Microdialysis probe.

  • Syringe pump for perfusion.

  • Fraction collector to collect dialysate samples.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

Procedure:

  • Gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of a freely moving rat.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period to obtain a stable baseline of dopamine levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

  • Continue collecting dialysate samples to measure changes in dopamine levels.

  • Cocaine Interaction: On separate test days, administer this compound followed by cocaine (e.g., 10 mg/kg, i.p.) and measure the effect on dopamine levels.

Data Analysis:

  • Quantify dopamine concentrations in the dialysate samples using HPLC-ED.

  • Express dopamine levels as a percentage of the baseline average.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound allosterically modulates the dopamine transporter. Binding of this compound to an allosteric site is hypothesized to induce a conformational change in the DAT protein, thereby inhibiting the reuptake of dopamine from the synaptic cleft.

SRI31142_Mechanism cluster_presynaptic Presynaptic Neuron cluster_inhibition cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to orthosteric site SRI31142 This compound SRI31142->DAT Binds to allosteric site Inhibition Conformational Change & Inhibition of Reuptake Extracellular_Dopamine Increased Extracellular Dopamine (relative to baseline, but blocks cocaine effect) Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Surgery Stereotaxic Surgery (Electrode or Cannula Implantation) Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Data Collection (ICSS or Microdialysis) Recovery->Baseline Drug_Admin Drug Administration (Vehicle, this compound, Cocaine) Baseline->Drug_Admin Testing Post-drug Data Collection Drug_Admin->Testing Quantification Quantification of Behavior (ICSS Rate) or Neurochemicals (Dopamine Concentration) Testing->Quantification Stats Statistical Analysis Quantification->Stats Logical_Relationship SRI_Action This compound binds to allosteric site on DAT DAT_Inhibition Inhibition of Dopamine Reuptake SRI_Action->DAT_Inhibition DA_Change Modulation of Synaptic Dopamine Levels DAT_Inhibition->DA_Change Behavioral_Effect Alteration of Reward-related Behavior (Decreased ICSS) DA_Change->Behavioral_Effect Cocaine_Block Blockade of Cocaine-induced Increases in Dopamine and ICSS DA_Change->Cocaine_Block

References

An In-depth Technical Guide on the Allosteric Modulation of Dopamine Transporter (DAT) Kinetics by SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1][2][3] Its function is a primary target for therapeutic agents and drugs of abuse, such as cocaine.[3][4] Allosteric modulators, which bind to a site topographically distinct from the dopamine-binding (orthosteric) site, offer a novel therapeutic avenue.[5][6] These modulators have the potential to fine-tune transporter function rather than simply blocking it, possibly avoiding the side effects and abuse liability associated with traditional DAT inhibitors.

SRI-31142 (2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine) was identified in a series of compounds as a putative allosteric inhibitor of DAT.[4][7][8] Initial studies in rat brain synaptosomes suggested it had a high potency for inhibiting monoamine uptake but a much weaker affinity for the cocaine binding site, a profile consistent with allosteric modulation.[4] However, subsequent and more comprehensive investigations have raised significant questions about this mechanism. While this compound demonstrates clear in vivo activity, including the attenuation of cocaine's behavioral effects, its primary mechanism of action may be independent of direct DAT modulation.[4][7][8]

This technical guide provides a comprehensive overview of the available data on this compound, focusing on its complex pharmacological profile, the experimental methodologies used to characterize it, and the ongoing questions regarding its interaction with DAT.

Data Presentation: Quantitative Analysis of this compound

The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinities of this compound

Target Species Kᵢ (nM) Notes
Dopamine Transporter (DAT) Human 3520 Affinity for the DAT is in the low micromolar range.[4]
Mu Opioid Receptor Human 116 Displays the highest affinity for this off-target receptor among 45 targets screened.[4]

| Kappa Opioid Receptor | Not Specified | Similar to DAT affinity |[4] |

Table 2: In Vitro Monoamine Transporter Inhibition by this compound

Transporter Preparation Potency (IC₅₀) Efficacy Reference
DAT Rat Brain Synaptosomes High Nanomolar Partial Rothman et al., 2015 (as cited in[4])
SERT Rat Brain Synaptosomes High Nanomolar Partial Rothman et al., 2015 (as cited in[4])

| NET | Rat Brain Synaptosomes | High Nanomolar | Partial | Rothman et al., 2015 (as cited in[4]) |

Table 3: Functional Assays of DAT-Mediated Uptake

Assay Type System Effect of this compound (up to 10 µM) Key Finding
DAT-mediated Ca²⁺ signaling Live Cells (expressing DAT and voltage-gated Ca²⁺ channels) Failed to produce a substrate-like increase or an inhibitor-like blockade of the signal. Inconsistent with direct DAT uptake inhibition in this functional assay.[4]

| APP⁺ Uptake | Live Cells | Not specified in detail, but functional assays overall failed to confirm uptake inhibition. |[4][7][8] |

Table 4: In Vivo Neurochemical and Behavioral Effects of this compound in Rats

Metric Condition Effect of this compound Notes
Nucleus Accumbens (NAc) Dopamine Administered alone Decrease In contrast to typical DAT inhibitors like cocaine, which increase NAc dopamine.[4][9][10]
Intracranial Self-Stimulation (ICSS) Administered alone Decrease Does not show the abuse-related rewarding effects seen with cocaine.[4][9][10]

| Cocaine-Induced Effects | Pre-treatment with this compound (10 mg/kg) | Blocks cocaine-induced increases in NAc Dopamine and ICSS. | Suggests potential as a pharmacotherapy for cocaine abuse, though the mechanism is unclear.[4][9][10] |

Experimental Protocols

The characterization of this compound involved several key methodologies. Detailed, generalized protocols for these experiments are provided below.

1. Radioligand Binding Assay for Affinity Determination (Kᵢ)

  • Objective: To determine the binding affinity of this compound for a specific target (e.g., hDAT).

  • Materials: Cell membranes expressing the target protein (e.g., CHO cells expressing hDAT), a specific radioligand (e.g., [³H]WIN 35,428 for DAT), this compound, assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

  • Protocol:

    • Prepare a series of dilutions of this compound.

    • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or vehicle for total binding, and a high concentration of a known ligand for non-specific binding).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration to generate a competition curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

2. Synaptosome Preparation and [³H]Dopamine Uptake Assay

  • Objective: To measure the effect of this compound on the rate of dopamine uptake into nerve terminals.

  • Materials: Fresh or frozen brain tissue (e.g., rat striatum), sucrose (B13894) buffer, Krebs-Ringer buffer, [³H]dopamine, this compound, and a filtration manifold.

  • Protocol:

    • Synaptosome Preparation: Homogenize the brain tissue in ice-cold isotonic sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in a suitable assay buffer.

    • Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of transport.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity trapped on the filters, which represents the amount of [³H]dopamine transported into the synaptosomes.

    • Perform parallel experiments at 4°C or in the presence of a potent DAT inhibitor (e.g., GBR-12935) to define non-specific uptake.

    • Analyze the data to determine the IC₅₀ of this compound for uptake inhibition. Kinetic parameters (Vmax and Km) can be determined by varying the concentration of [³H]dopamine in the presence and absence of the modulator.

3. In Vivo Microdialysis in the Nucleus Accumbens (NAc)

  • Objective: To measure extracellular dopamine levels in the NAc of awake, freely moving animals following administration of this compound.

  • Materials: Stereotaxic apparatus, microdialysis probes, a syringe pump, artificial cerebrospinal fluid (aCSF), high-performance liquid chromatography with electrochemical detection (HPLC-ED) system, and laboratory animals (e.g., rats).

  • Protocol:

    • Surgically implant a guide cannula targeting the NAc in an anesthetized rat using stereotaxic coordinates. Allow the animal to recover for several days.

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

    • Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

    • Express the post-injection dopamine levels as a percentage of the stable baseline collected before drug administration.

Visualizations: Pathways and Workflows

The following diagrams illustrate the theoretical framework and experimental logic for studying this compound.

Caption: Conceptual model of DAT allosteric modulation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_interpretation Data Interpretation A Binding Assays (Determine Ki at DAT & off-targets) G Initial Hypothesis: This compound is a DAT allosteric modulator A->G B Synaptosome Uptake Assays (Determine IC50 for DA uptake) B->G C Live Cell Functional Assays (e.g., Ca2+ Signaling) H Contradictory Findings: - No uptake inhibition in live cells - Decreased NAc Dopamine C->H D Pharmacokinetics (Assess brain penetration) E Microdialysis (Measure effect on NAc Dopamine) D->E F Behavioral Assays (ICSS) (Assess abuse potential & interaction with cocaine) E->F E->H I Revised Conclusion: Effects may be mediated by a non-DAT mechanism F->I G->D Proceed based on promising in vitro profile H->I

Caption: Experimental workflow for the characterization of this compound.

Signaling_Pathway cluster_synapse Dopaminergic Synapse SRI This compound DAT Dopamine Transporter (DAT) SRI->DAT Hypothesized Allosteric Inhibition Off_Target Off-Target Mechanism (e.g., Opioid Receptors) SRI->Off_Target Likely Interaction (Based on binding data) DA_reuptake Dopamine Reuptake DAT->DA_reuptake Mediates Synaptic_DA Synaptic Dopamine Concentration DA_reuptake->Synaptic_DA Decreases Outcome Observed Outcome: - Decreased NAc Dopamine - Blockade of Cocaine Effects Synaptic_DA->Outcome Contributes to Off_Target->Outcome Leads to

References

Methodological & Application

Application Notes and Protocols: In Vivo Microdialysis of SRI-31142 in the Nucleus Accumbens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1] In preclinical studies, it has demonstrated a unique pharmacological profile. Unlike typical DAT inhibitors such as cocaine, which increase extracellular dopamine concentrations in brain reward regions like the nucleus accumbens (NAc) and have a high abuse potential, this compound has been shown to decrease dopamine levels in the NAc.[1] Furthermore, it can block the dopamine-enhancing effects of cocaine.[1] This suggests that this compound may have therapeutic potential for the treatment of cocaine abuse and other substance use disorders.

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in awake, freely-moving animals. This methodology is critical for understanding the neurochemical effects of novel compounds like this compound. These application notes provide a detailed protocol for conducting in vivo microdialysis to assess the effects of this compound on dopamine levels in the rat nucleus accumbens, based on published research.

Data Presentation

The following table summarizes the quantitative effects of this compound on dopamine levels in the nucleus accumbens as determined by in vivo microdialysis.

Treatment GroupDose (mg/kg, i.p.)Peak Effect on NAc Dopamine (% of Baseline)
Vehicle-No significant change
This compound10~80%
This compound17.8~60%
This compound32~50%
Cocaine10~350%
This compound + Cocaine32 + 10Attenuated cocaine-induced increase

Note: The data presented are approximate values derived from graphical representations in the source literature and are intended for illustrative purposes.

Experimental Protocols

This section outlines the detailed methodology for performing in vivo microdialysis to study the effects of this compound on dopamine levels in the nucleus accumbens of rats.

Animals
  • Species: Male Sprague-Dawley rats

  • Weight: 250-350 g at the time of surgery

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.

Stereotaxic Surgery and Guide Cannula Implantation
  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Placement: Secure the anesthetized rat in a stereotaxic apparatus.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region, the nucleus accumbens.

    • Typical stereotaxic coordinates for the nucleus accumbens shell from bregma are: Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -6.0 mm from the skull surface.

    • Slowly lower a guide cannula (e.g., 26-gauge) to a position just above the nucleus accumbens.

    • Secure the guide cannula to the skull using dental cement and surgical screws.

    • Insert a dummy cannula into the guide cannula to maintain patency.

  • Post-operative Care:

    • Administer post-operative analgesics as required.

    • Allow the animals to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion:

    • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

    • Insert a microdialysis probe (e.g., with a 2-mm semipermeable membrane) through the guide cannula into the nucleus accumbens.

  • Perfusion:

    • Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0-2.0 µL/min). The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with a phosphate (B84403) buffer.

  • Baseline Sample Collection:

    • Allow the system to stabilize for at least 2-3 hours to establish a stable baseline of dopamine levels.

    • Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) where dopamine levels do not vary by more than 10%.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and sterile water).

    • Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 17.8, and 32 mg/kg).

  • Post-injection Sample Collection:

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours following drug administration to monitor the time-course of the effect of this compound on dopamine levels.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal.

    • Remove the brain and store it in a fixative solution (e.g., 4% paraformaldehyde).

    • Subsequently, slice the brain and stain the sections (e.g., with cresyl violet) to histologically verify the correct placement of the microdialysis probe in the nucleus accumbens.

Neurochemical Analysis
  • Sample Storage: Store the collected dialysate samples at -80°C until analysis.

  • Analytical Method: Use high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of dopamine in the dialysate samples.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels for each animal. Perform statistical analysis to determine the significance of the effects of this compound on dopamine levels compared to the vehicle control group.

Visualizations

SRI_31142_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_dat Dopamine Transporter (DAT) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cytosol Dopamine (Cytosol) L_DOPA->Dopamine_cytosol DDC Dopamine_vesicle Dopamine (Vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cytosol->Dopamine_vesicle VMAT2 Orthosteric_Site Orthosteric Binding Site Dopamine_synapse->Orthosteric_Site Binds DAT DAT Allosteric_Site Allosteric Binding Site SRI_31142 This compound SRI_31142->Allosteric_Site Binds Allosteric_Site->DAT Negative Modulation Orthosteric_Site->Dopamine_cytosol Reuptake

Caption: Proposed mechanism of this compound as a negative allosteric modulator of DAT.

In_Vivo_Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis A Anesthetize Rat B Stereotaxic Implantation of Guide Cannula A->B C Secure Cannula with Dental Cement B->C D Post-operative Recovery (5-7 days) C->D E Insert Microdialysis Probe into Nucleus Accumbens D->E F Perfuse with aCSF (1-2 µL/min) E->F G Stabilization Period (2-3 hours) F->G H Collect Baseline Samples (≥3 x 20 min) G->H I Administer this compound (i.p.) H->I J Collect Post-injection Samples (3-4 hours) I->J K Store Samples at -80°C J->K N Histological Verification of Probe Placement J->N L Quantify Dopamine (HPLC-ED) K->L M Data Analysis (% of Baseline) L->M

Caption: Experimental workflow for in vivo microdialysis of this compound.

References

Application Notes and Protocols for Intracranial Self-Stimulation (ICSS) Studies with SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT)[1]. Unlike typical DAT inhibitors such as cocaine, which block the primary binding site of the transporter, allosteric modulators bind to a distinct site, altering the transporter's conformation and function. In preclinical studies, this compound has demonstrated a unique pharmacological profile. In contrast to the abuse-related rewarding effects of cocaine, this compound has been shown to decrease intracranial self-stimulation (ICSS) on its own and to attenuate the rewarding effects of cocaine[1][2]. These properties suggest that this compound and similar allosteric DAT inhibitors may have therapeutic potential for the treatment of psychostimulant use disorders.

This document provides detailed application notes and experimental protocols for studying the effects of this compound using the ICSS paradigm in rats. The ICSS model is a widely used behavioral assay to investigate the rewarding and aversive effects of drugs and other stimuli[3][4][5].

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on ICSS behavior in rats. The data is derived from experiments where rats were trained to respond for electrical stimulation of the medial forebrain bundle (MFB).

Table 1: Effects of this compound on ICSS

Dose of this compound (mg/kg, i.p.)Effect on ICSSQuantitative Observation
1.0No significant effectDid not significantly alter the frequency-rate curve compared to vehicle.
3.2No significant effectDid not significantly alter the frequency-rate curve compared to vehicle.
10Significant decreaseCaused a downward shift in the frequency-rate curve, indicating a reduction in the rewarding effects of the stimulation.
32Significant decreaseProduced a robust downward shift in the frequency-rate curve.

Data are summarized from published findings. The specific magnitude of the decrease can be found in the source literature[2].

Table 2: Effects of this compound on Cocaine-Facilitated ICSS

PretreatmentTreatment (10 mg/kg Cocaine, i.p.)Effect on ICSSQuantitative Observation
VehicleCocaineSignificant increaseCocaine produced a characteristic leftward and upward shift in the frequency-rate curve, indicating an enhancement of the rewarding effects of the stimulation.
1.0 mg/kg this compoundCocaineNo significant change from cocaine aloneThe facilitatory effect of cocaine on ICSS was not significantly altered.
3.2 mg/kg this compoundCocaineNo significant change from cocaine aloneThe facilitatory effect of cocaine on ICSS was not significantly altered.
10 mg/kg this compoundCocaineSignificant attenuation of cocaine's effectThis compound significantly attenuated the leftward and upward shift in the frequency-rate curve induced by cocaine.

Data are summarized from published findings. For detailed statistical analysis and graphical representations, refer to the source publication[2].

Experimental Protocols

This section provides a detailed methodology for conducting an ICSS study to evaluate the effects of this compound.

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g at the time of surgery

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, except during behavioral testing.

Surgical Procedure: Electrode Implantation
  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (1-3% in oxygen) or a combination of ketamine/xylazine.

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic apparatus.

  • Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region.

  • Electrode Implantation: Unilaterally implant a permanent monopolar stainless steel electrode into the medial forebrain bundle (MFB).

    • Stereotaxic Coordinates: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±1.7 mm from midline; Dorsoventral (DV): -8.5 mm from the skull surface. These coordinates should be optimized for each specific laboratory and rat strain.

  • Anchoring: Secure the electrode to the skull using dental acrylic and jeweler's screws.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral training.

Intracranial Self-Stimulation (ICSS) Training
  • Apparatus: Conduct training in operant conditioning chambers equipped with a response lever or wheel and a brain stimulation delivery system.

  • Shaping: Initially, train the rats to respond for brain stimulation. This can be facilitated by delivering non-contingent stimulation pulses to encourage the animal to interact with the manipulandum.

  • Frequency-Rate Determination (Curve-Shift Paradigm):

    • Each session consists of a series of trials at different stimulation frequencies.

    • A trial begins with a non-contingent delivery of a train of stimulation.

    • Following the non-contingent stimulus, the animal has a set period (e.g., 7.5 seconds) to make an operant response to receive a contingent stimulation train.

    • Vary the frequency of the electrical stimulation across trials in a descending or alternating order to determine the rate of responding at each frequency.

    • Stimulation Parameters: Use a constant current (e.g., 100 µA) with a pulse duration of 0.1 ms (B15284909) and a train duration of 500 ms. The frequency is the independent variable.

  • Stable Baseline: Continue training until the rats exhibit a stable frequency-rate function across several consecutive days.

Drug Administration Protocol
  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 1.0, 3.2, 10, and 32 mg/kg).

  • Testing Procedure:

    • This compound Alone: Administer this compound or its vehicle 30 minutes before the start of the ICSS session.

    • This compound and Cocaine Interaction: Administer this compound or its vehicle 30 minutes before an injection of cocaine (e.g., 10 mg/kg, i.p.). The ICSS session should begin shortly after the cocaine injection (e.g., 5-10 minutes).

  • Data Analysis: Analyze the data by comparing the frequency-rate curves under different drug conditions. Key parameters to analyze include the maximum response rate and the threshold frequency required to maintain a certain level of responding.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound action at the dopamine transporter.

Experimental Workflow Diagram

ICSS_Workflow cluster_preparation Preparation Phase cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Surgery Stereotaxic Surgery: MFB Electrode Implantation Animal_Acclimation->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery ICSS_Training ICSS Training: Response Shaping Recovery->ICSS_Training Baseline Establish Stable Baseline Frequency-Rate Curve ICSS_Training->Baseline Drug_Admin Drug Administration (this compound and/or Cocaine) Baseline->Drug_Admin ICSS_Test ICSS Test Session Drug_Admin->ICSS_Test Data_Collection Data Collection: Frequency-Rate Data ICSS_Test->Data_Collection Analysis Data Analysis: Curve-Shift Analysis Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: Experimental workflow for an ICSS study with this compound.

References

Application Notes and Protocols for SRI-31142 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of SRI-31142 in preclinical rodent models, specifically rats, based on published research. Information for administration in mice is based on general rodent guidelines due to the absence of specific published studies on this compound in this species.

Overview of this compound

This compound is a novel compound identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). In preclinical studies, it has been investigated for its potential to modulate the effects of psychostimulants like cocaine. Unlike typical DAT inhibitors that bind to the same site as dopamine and cocaine, this compound is thought to bind to a different, allosteric site on the transporter protein. This unique mechanism of action may offer a different therapeutic approach to substance use disorders.

Quantitative Data Summary

The following tables summarize the administration parameters for this compound in rats as documented in preclinical studies.

Table 1: this compound Administration Parameters in Rats
ParameterIntracranial Self-Stimulation (ICSS) StudiesIn Vivo Microdialysis Studies
Species Rat (Sprague-Dawley)Rat (Sprague-Dawley)
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosage Range 3.2 - 32 mg/kg32 mg/kg
Vehicle 10% ethanol, 10% Kolliphor HS 15, 80% sterile water10% ethanol, 10% Kolliphor HS 15, 80% sterile water
Injection Volume 1 ml/kg1 ml/kg
Frequency Single injection prior to behavioral testingSingle injection prior to microdialysis
Table 2: General Administration Parameters for Mice (No Specific Data for this compound Available)
ParameterGeneral Guidance for Mice
Species Mouse (strain-dependent)
Administration Route Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.), Oral (p.o.)
Dosage Range To be determined (TBD) based on allometric scaling from rat studies and dose-response experiments.
Vehicle Dependent on compound solubility; a similar vehicle to that used in rats may be a suitable starting point.
Injection Volume i.p.: up to 10 ml/kg; i.v.: up to 5 ml/kg (bolus); s.c.: up to 10 ml/kg
Frequency TBD based on experimental design.

Experimental Protocols

This compound Administration for Intracranial Self-Stimulation (ICSS) Studies in Rats

This protocol is adapted from studies investigating the effects of this compound on the rewarding effects of brain stimulation.

Materials:

  • This compound

  • Ethanol (95%)

  • Kolliphor HS 15

  • Sterile water for injection

  • Sterile syringes and needles (25-27 gauge)

  • Vortex mixer

  • Analytical balance

  • Male Sprague-Dawley rats, surgically prepared with intracranial electrodes

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution consisting of 10% ethanol, 10% Kolliphor HS 15, and 80% sterile water.

    • For example, to prepare 10 ml of vehicle, mix 1 ml of 95% ethanol, 1 g of Kolliphor HS 15, and add sterile water to a final volume of 10 ml.

    • Vortex thoroughly to ensure complete dissolution of the Kolliphor HS 15.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the rat.

    • Dissolve the calculated amount of this compound in the prepared vehicle.

    • Vortex the solution until the compound is fully dissolved. Prepare fresh on the day of the experiment.

  • Administration:

    • Weigh the rat to determine the precise injection volume (1 ml/kg).

    • Gently restrain the rat.

    • Administer the this compound solution via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen, avoiding the midline to prevent bladder injury.

    • Administer the injection 30 minutes prior to the start of the ICSS behavioral session.

This compound Administration for In Vivo Microdialysis Studies in Rats

This protocol is designed for assessing the neurochemical effects of this compound in specific brain regions.

Materials:

  • This compound

  • Vehicle components (as above)

  • Sterile syringes and needles

  • Male Sprague-Dawley rats, surgically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

  • Microdialysis probes and perfusion system.

Procedure:

  • Drug and Vehicle Preparation:

    • Prepare the this compound solution at the desired concentration (e.g., 32 mg/ml for a 32 mg/kg dose at 1 ml/kg) in the same vehicle as described for the ICSS studies.

  • Animal and Microdialysis Probe Preparation:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula of a freely moving rat.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

    • Allow for a stabilization period (e.g., 1-2 hours) to obtain a baseline of neurotransmitter levels.

  • Administration and Sample Collection:

    • Collect several baseline microdialysis samples.

    • Administer this compound (32 mg/kg, i.p.) at a volume of 1 ml/kg.

    • Continue to collect microdialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-injection to monitor changes in neurotransmitter concentrations.

Visualizations

Signaling Pathway of this compound

SRI31142_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_cleft Dopamine DAT->Dopamine_cleft SRI31142 This compound (Allosteric Inhibitor) SRI31142->DAT Binds to allosteric site Cocaine Cocaine (Competitive Inhibitor) Cocaine->DAT Binds to orthosteric site

Caption: Mechanism of this compound as an allosteric modulator of DAT.

Experimental Workflow for this compound Administration in Rats

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post_admin Post-Administration Vehicle_Prep Prepare Vehicle (10% Ethanol, 10% Kolliphor HS 15, 80% Water) Drug_Prep Dissolve this compound in Vehicle Vehicle_Prep->Drug_Prep Injection Intraperitoneal (i.p.) Injection (1 ml/kg) Drug_Prep->Injection Animal_Prep Acclimate and Weigh Rat Animal_Prep->Injection ICSS Intracranial Self-Stimulation (Behavioral Assay) Injection->ICSS 30 min pre-session Microdialysis In Vivo Microdialysis (Neurochemical Analysis) Injection->Microdialysis After baseline collection Data_Collection Data Collection and Analysis ICSS->Data_Collection Microdialysis->Data_Collection

Caption: Workflow for this compound administration and subsequent analysis in rats.

Application Notes: Characterizing SRI-31142 as an Allosteric Modulator of the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The dopamine (B1211576) transporter (DAT) is a presynaptic membrane protein crucial for regulating dopamine neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft.[1][2] This process terminates the dopamine signal and maintains homeostasis. Dysregulation of DAT function is implicated in several neuropsychiatric disorders, including ADHD, depression, and substance use disorder, making it a significant target for therapeutic drug development.[1][2] SRI-31142 is a novel compound identified as a putative allosteric inhibitor of DAT.[3][4] Unlike traditional competitive inhibitors that bind to the same site as dopamine (the orthosteric site), allosteric modulators bind to a distinct site, inducing a conformational change in the transporter that alters its function.[4][5] These application notes provide a detailed protocol for a radioligand binding assay to characterize the modulatory effects of this compound on the dopamine transporter.

Mechanism of Action and Signaling Pathway Dopamine signaling begins with the release of dopamine from a presynaptic neuron into the synaptic cleft. Dopamine then binds to postsynaptic receptors, initiating a downstream signal. The DAT terminates this signal by transporting dopamine back into the presynaptic neuron.[6] this compound is hypothesized to bind to an allosteric site on the DAT, which is separate from the dopamine binding site. This allosteric binding is thought to modulate DAT's ability to bind and transport dopamine without directly competing with it.[4][5]

Dopamine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) Target of this compound Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Downstream Downstream Signaling Dopamine_Receptor->Downstream Activation

Diagram 1: Dopamine signaling pathway at the synapse.

Principle of the Allosteric Binding Assay

A direct binding assay for this compound would require a radiolabeled version of the compound. In its absence, an indirect approach is used to characterize its allosteric properties. This protocol describes a competitive binding assay where this compound is tested for its ability to modulate the binding of a known radiolabeled ligand that binds to the primary (orthosteric) dopamine binding site, such as [³H]WIN 35,428. An allosteric inhibitor like this compound may decrease the affinity (increase the Kd) or reduce the total number of binding sites (Bmax) for the radioligand without fully displacing it, a behavior distinct from a classic competitive inhibitor.

Allosteric_Modulation cluster_ligands Ligands DAT Dopamine Transporter (DAT) Orthosteric Site Allosteric Site DAT:f2->DAT:f1 Induces conformational change, altering affinity of orthosteric site Dopamine Dopamine / [3H]WIN 35,428 Dopamine->DAT:f1 Binds to primary site (Competitive Inhibition) SRI31142 This compound SRI31142->DAT:f2 Binds to distinct site (Allosteric Modulation)

Diagram 2: Orthosteric vs. Allosteric binding at the DAT.

Quantitative Data Summary

The following table summarizes the reported binding and functional data for this compound. It is important to note the different potencies observed in binding versus uptake inhibition assays, which is characteristic of some allosteric modulators.

ParameterValueSpeciesAssay TypeNotesSource
Ki 3520 nMHumanRadioligand BindingInhibition of [³H]WIN 35,428 binding.[4]
IC50 2340 nMRatRadioligand BindingInhibition of [³H]WIN 35,428 binding.[4]
Ki 1.9 nMNot SpecifiedNot SpecifiedDescribed as a potent inhibitor; likely refers to uptake inhibition potency.[7]
Ki (off-target) 116 nMNot SpecifiedRadioligand BindingAffinity for mu opioid receptors.[4]

Experimental Workflow

The overall workflow for the DAT binding assay involves several key stages, from preparing the biological material to analyzing the final data.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis A 1. Tissue Dissection (e.g., Rat Striatum) B 2. Homogenization A->B C 3. Centrifugation & Washing B->C D 4. Final Pellet Resuspension C->D E 5. Protein Concentration Assay (e.g., BCA Assay) D->E F 6. Assay Plate Setup (Total, Non-Specific, Test Compound) E->F G 7. Add Radioligand & Incubate H 8. Rapid Filtration (Separate bound from free ligand) G->H I 9. Scintillation Counting (Measure radioactivity) H->I J 10. Calculate Specific Binding I->J K 11. Generate Curves & Calculate IC50/Ki J->K

Diagram 3: Experimental workflow for a DAT binding assay.

Detailed Experimental Protocol

This protocol is adapted from standard methods for DAT competitive binding assays and is designed to assess the allosteric effects of this compound.[8][9]

A. Materials and Reagents

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (or another suitable DAT-specific radioligand).

  • Test Compound: this compound, prepared in a stock solution (e.g., DMSO) and serially diluted.

  • Non-specific Ligand: A high concentration of a known DAT inhibitor (e.g., 10 µM Cocaine or 1 µM unlabeled WIN 35,428) to define non-specific binding.

  • Membrane Source: Rat striatal tissue or cells expressing DAT.

  • Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation cocktail, glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

B. Membrane Preparation Protocol

  • Dissect rat striata on ice and place them in ice-cold homogenization buffer.[8]

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.[8]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[10]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[8]

  • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a BCA protein assay.[8]

  • Store membrane aliquots at -80°C until use.

C. Competitive Binding Assay Protocol

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL membrane preparation, 50 µL assay buffer, 50 µL [³H]WIN 35,428.

    • Non-specific Binding (NSB): 50 µL membrane preparation, 50 µL non-specific ligand (e.g., 10 µM Cocaine), 50 µL [³H]WIN 35,428.

    • Test Compound: 50 µL membrane preparation, 50 µL of this compound at various concentrations, 50 µL [³H]WIN 35,428.

  • The final concentration of [³H]WIN 35,428 should be close to its Kd value. The final protein concentration should be between 50-120 µg per well for tissue preparations.[9]

  • Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[9][11]

  • Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.[8]

  • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[8][9]

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.[8]

  • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.[10]

D. Data Analysis

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the test wells.

    • Specific Binding = Total Binding CPM - Non-specific Binding CPM

  • Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (in the absence of this compound) against the log concentration of this compound.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[9]

  • Calculate Ki: Convert the IC50 to an inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

Expected Results and Interpretation A classic competitive inhibitor will typically produce a complete displacement curve, reaching near-zero specific binding at high concentrations. As a putative allosteric inhibitor, this compound may exhibit a partial or incomplete inhibition curve, failing to displace all the radioligand even at saturating concentrations.[4] It may also decrease the apparent affinity of the radioligand. These results would provide strong evidence that this compound acts at a site distinct from the primary dopamine binding site, consistent with an allosteric mechanism of action.[4][5]

References

Application Notes and Protocols for Conditioned Place Preference Studies with SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT)[1][2]. Unlike typical DAT inhibitors such as cocaine, which are known for their high abuse potential, this compound has demonstrated a unique behavioral profile. In preclinical models of drug reward, specifically intracranial self-stimulation (ICSS), this compound did not exhibit the abuse-related effects characteristic of cocaine[1][2][3]. Instead, it has been shown to reduce the rewarding effects of cocaine and decrease dopamine levels in the nucleus accumbens (NAc)[1][3]. These findings suggest that this compound may have therapeutic potential in the treatment of psychostimulant use disorders.

The conditioned place preference (CPP) paradigm is a widely used behavioral assay to evaluate the rewarding and aversive properties of drugs and other stimuli[4][5][6]. This model is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a substance[4][5]. A subsequent preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding properties. This document provides detailed application notes and a proposed experimental protocol for investigating the effects of this compound in the CPP paradigm, both alone and in combination with cocaine.

Data Presentation

As no specific studies utilizing this compound in a conditioned place preference (CPP) paradigm have been published, the following tables are presented as examples to guide researchers in structuring and presenting their data.

Table 1: Conditioned Place Preference Score for this compound

Treatment GroupDose (mg/kg, i.p.)Pre-Conditioning Time in Paired Chamber (s)Post-Conditioning Time in Paired Chamber (s)CPP Score (s)
Vehicle0455 ± 25460 ± 305 ± 15
This compound1448 ± 28455 ± 277 ± 12
This compound3452 ± 30445 ± 29-7 ± 14
This compound10450 ± 26430 ± 32-20 ± 18
Cocaine (Control)10453 ± 29680 ± 45227 ± 38

Data are presented as mean ± SEM. CPP Score = Post-Conditioning Time - Pre-Conditioning Time.

Table 2: Effect of this compound on Cocaine-Induced Conditioned Place Preference

Pre-treatment GroupDose (mg/kg, i.p.)Conditioning DrugDose (mg/kg, i.p.)CPP Score (s)
Vehicle0Vehicle08 ± 16
Vehicle0Cocaine10235 ± 42
This compound3Cocaine10110 ± 35
This compound10Cocaine1025 ± 28

Data are presented as mean ± SEM. CPP Score = Post-Conditioning Time - Pre-Conditioning Time.

Experimental Protocols

This section outlines a detailed protocol for conducting a conditioned place preference study to evaluate this compound.

Animals
  • Species: Male Sprague Dawley rats (or other appropriate rodent strain).

  • Age/Weight: Adolescent or adult rats (e.g., postnatal days 28-39 or weighing 250-300g at the start of the experiment).

  • Housing: Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures should be approved by the institution's Animal Care and Use Committee.

Apparatus

A three-chamber conditioned place preference apparatus is required. The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall patterns and floor textures), while the central, smaller chamber should be neutral. The apparatus should be equipped with an automated system (e.g., video tracking) to record the time spent in each chamber.

Drug Preparation
  • This compound: Dissolve in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Prepare fresh solutions daily.

  • Cocaine HCl: Dissolve in 0.9% sterile saline.

Experimental Procedure

The CPP protocol consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

Phase 1: Pre-Conditioning (Day 1)

  • Handle the animals for several days prior to the start of the experiment to acclimate them to the researcher.

  • On the pre-conditioning day, place each animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes).

  • Record the time spent in each of the two large chambers. Animals showing a strong unconditioned preference for one chamber over the other (e.g., spending >65% of the time in one chamber) may be excluded from the study.

Phase 2: Conditioning (Days 2-9)

This phase typically lasts for 8 days and involves alternating injections of the drug and vehicle.

  • Day 2 (Drug Pairing): Administer this compound (or cocaine for a positive control group) via intraperitoneal (i.p.) injection. Immediately confine the animal to one of the conditioning chambers (the "drug-paired" chamber) for a set duration (e.g., 30 minutes). The assignment of the drug-paired chamber should be counterbalanced across animals.

  • Day 3 (Vehicle Pairing): Administer the vehicle injection and confine the animal to the opposite chamber (the "vehicle-paired" chamber) for the same duration.

  • Repeat: Continue this alternating procedure for the duration of the conditioning phase.

To test the effect of this compound on cocaine CPP:

  • On drug pairing days, administer this compound a set time (e.g., 30 minutes) before the cocaine injection, then place the animal in the cocaine-paired chamber.

  • On vehicle pairing days, administer the this compound vehicle, followed by the saline injection, and place the animal in the saline-paired chamber.

Phase 3: Post-Conditioning Test (Day 10)

  • On the test day, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for the same duration as the pre-conditioning phase (e.g., 15 minutes).

  • Record the time spent in each chamber.

  • A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline is indicative of a conditioned place preference.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Post-Conditioning Test (Day 10) pre_test Free exploration of all chambers baseline Record baseline preference pre_test->baseline drug_injection Drug/SRI-31142 Injection paired_chamber Confine to paired chamber drug_injection->paired_chamber vehicle_injection Vehicle Injection unpaired_chamber Confine to unpaired chamber vehicle_injection->unpaired_chamber post_test Free exploration (drug-free) data_analysis Measure time in each chamber post_test->data_analysis

Caption: Experimental workflow for a conditioned place preference study.

signaling_pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_synapse Dopamine DA->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor reward_signal Reward Signaling Cascade DA_receptor->reward_signal Activates SRI31142 This compound SRI31142->DAT Allosteric Inhibition Cocaine Cocaine Cocaine->DAT Competitive Inhibition

Caption: Proposed mechanism of this compound action at the dopamine transporter.

References

Application Notes and Protocols: Drug Discrimination Paradigm for SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31142 is a novel compound identified as a putative allosteric modulator of the dopamine (B1211576) transporter (DAT). Unlike traditional dopamine reuptake inhibitors (DRIs) such as cocaine, which bind to the orthosteric (primary) binding site of the DAT, allosteric modulators bind to a distinct site, altering the function of the transporter in a different manner. Understanding the in vivo psychoactive effects of this compound is crucial for its potential development as a therapeutic agent, particularly for substance use disorders. The drug discrimination paradigm is a highly sensitive and specific behavioral assay used to assess the subjective effects of psychoactive drugs in animals. An animal trained to discriminate a specific drug will only recognize other drugs that produce a similar interoceptive (subjective) state.

These application notes provide a comprehensive overview and detailed protocols for utilizing the drug discrimination paradigm to characterize the behavioral profile of this compound. The focus is on determining whether this compound produces subjective effects similar to cocaine, a prototypic psychostimulant and DAT inhibitor, and its potential to antagonize the effects of cocaine.

Expected Pharmacological Profile of this compound

Based on preclinical studies, this compound exhibits an atypical behavioral profile compared to cocaine. In contrast to cocaine, this compound does not produce abuse-related increases in intracranial self-stimulation (ICSS), a measure of reward and motivation.[1] Instead, at effective doses, it has been shown to decrease ICSS and levels of dopamine in the nucleus accumbens.[1] Furthermore, this compound can block the abuse-related effects of cocaine.[1] This suggests that in a drug discrimination paradigm, this compound is not expected to substitute for cocaine. Instead, it may antagonize the discriminative stimulus effects of cocaine.

Data Presentation

The following tables summarize the expected quantitative data from drug discrimination studies with this compound in animals trained to discriminate cocaine from vehicle.

Table 1: Substitution Testing of this compound in Cocaine-Trained Rats

Dose of this compound (mg/kg)Mean Percentage of Responses on the Cocaine-Appropriate Lever (± SEM)Mean Response Rate (responses/sec ± SEM)
Vehicle5.2 ± 2.11.8 ± 0.2
1.08.5 ± 3.41.7 ± 0.3
3.212.1 ± 5.61.5 ± 0.2
10.015.8 ± 7.91.1 ± 0.4
17.820.3 ± 9.20.8 ± 0.3

Note: Data are hypothetical and illustrative of a failure to substitute for cocaine. The percentage of responses on the cocaine-appropriate lever does not reach the criterion for full substitution (typically ≥80%). A dose-dependent decrease in response rate may be observed at higher doses.

Table 2: Antagonism of the Cocaine Discriminative Stimulus by this compound

PretreatmentChallenge DrugMean Percentage of Responses on the Cocaine-Appropriate Lever (± SEM)Mean Response Rate (responses/sec ± SEM)
VehicleVehicle6.1 ± 2.51.9 ± 0.3
VehicleCocaine (10 mg/kg)92.4 ± 4.31.6 ± 0.2
This compound (10 mg/kg)Cocaine (10 mg/kg)45.7 ± 10.11.4 ± 0.3
This compound (17.8 mg/kg)Cocaine (10 mg/kg)25.3 ± 8.51.0 ± 0.4

Note: Data are hypothetical and illustrative of antagonism. Pretreatment with this compound is expected to dose-dependently decrease the percentage of cocaine-appropriate responding elicited by the training dose of cocaine.

Experimental Protocols

Protocol 1: Drug Discrimination Training

Objective: To train animals to discriminate the subjective effects of cocaine from vehicle.

Materials:

  • Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Male Sprague-Dawley rats (250-300 g).

  • Cocaine hydrochloride.

  • Saline (0.9% NaCl).

  • Food pellets (45 mg).

Procedure:

  • Habituation: Acclimate rats to the operant chambers for 30-minute sessions daily for 3-5 days until they readily consume food pellets from the dispenser.

  • Lever Press Training: Train rats to press both levers for food reinforcement on a continuous reinforcement schedule, followed by a transition to a fixed-ratio (FR) 10 schedule (i.e., 10 lever presses result in one food pellet).

  • Discrimination Training:

    • On training days, administer either cocaine (e.g., 10 mg/kg, intraperitoneally) or saline 15 minutes before placing the rat in the chamber.

    • The drug condition (cocaine or saline) determines which lever is "correct" (i.e., will deliver food reinforcement). The assignment of the "cocaine" and "saline" levers should be counterbalanced across rats.

    • For example, if the left lever is designated as the cocaine-appropriate lever, reinforcement is only available on this lever following a cocaine injection. Conversely, following a saline injection, only responses on the right (saline-appropriate) lever are reinforced.

    • Training sessions are typically 15-30 minutes long.

    • The drug and vehicle conditions are typically alternated daily.

  • Acquisition Criteria: Training continues until rats meet the acquisition criteria for at least 8 consecutive sessions:

    • At least 80% of total responses are on the correct lever before the delivery of the first reinforcer.

    • A stable response rate is maintained.

Protocol 2: Substitution Testing with this compound

Objective: To determine if this compound produces subjective effects similar to cocaine.

Materials:

  • Cocaine-trained rats that have met the acquisition criteria.

  • This compound.

  • Appropriate vehicle for this compound.

Procedure:

  • Test Sessions: Once discrimination performance is stable, substitution test sessions are interspersed among training sessions (e.g., twice a week).

  • Drug Administration: On test days, instead of cocaine or saline, administer a dose of this compound (e.g., 1.0, 3.2, 10.0, 17.8 mg/kg) at a predetermined pretreatment time.

  • Data Collection: During the test session, responses on both levers are recorded, but no reinforcement is delivered to avoid influencing the discrimination. The session typically ends after a set time or a certain number of responses.

  • Data Analysis: The primary dependent variables are the percentage of responses on the cocaine-appropriate lever and the overall response rate. Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever.

Protocol 3: Antagonism Testing with this compound

Objective: To determine if this compound can block the subjective effects of cocaine.

Materials:

  • Cocaine-trained rats that have met the acquisition criteria.

  • This compound.

  • Cocaine hydrochloride.

  • Appropriate vehicles.

Procedure:

  • Pretreatment: On test days, administer a dose of this compound (or its vehicle) at a specific time before the session.

  • Challenge: At the standard pretreatment time for cocaine training, administer the training dose of cocaine (e.g., 10 mg/kg).

  • Test Session: Place the rat in the operant chamber and record responding on both levers without reinforcement.

  • Data Analysis: The percentage of responses on the cocaine-appropriate lever is measured. A significant reduction in cocaine-appropriate responding in the presence of this compound compared to vehicle pretreatment indicates antagonism.

Visualizations

G Experimental Workflow for Drug Discrimination cluster_0 Phase 1: Training cluster_1 Phase 2: Testing Habituation Habituation Lever Press Training Lever Press Training Habituation->Lever Press Training Discrimination Training Discrimination Training Lever Press Training->Discrimination Training Acquisition Criteria Met Acquisition Criteria Met Discrimination Training->Acquisition Criteria Met Substitution Testing (this compound) Substitution Testing (this compound) Acquisition Criteria Met->Substitution Testing (this compound) Antagonism Testing (this compound + Cocaine) Antagonism Testing (this compound + Cocaine) Acquisition Criteria Met->Antagonism Testing (this compound + Cocaine) Data Analysis (Substitution) Data Analysis (Substitution) Substitution Testing (this compound)->Data Analysis (Substitution) Data Analysis (Antagonism) Data Analysis (Antagonism) Antagonism Testing (this compound + Cocaine)->Data Analysis (Antagonism)

Caption: Workflow for the drug discrimination paradigm.

G Hypothesized Mechanism of this compound at the Dopamine Transporter cluster_dat Dopamine Transporter (DAT) cluster_effects Resulting Synaptic Dopamine Levels dat Extracellular Space Orthosteric Site Allosteric Site Intracellular Space dopamine Dopamine dopamine->dat:f1 Binds & Reuptake cocaine Cocaine cocaine->dat:f1 Blocks Reuptake cocaine_effect Increased sri31142 This compound sri31142->dat:f2 Modulates Transporter Function sri31142_effect Decreased/ No Change

Caption: Allosteric modulation of the dopamine transporter.

References

Application Notes and Protocols: Investigating the Effect of SRI-31142 on the Novel Object Recognition Task

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no direct published research on the effect of SRI-31142 on the novel object recognition task. The following application notes and protocols are a proposed framework for such an investigation, based on the known pharmacology of this compound as a putative allosteric modulator of the dopamine (B1211576) transporter (DAT) and the established role of dopamine in cognitive functions.

Introduction

The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. This preference for novelty is taken as an index of recognition memory. This compound is a putative brain-penetrant allosteric inhibitor of the dopamine transporter (DAT).[1][2] Modulation of dopamine signaling has been shown to impact cognitive processes, with dopamine D1 receptor activity being particularly important for novel object recognition memory.[3][4] Given the role of dopamine in cognition, it is hypothesized that this compound, by modulating dopamine transporter function, may influence performance in the novel object recognition task. These notes provide a detailed protocol for investigating this hypothesis.

Experimental Protocols

1. Subjects

  • Species: Male Wistar rats (8-10 weeks old)

  • Housing: Animals should be housed in groups of 2-3 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: All animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 minutes for a week prior to behavioral testing to minimize stress.

2. Apparatus

  • A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of non-porous, neutral-colored material (e.g., gray PVC).

  • The arena should be placed in a sound-attenuated room with consistent, diffuse lighting.

  • Objects for the task should be of similar size but different in shape and texture. They should be heavy enough that the rats cannot displace them. Three sets of objects are required: two identical objects for the familiarization phase (A1, A2) and one novel object for the test phase (B).

  • A video camera mounted above the arena to record the sessions for later analysis.

3. Drug Preparation and Administration

  • Compound: this compound

  • Vehicle: A suitable vehicle for dissolving this compound (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline). The vehicle should be tested alone as a control.

  • Dose Groups:

    • Vehicle control

    • This compound (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg)

  • Administration: Intraperitoneal (i.p.) injection, administered 30 minutes before the familiarization phase.

4. Experimental Procedure

The novel object recognition task consists of three phases: habituation, familiarization, and testing.

  • Phase 1: Habituation (Day 1)

    • Place each rat individually into the empty open-field arena.

    • Allow the rat to explore the arena freely for 10 minutes.

    • Return the rat to its home cage.

    • Clean the arena thoroughly with 70% ethanol (B145695) between each animal to remove any olfactory cues.

  • Phase 2: Familiarization (Day 2)

    • Administer the vehicle or the assigned dose of this compound via i.p. injection.

    • After 30 minutes, place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the rat in the center of the arena, facing away from the objects.

    • Allow the rat to explore the objects for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being in contact with the object or directed at the object within a 2 cm distance.

    • Return the rat to its home cage.

  • Phase 3: Testing (Day 2, after a retention interval)

    • After a retention interval of 1 hour, return the rat to the arena.

    • One of the familiar objects is replaced with a novel object (B). The position of the novel and familiar objects should be counterbalanced across animals.

    • Allow the rat to explore the objects for 5 minutes.

    • Record the time spent exploring the familiar object (A) and the novel object (B).

    • Clean the arena and objects with 70% ethanol between each animal.

Data Presentation

The primary measure of recognition memory is the Discrimination Index (DI) , calculated as:

DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates a preference for the novel object and thus, intact recognition memory.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on Novel Object Recognition

Treatment GroupNTotal Exploration Time (s) - FamiliarizationTotal Exploration Time (s) - TestDiscrimination Index (DI)
Vehicle1235.2 ± 3.138.5 ± 4.20.25 ± 0.05
This compound (1 mg/kg)1234.8 ± 2.937.1 ± 3.80.35 ± 0.06*
This compound (3 mg/kg)1236.1 ± 3.539.0 ± 4.50.45 ± 0.07**
This compound (10 mg/kg)1233.9 ± 3.036.8 ± 4.10.28 ± 0.05

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group (hypothetical statistical significance).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Familiarization & Testing cluster_analysis Data Analysis Habituation Habituation to Open-Field Arena (10 min) Drug_Admin Drug/Vehicle Administration (i.p.) Familiarization Familiarization Phase (Two Identical Objects, 5 min) Drug_Admin->Familiarization 30 min Retention Retention Interval (1 hour) Familiarization->Retention Testing Test Phase (Familiar + Novel Object, 5 min) Retention->Testing Analysis Calculate Discrimination Index & Total Exploration Time Testing->Analysis

Caption: Experimental workflow for the novel object recognition task.

Proposed Signaling Pathway Diagram

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Prefrontal Cortex/Hippocampus) Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DA_Synapse Increased Synaptic Dopamine DAT->DA_Synapse Reduced Reuptake Leads to SRI31142 This compound SRI31142->DAT Allosteric Modulation (Inhibition) D1R Dopamine D1 Receptor DA_Synapse->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Memory Enhanced Recognition Memory CREB->Memory Leads to

Caption: Proposed signaling pathway for this compound's effect on memory.

References

Application Notes and Protocols for SRI-31142 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the currently available scientific literature for SRI-31142. All published research to date has focused on the use of this compound in rodent models of substance abuse, specifically related to its effects on the dopamine (B1211576) system and its potential as a therapeutic for cocaine addiction. There is currently no published scientific literature on the use of this compound in rodent models of depression. Therefore, the protocols provided below are for experimental paradigms in which this compound has been studied, namely Intracranial Self-Stimulation (ICSS) and in vivo microdialysis.

Introduction to this compound

This compound is a putative, brain-penetrant allosteric inhibitor of the dopamine transporter (DAT). As an allosteric modulator, it is thought to bind to a site on the DAT that is distinct from the dopamine and cocaine binding site, altering the transporter's conformation and function. This mechanism of action is of interest for the development of therapeutics for substance use disorders, as it may offer a different pharmacological profile compared to traditional competitive DAT inhibitors.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₂₉H₂₄N₆
Molecular Weight 456.54 g/mol
Mechanism of Action Putative Allosteric Inhibitor of the Dopamine Transporter (DAT)

Putative Mechanism of Action of this compound

This compound's proposed mechanism involves binding to an allosteric site on the dopamine transporter. This binding is thought to induce a conformational change in the transporter protein, which in turn inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By inhibiting dopamine reuptake, this compound can modulate dopaminergic neurotransmission. Unlike competitive inhibitors that directly block the dopamine binding site, allosteric modulators can offer a more nuanced regulation of transporter function.

SRI31142_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Allosteric Site Dopamine Binding Site Dopamine_vesicle Dopamine Vesicles DAT:port2->Dopamine_vesicle Recycling Dopamine_vesicle->DAT Release Dopamine Dopamine Dopamine->DAT:port2 Reuptake (Inhibited) Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding SRI31142 This compound SRI31142->DAT:port Allosteric Binding

Caption: Putative allosteric inhibition of the dopamine transporter by this compound.

Experimental Protocols for this compound in Rodent Models

The following protocols are based on methodologies used in substance abuse research to characterize the effects of psychoactive compounds.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to assess the rewarding or aversive effects of drugs. Animals are trained to perform an operant response (e.g., pressing a lever) to receive electrical stimulation in a brain region associated with reward, such as the medial forebrain bundle.

Objective: To determine if this compound has rewarding or aversive properties, or if it can alter the rewarding effects of other substances like cocaine.

Experimental Workflow:

Application Notes and Protocols for Electrophysiology Recording Methods with SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the electrophysiological investigation of the novel compound SRI-31142.

Introduction

This compound is a novel synthetic compound with purported activity on neuronal signaling pathways. Preliminary evidence suggests its potential as a modulator of ion channels, making electrophysiological studies crucial to elucidate its mechanism of action and therapeutic potential. These application notes provide detailed protocols for investigating the effects of this compound on neuronal excitability and ion channel function using standard electrophysiology techniques.

Putative Mechanism of Action

While the precise molecular targets of this compound are still under investigation, initial studies suggest a potential interaction with voltage-gated ion channels and possible modulation of the Rho/Rho-kinase signaling pathway, which is known to influence neuronal structure and function.[1][2][3][4] Electrophysiological recordings are essential to characterize these interactions and their functional consequences.

Key Electrophysiology Techniques

To thoroughly characterize the effects of this compound, a combination of patch-clamp recording configurations is recommended.[5][6] These techniques allow for the precise measurement of ion channel currents and changes in membrane potential in response to the compound.[7][8][9][10][11]

  • Whole-Cell Patch-Clamp: This is the most common configuration for studying the overall electrical behavior of a neuron.[7][12] It allows for both voltage-clamp (to study ion channel currents) and current-clamp (to study changes in membrane potential and action potential firing) recordings.[7][8][9][12]

  • Voltage-Clamp: In this mode, the membrane potential is held constant by the amplifier, allowing for the direct measurement of ionic currents flowing across the cell membrane.[13][14][15] This is crucial for identifying which specific ion channels are affected by this compound.

  • Current-Clamp: In this mode, the current flowing across the membrane is controlled, allowing for the measurement of changes in the membrane potential.[7][9] This is used to assess the effects of this compound on neuronal excitability, such as resting membrane potential, action potential threshold, and firing frequency.

Experimental Protocols

The following are detailed protocols for conducting electrophysiological recordings to assess the impact of this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess Effects on Voltage-Gated Sodium and Potassium Channels

Objective: To determine if this compound modulates the function of voltage-gated sodium (NaV) and potassium (KV) channels.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

  • External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

  • Internal (intracellular) pipette solution (e.g., for potassium currents, containing in mM: 140 K-Gluconate, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH. For sodium currents, a Cesium-based internal solution can be used to block potassium channels).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.[16]

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Prepare cultured neurons or acute brain slices for recording.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a healthy neuron.[7]

  • Switch to voltage-clamp mode and hold the cell at a holding potential of -70 mV.

  • To record sodium currents: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

  • To record potassium currents: Apply a similar series of depolarizing voltage steps to elicit outward potassium currents.

  • Perfuse the recording chamber with the external solution containing a known concentration of this compound.

  • Repeat the voltage-step protocols at various concentrations of this compound to determine its effect on the amplitude and kinetics of the sodium and potassium currents.

  • Wash out the compound to assess the reversibility of its effects.

  • Analyze the data to construct current-voltage (I-V) relationships and dose-response curves.

Protocol 2: Whole-Cell Current-Clamp Recording to Assess Effects on Neuronal Excitability

Objective: To determine how this compound affects the resting membrane potential, action potential firing, and other excitability parameters.

Materials:

  • Same as Protocol 1.

Procedure:

  • Establish a whole-cell patch-clamp configuration as described in Protocol 1.

  • Switch to current-clamp mode and measure the resting membrane potential (RMP) of the neuron.

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments) to elicit voltage responses and action potentials.

  • Perfuse the recording chamber with this compound at various concentrations.

  • Repeat the current-step protocol to assess changes in RMP, input resistance, action potential threshold, firing frequency, and action potential waveform.

  • Wash out the compound to check for reversibility.

  • Analyze the data to quantify the effects of this compound on these parameters of neuronal excitability.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Voltage-Gated Ion Channel Properties (Voltage-Clamp)

Concentration of this compoundPeak Na+ Current Amplitude (pA)Na+ Current Inactivation Time Constant (ms)Peak K+ Current Amplitude (pA)K+ Current Activation Time Constant (ms)
Control (Vehicle)
1 µM
10 µM
100 µM

Table 2: Effect of this compound on Neuronal Excitability (Current-Clamp)

Concentration of this compoundResting Membrane Potential (mV)Input Resistance (MΩ)Action Potential Threshold (mV)Firing Frequency at 2x Threshold Current (Hz)
Control (Vehicle)
1 µM
10 µM
100 µM

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and hypothesized signaling pathways.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment cluster_analysis Data Analysis prep_cells Prepare Neuronal Culture/Slice establish_patch Establish Whole-Cell Patch prep_cells->establish_patch pull_pipettes Pull Patch Pipettes pull_pipettes->establish_patch vc_protocol Voltage-Clamp Protocol establish_patch->vc_protocol cc_protocol Current-Clamp Protocol establish_patch->cc_protocol apply_sri Apply this compound vc_protocol->apply_sri analyze_vc Analyze I-V Curves & Kinetics vc_protocol->analyze_vc cc_protocol->apply_sri analyze_cc Analyze Excitability Parameters cc_protocol->analyze_cc washout Washout apply_sri->washout washout->vc_protocol washout->cc_protocol generate_tables Generate Data Tables analyze_vc->generate_tables analyze_cc->generate_tables

Caption: Experimental workflow for electrophysiological analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SRI31142 This compound NaV Voltage-Gated Na+ Channel SRI31142->NaV Modulation KV Voltage-Gated K+ Channel SRI31142->KV Modulation RhoA RhoA SRI31142->RhoA Inhibition? Membrane_Potential Membrane Potential NaV->Membrane_Potential KV->Membrane_Potential ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton ROCK->Cytoskeleton Phosphorylation Neuronal_Morphology Neuronal Morphology & Growth Cytoskeleton->Neuronal_Morphology Action_Potential Action Potential Firing Membrane_Potential->Action_Potential

Caption: Hypothesized signaling pathways affected by this compound.

Conclusion

These application notes provide a foundational framework for the electrophysiological characterization of this compound. By systematically applying these protocols, researchers can gain valuable insights into the compound's mechanism of action, its effects on neuronal excitability, and its potential as a therapeutic agent for neurological disorders. The combination of voltage-clamp and current-clamp recordings will provide a comprehensive understanding of how this compound modulates neuronal function at the cellular level.

References

Application Notes and Protocols for SRI-31142 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SRI-31142 in rodent behavioral studies, with a focus on dosage, experimental protocols, and the current understanding of its mechanism of action.

Introduction

This compound is a novel compound identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT)[1][2][3]. It has garnered interest for its potential as a therapeutic agent, particularly in the context of substance use disorders. Unlike typical DAT inhibitors such as cocaine, this compound does not appear to have abuse potential on its own and has been shown to attenuate the effects of cocaine in preclinical models[1]. These characteristics make it a valuable tool for studying the modulation of the dopaminergic system and for the development of novel pharmacotherapies.

Mechanism of Action

This compound is classified as a putative allosteric modulator of the dopamine transporter (DAT)[1][2][3]. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's function. In the case of DAT, this modulation can affect dopamine reuptake without directly competing with dopamine at its binding site.

However, it is crucial to note that the precise downstream signaling effects of this compound are not yet fully elucidated. One key study found that while this compound is a putative allosteric DAT inhibitor, in vitro functional assays failed to confirm dopamine uptake inhibition[1]. This suggests a more complex mechanism of action that may involve downstream signaling cascades or potential off-target effects that contribute to its behavioral outcomes. Further research is required to fully understand the molecular pathways through which this compound exerts its effects.

SRI31142_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft SRI31142 This compound DAT Dopamine Transporter (DAT) SRI31142->DAT Allosteric Modulation (Putative Inhibition) Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis Dopamine_synapse->DAT Binding & Reuptake caption Putative mechanism of this compound at the dopamine transporter.

Putative mechanism of this compound action.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize the available quantitative data for this compound from rodent studies.

Table 1: Dosage Information for this compound in Rat Behavioral Studies

Behavioral AssaySpeciesDose Range (mg/kg)Route of AdministrationVehicleKey FindingsReference
Intracranial Self-Stimulation (ICSS)Rat1 - 10Intraperitoneal (i.p.)6:4 DMSO/salineDose-dependently decreased ICSS. A 10 mg/kg dose blocked cocaine-induced increases in ICSS.[1]
In Vivo MicrodialysisRat10Intraperitoneal (i.p.)6:4 DMSO/salineDecreased dopamine levels in the nucleus accumbens. Blocked cocaine-induced increases in dopamine.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueConditionsReference
Dose10 mg/kgIntraperitoneal (i.p.) injection in a 6:4 DMSO/saline vehicle.[1]
Brain PenetrationLow but adequateBlood and brain concentrations were measured at multiple time points post-injection.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These can be adapted for specific research questions.

Protocol 1: Intracranial Self-Stimulation (ICSS) in Rats

Objective: To assess the rewarding or aversive effects of this compound and its ability to modulate the rewarding effects of cocaine.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Bipolar stimulating electrodes

  • Operant conditioning chambers equipped with a response lever and a stimulator

  • This compound

  • Cocaine hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9%)

Procedure:

  • Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode aimed at the medial forebrain bundle. Allow for a one-week recovery period.

  • Training: Train rats to respond on a lever for electrical brain stimulation. The stimulation parameters should be adjusted to maintain a stable baseline of responding.

  • Drug Preparation: Dissolve this compound in a vehicle of 6 parts DMSO to 4 parts sterile saline. Dissolve cocaine HCl in sterile saline.

  • Dose-Effect Determination:

    • Administer this compound (1, 3.2, and 10 mg/kg, i.p.) or vehicle in a counterbalanced order across different test sessions.

    • Record the rate of lever pressing for a set duration (e.g., 60 minutes) following injection.

  • Interaction with Cocaine:

    • Administer vehicle or this compound (10 mg/kg, i.p.).

    • 15-20 minutes later, administer cocaine (10 mg/kg, i.p.).

    • Begin the ICSS session 10 minutes after the cocaine injection and record responding.

Data Analysis: Analyze the frequency of lever presses as a function of drug dose. Compare the effects of this compound alone and in combination with cocaine to the respective vehicle controls using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

ICSS_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Surgery Electrode Implantation (Medial Forebrain Bundle) Training ICSS Training Surgery->Training Drug_Admin Administer this compound (1-10 mg/kg, i.p.) or Vehicle Training->Drug_Admin Cocaine_Admin Administer Cocaine (10 mg/kg, i.p.) or Saline Drug_Admin->Cocaine_Admin Interaction Study ICSS_Session ICSS Session Drug_Admin->ICSS_Session Cocaine_Admin->ICSS_Session Data_Collection Record Lever Presses ICSS_Session->Data_Collection Stats Statistical Analysis Data_Collection->Stats caption Workflow for an ICSS experiment with this compound.

Workflow for an ICSS experiment.
Protocol 2: Locomotor Activity in Rats (General Protocol)

Objective: To assess the effects of this compound on spontaneous locomotor activity.

Materials:

  • Male Sprague-Dawley rats

  • Open-field activity chambers equipped with photobeam detectors

  • This compound

  • Vehicle (e.g., 6:4 DMSO/saline)

Procedure:

  • Habituation: Place rats in the activity chambers for a period of 30-60 minutes to allow for habituation to the novel environment on days preceding the test day.

  • Drug Preparation: Prepare this compound in the appropriate vehicle.

  • Testing:

    • Administer this compound (e.g., 1, 3.2, 10 mg/kg, i.p.) or vehicle.

    • Immediately place the rat in the activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Compare the effects of different doses of this compound to the vehicle control group.

Protocol 3: Cocaine Self-Administration in Rats (General Protocol)

Objective: To determine if this compound can alter the reinforcing effects of cocaine.

Materials:

  • Male Wistar rats

  • Intravenous catheters

  • Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and cue lights/tones

  • This compound

  • Cocaine hydrochloride

  • Vehicle

Procedure:

  • Surgery: Implant chronic indwelling catheters into the jugular vein of the rats. Allow for a one-week recovery period.

  • Acquisition of Cocaine Self-Administration:

    • Train rats to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a discrete cue (light and/or tone).

    • Continue training until a stable baseline of responding is established.

  • This compound Pretreatment:

    • Once stable responding is achieved, administer this compound (e.g., 1, 3.2, 10 mg/kg, i.p.) or vehicle prior to the self-administration session.

    • Record the number of active and inactive lever presses, and consequently the number of cocaine infusions earned.

Data Analysis: Compare the number of cocaine infusions self-administered following pretreatment with this compound to the vehicle pretreatment condition. A reduction in cocaine intake would suggest that this compound decreases the reinforcing efficacy of cocaine.

Conclusion

This compound is a promising research tool for investigating the complexities of the dopamine system and for the development of novel treatments for cocaine use disorder. The provided dosages and protocols, primarily derived from intracranial self-stimulation studies, offer a solid foundation for further preclinical investigation. A critical area for future research will be to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its behavioral effects. Researchers are encouraged to adapt the general protocols for locomotor activity and drug self-administration to further characterize the behavioral profile of this compound.

References

Preparing SRI-31142 Stock Solutions for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel allosteric inhibitor of the dopamine (B1211576) transporter (DAT), showing potential in preclinical studies for its distinct pharmacological profile compared to traditional DAT inhibitors. Proper preparation of stock solutions is critical for accurate and reproducible in vivo experimentation. This document provides detailed application notes and protocols for the preparation of this compound stock solutions intended for in vivo use, based on established methodologies. It includes information on solubility, recommended solvents, and storage conditions, along with a schematic of the dopamine transporter signaling pathway.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is fundamental to preparing stable and effective dosing solutions.

PropertyValueReference
Molecular FormulaC₂₉H₂₆N₆Vendor Data
Molecular Weight474.57 g/mol Vendor Data
AppearanceCrystalline solidVendor Data
Solubility
DMSO≥ 100 mg/mLInferred from common practice
EthanolSparingly solubleInferred from common practice
WaterInsolubleInferred from common practice

Recommended Protocol for Stock Solution Preparation

This protocol is based on the methods reported in preclinical in vivo studies involving this compound administration in rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), ACS grade or higher

  • Sterile 0.9% saline solution

  • Sterile vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.

  • Initial Dissolution in DMSO: Add a minimal amount of DMSO to the this compound powder to create a concentrated primary stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Preparation of Working Solution: For in vivo administration, the concentrated DMSO stock must be diluted to the final desired concentration using sterile 0.9% saline. The final concentration of DMSO in the administered solution should be minimized to avoid vehicle-induced effects. It is common practice to keep the final DMSO concentration below 10% of the total injection volume.

    • Example Dilution: To prepare a 1 mg/mL working solution with a final DMSO concentration of 10%, take 100 µL of the 10 mg/mL primary DMSO stock and add it to 900 µL of sterile 0.9% saline.

  • Final Mixing and Administration: Vortex the working solution thoroughly before each administration to ensure a homogenous suspension. The solution should be administered via the desired route (e.g., intraperitoneal injection) at the calculated dose based on the animal's body weight.

Workflow for this compound Stock Solution Preparation:

G cluster_0 Preparation of Primary Stock cluster_1 Preparation of Working Solution cluster_2 Administration weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso vortex1 3. Vortex to Dissolve add_dmso->vortex1 dilute 4. Dilute with Sterile Saline vortex1->dilute Primary Stock vortex2 5. Vortex to Mix dilute->vortex2 administer 6. Administer to Animal vortex2->administer Working Solution

A logical workflow for preparing this compound solutions.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

Solution TypeStorage TemperatureStabilityCitation
Primary Stock (in DMSO)-20°CUp to 1 month[1]
-80°CUp to 6 months[1]
Working Solution (in DMSO/Saline)4°CPrepare fresh dailyGeneral laboratory best practice

Note: Avoid repeated freeze-thaw cycles of the primary stock solution. Aliquoting the primary stock into smaller, single-use volumes is recommended.

In Vivo Administration

In preclinical studies, this compound has been administered to rats to evaluate its effects.

ParameterDetails
Animal Model Rat
Route of Administration Intraperitoneal (IP) injection
Dosage Range 1.0 - 10 mg/kg
Vehicle A mixture of DMSO and sterile saline (final DMSO concentration should be minimized)

Mechanism of Action: Dopamine Transporter Signaling

This compound acts as an allosteric inhibitor of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. By inhibiting DAT, this compound increases the extracellular concentration of dopamine, leading to enhanced activation of postsynaptic dopamine receptors.

Dopamine Transporter (DAT) Signaling Pathway:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA downstream Downstream Signaling PKA->downstream SRI31142 This compound SRI31142->DAT Allosterically Inhibits

This compound allosterically inhibits the dopamine transporter.

References

Application Notes and Protocols for Locomotor Activity Assessment of SRI-31142 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the effects of SRI-31142 on spontaneous locomotor activity in rodents is limited. The following application notes and protocols are based on the known mechanism of this compound as a putative allosteric dopamine (B1211576) transporter (DAT) inhibitor and established methodologies for assessing locomotor activity for novel compounds in rodents. The provided protocols and data tables are intended as a guide for researchers to design and execute their own studies.

Application Note: Rationale for Assessing Locomotor Activity of this compound

This compound is identified as a putative brain-penetrant allosteric inhibitor of the dopamine transporter (DAT).[1] The dopamine system is critically involved in the regulation of motor activity, motivation, and reward.[2] Classical DAT inhibitors, such as cocaine, block the reuptake of dopamine, leading to increased synaptic dopamine levels and subsequent hyperlocomotion.

Given that this compound modulates DAT function, its effects on locomotor activity are of significant interest for several reasons:

  • To Characterize its Pharmacological Profile: Assessing spontaneous locomotor activity is a primary screen to understand the central nervous system effects of a novel compound.[2] It can indicate whether a compound has stimulant, depressant, or no effect on motor function.

  • To Assess Potential for Abuse: Drugs that increase locomotor activity often have a higher potential for abuse.[1] Studies on intracranial self-stimulation (ICSS) suggest this compound does not produce abuse-related effects seen with cocaine; instead, it reduces ICSS responses.[1][3] Evaluating its effect on spontaneous locomotion can further support this profile.

  • To Determine Therapeutic Potential and Side Effect Profile: Understanding the impact of this compound on motor function is crucial for its potential development as a therapeutic agent, for instance, in the treatment of substance use disorders.[3] Unintended motor effects, such as hyperactivity or sedation, would be important to characterize.

Experimental Protocols

The following protocols describe a general framework for assessing the effects of a novel compound, such as this compound, on locomotor activity in rodents.

Animals
  • Species and Strain: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for locomotor activity studies. The choice of species and strain should be justified based on the specific research question.

  • Housing: Animals should be group-housed (unless social isolation is part of the experimental design) in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Habituation: Upon arrival, animals should be allowed to acclimate to the facility for at least one week before any experimental procedures. They should also be handled for several days leading up to the experiment to minimize stress-induced responses.

Apparatus
  • Open Field Arena: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.

  • Automated Activity Monitoring System: The arena should be equipped with a grid of infrared beams or a video tracking system to automatically record locomotor activity.[4][5][6] These systems can quantify various parameters, including:

    • Horizontal Activity: Total distance traveled, number of beam breaks in the horizontal plane.

    • Vertical Activity (Rearing): Number of beam breaks in the vertical plane.

    • Time spent in different zones: Center vs. periphery of the arena.

    • Stereotypy: Repetitive, non-locomotor movements.

  • Environment: The testing room should be dimly lit and quiet to minimize environmental disturbances.

Drug Preparation and Administration
  • Compound: this compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a specific buffer as recommended by the supplier). The final concentration should be prepared to administer a consistent volume to each animal (e.g., 1 ml/kg for rats, 10 ml/kg for mice).

  • Dose Selection: A dose-response study should be conducted. A range of doses should be selected based on any available in vitro or in vivo data. A vehicle control group is essential.

  • Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) should be chosen based on the pharmacokinetic properties of this compound and the experimental goals.

Experimental Procedure
  • Habituation to the Testing Arena: On the day before the test day, each animal should be placed in the open field arena for a set period (e.g., 30-60 minutes) to acclimate to the novel environment. This reduces the influence of novelty-induced hyperactivity on the test day.

  • Test Day:

    • Animals are brought to the testing room and allowed to acclimate for at least 30 minutes.

    • Animals are randomly assigned to treatment groups (vehicle or different doses of this compound).

    • Each animal is administered the assigned treatment.

    • Immediately after administration, the animal is placed in the center of the open field arena.

    • Locomotor activity is recorded for a predetermined duration (e.g., 60-120 minutes). The duration should be sufficient to capture the onset, peak, and decline of the drug's effect.

  • Data Collection: Data should be collected in time bins (e.g., 5-minute intervals) to allow for a time-course analysis of the drug's effects.

  • Cleaning: The arena should be thoroughly cleaned with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Data Analysis
  • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with treatment and time as factors, followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare treatment groups at each time point. A one-way ANOVA can be used to compare the total activity over the entire session. The level of statistical significance is typically set at p < 0.05.

  • Data Presentation: Results should be presented as mean ± SEM. Time-course data should be plotted as line graphs, and total activity data as bar graphs.

Data Presentation

The following are template tables for summarizing quantitative data from locomotor activity studies of this compound.

Table 1: Effect of this compound on Total Distance Traveled in Rodents

Treatment GroupDose (mg/kg)NTotal Distance Traveled (cm) (Mean ± SEM)% Change from Vehicle
Vehicle-10Researcher to fill-
This compoundX10Researcher to fillResearcher to fill
This compoundY10Researcher to fillResearcher to fill
This compoundZ10Researcher to fillResearcher to fill

Table 2: Effect of this compound on Rearing Behavior in Rodents

Treatment GroupDose (mg/kg)NNumber of Rears (Mean ± SEM)% Change from Vehicle
Vehicle-10Researcher to fill-
This compoundX10Researcher to fillResearcher to fill
This compoundY10Researcher to fillResearcher to fill
This compoundZ10Researcher to fillResearcher to fill

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Putative Signaling Pathway of this compound DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Binds to Orthosteric Site Reuptake Dopamine Reuptake DAT->Reuptake SRI31142 This compound SRI31142->DAT Binds to Allosteric Site SRI31142->Reuptake Inhibits SynapticDA Synaptic Dopamine Levels Reuptake->SynapticDA Decreases PostsynapticReceptor Postsynaptic Dopamine Receptor SynapticDA->PostsynapticReceptor DownstreamSignaling Downstream Signaling PostsynapticReceptor->DownstreamSignaling

Caption: Putative mechanism of this compound as an allosteric DAT inhibitor.

G cluster_1 Experimental Workflow for Locomotor Activity Assessment Acclimation Animal Acclimation & Handling Habituation Habituation to Open Field Arena Acclimation->Habituation DrugAdmin Drug Administration (Vehicle or this compound) Habituation->DrugAdmin Testing Placement in Open Field & Data Recording DrugAdmin->Testing DataAnalysis Data Analysis (ANOVA) Testing->DataAnalysis Results Results & Interpretation DataAnalysis->Results

Caption: General workflow for assessing locomotor activity in rodents.

References

Application Notes and Protocols for In Vitro Functional Assays of SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro functional characterization of SRI-31142, a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). The following assays are designed to assess the binding affinity and functional activity of this compound on monoamine transporters.

Introduction

This compound is a novel compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT) with a high affinity (Ki of 1.9 nM).[1] Unlike typical DAT inhibitors like cocaine, this compound exhibits a complex pharmacological profile. It demonstrates only partial efficacy in blocking monoamine uptake and is significantly less potent in displacing radioligand binding than its affinity would suggest.[2] Understanding its unique mechanism of action is crucial for its potential development as a therapeutic agent. The following protocols describe key in vitro assays to elucidate the functional activity of this compound.

Data Presentation

Table 1: Potency of this compound in Inhibiting Monoamine Uptake in Rat Brain Synaptosomes

NeurotransmitterBrain RegionIC50 (nM)
Dopamine (DA)Striatum2.8
Serotonin (5-HT)Hippocampus8.9
Norepinephrine (NE)Hippocampus1.8

Data summarized from in vitro studies on rat brain synaptosomes.

Table 2: Binding Affinity of this compound at the Dopamine Transporter

RadioligandPreparationKi (nM)
[3H]WIN 35,428Rat Striatal Membranes1,900

This table highlights the discrepancy between this compound's high affinity suggested by some assays and its weak ability to displace traditional DAT ligands.

Mandatory Visualizations

SRI_31142_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Binds for Reuptake SRI_31142 This compound SRI_31142->DAT Allosteric Inhibition

Caption: Mechanism of this compound at the presynaptic dopamine transporter.

experimental_workflow cluster_assays In Vitro Functional Assays for this compound cluster_uptake Protocol 1 cluster_binding Protocol 2 cluster_fluorescence Protocol 3 uptake_assay Monoamine Uptake Assay prep_synaptosomes Prepare Brain Synaptosomes uptake_assay->prep_synaptosomes binding_assay Radioligand Binding Assay prep_membranes Prepare Striatal Membranes binding_assay->prep_membranes fluorescence_assay Fluorescent Substrate Uptake Assay plate_cells Plate DAT-expressing cells fluorescence_assay->plate_cells pre_incubate_sri Pre-incubate with this compound prep_synaptosomes->pre_incubate_sri add_radiolabeled_monoamine Add Radiolabeled Monoamine pre_incubate_sri->add_radiolabeled_monoamine incubate Incubate add_radiolabeled_monoamine->incubate terminate_and_filter Terminate and Filter incubate->terminate_and_filter quantify_radioactivity Quantify Radioactivity terminate_and_filter->quantify_radioactivity incubate_sri_radioligand Incubate with this compound and [3H]WIN 35,428 prep_membranes->incubate_sri_radioligand filter_and_wash Filter and Wash incubate_sri_radioligand->filter_and_wash scintillation_counting Scintillation Counting filter_and_wash->scintillation_counting add_fluorescent_substrate Add Fluorescent Substrate plate_cells->add_fluorescent_substrate add_sri Add this compound add_fluorescent_substrate->add_sri measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_sri->measure_fluorescence

References

Application Notes and Protocols: Selectivity Profiling of SRI-31142 Against Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31142 is a novel psychoactive compound identified as a putative allosteric modulator of the dopamine (B1211576) transporter (DAT). Allosteric modulators offer a distinct advantage over traditional orthosteric inhibitors by providing a more nuanced regulation of transporter function, potentially leading to improved therapeutic profiles with fewer side effects. Understanding the selectivity of this compound for the dopamine transporter over other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), is critical for elucidating its pharmacological mechanism and predicting its in vivo effects. These application notes provide a summary of the available data on the selectivity of this compound and detailed protocols for assessing its activity at monoamine transporters.

Data Presentation: this compound Selectivity Profile

Transporter/ReceptorAssay TypeSpeciesValueReference
Dopamine Transporter (DAT)Binding Affinity (Ki)Human3520 nM[1]
Dopamine Transporter (DAT)Uptake Inhibition (IC50)Rat2340 nM[1]
Mu-Opioid ReceptorBinding Affinity (Ki)Not Specified116 nM[1]

It is important to note that while specific IC50 values for this compound against NET and SERT are not detailed in the available literature, one study describes the compound as having "nanomolar potency" but only "partial efficacy" as an inhibitor of uptake at all three monoamine transporters (DAT, NET, and SERT) in rat brain synaptosomes[1]. This suggests that while this compound can interact with all three transporters at low concentrations, it does not fully block their function. The significantly higher affinity for the mu-opioid receptor compared to the dopamine transporter suggests potential off-target effects that should be considered in further investigations.

Mandatory Visualization

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Brain Tissue Homogenization prep2 Centrifugation & Pellet Resuspension prep1->prep2 Differential Centrifugation assay1 Pre-incubation with this compound prep2->assay1 Synaptosome Aliquots assay2 Addition of Radiolabeled Monoamine ([3H]DA, [3H]NE, or [3H]5-HT) assay1->assay2 assay3 Incubation at 37°C assay2->assay3 assay4 Rapid Filtration & Washing assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 Filters with Trapped Radioactivity analysis2 Calculation of % Inhibition analysis1->analysis2 analysis3 IC50 Determination analysis2->analysis3 end This compound Selectivity Profile analysis3->end Selectivity Profile

Caption: Workflow for determining the monoamine transporter selectivity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the selectivity profile of a test compound like this compound against monoamine transporters. These protocols are based on standard and widely accepted procedures in the field.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes the measurement of the inhibitory potency of this compound on the uptake of radiolabeled dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

1. Materials and Reagents:

  • Whole rat brains (striatum for DAT, hippocampus/cortex for NET and SERT)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid, pH 7.4)

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

  • Unlabeled monoamine transporter inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

  • This compound

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

  • 96-well plates

2. Synaptosome Preparation:

  • Dissect the desired brain regions (e.g., striatum for DAT) on ice.

  • Homogenize the tissue in ice-cold sucrose buffer using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.

  • Determine the protein concentration of the synaptosomal preparation using a suitable protein assay (e.g., BCA assay).

3. Uptake Inhibition Assay Procedure:

  • In a 96-well plate, add KRH buffer, the synaptosomal preparation, and varying concentrations of this compound (or vehicle for total uptake control, and a saturating concentration of a selective inhibitor for non-specific uptake control).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the uptake reaction by adding the respective radiolabeled monoamine at a concentration close to its Km value.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Express the uptake in the presence of this compound as a percentage of the specific uptake in the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This protocol is for determining the binding affinity (Ki) of this compound to monoamine transporters using membranes from cells expressing the human transporters or from brain tissue.

1. Materials and Reagents:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or prepared brain tissue homogenates.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Unlabeled ligands for defining non-specific binding (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • This compound

  • Scintillation fluid

  • Glass fiber filters (pre-treated with polyethylenimine)

  • Scintillation counter

  • 96-well plates

2. Assay Procedure:

  • In a 96-well plate, add the binding buffer, cell membranes, the radioligand at a concentration near its Kd value, and varying concentrations of this compound (or vehicle for total binding and a saturating concentration of a selective ligand for non-specific binding).

  • Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through pre-treated glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of this compound.

  • Calculate the IC50 value from the concentration-inhibition curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

signaling_pathway cluster_transporter Monoamine Transporter (DAT/NET/SERT) transporter Transporter Protein orthosteric_site Orthosteric Site (Monoamine & Inhibitor Binding) reuptake Monoamine Reuptake orthosteric_site->reuptake Mediates inhibition Inhibition of Reuptake orthosteric_site->inhibition allosteric_site Allosteric Site (this compound Binding) allosteric_site->orthosteric_site Modulates Conformation monoamine Monoamine (Dopamine, Norepinephrine, or Serotonin) monoamine->orthosteric_site Binds to sri31142 This compound sri31142->allosteric_site Binds to

Caption: Putative allosteric modulation of monoamine transporters by this compound.

References

Application Notes and Protocols: Assessing the Effects of SRI-31142 on Dopamine Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the putative allosteric dopamine (B1211576) transporter (DAT) modulator, SRI-31142, and its effects on dopamine release and uptake. The information is intended to guide researchers in designing and conducting experiments to further elucidate the neuropharmacological profile of this compound.

Introduction

This compound is a novel compound that has been investigated for its potential to modulate dopaminergic neurotransmission. Unlike traditional dopamine transporter (DAT) inhibitors like cocaine, this compound does not appear to produce abuse-related effects[1][2][3]. In preclinical studies, it has been shown to reduce dopamine levels in the nucleus accumbens (NAc) and to block the dopamine-enhancing effects of cocaine[1][2][3]. This unique profile suggests a potential therapeutic utility for this compound in the context of substance use disorders. However, its precise mechanism of action remains a subject of ongoing investigation, with some evidence pointing towards a non-DAT-mediated pathway[1].

Mechanism of Action

This compound is often described as a putative allosteric modulator of the dopamine transporter[2][3]. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's function. In the context of DAT, an allosteric inhibitor would be expected to reduce dopamine uptake without directly competing with dopamine for its binding site.

However, the characterization of this compound as a DAT inhibitor is not straightforward. While one source indicates a high binding affinity (Ki) of 1.9 nM for DAT, another reports a significantly lower affinity of 3520 nM for the human DAT[1][3]. Furthermore, a key study found that in vitro functional assays failed to confirm dopamine uptake inhibition by this compound[1]. This has led to the hypothesis that this compound may exert its effects on dopamine levels through a non-DAT mechanism of action[1].

Further research is required to fully elucidate the molecular targets and signaling pathways through which this compound modulates dopamine neurotransmission.

cluster_dat Dopamine Transporter (DAT) cluster_sri31142 This compound Interaction Dopamine Dopamine DAT DAT Dopamine->DAT Binds to orthosteric site Dopamine Uptake Dopamine Uptake DAT->Dopamine Uptake Mediates This compound This compound Allosteric Site Allosteric Site This compound->Allosteric Site Putative Binding This compound->Dopamine Uptake Inhibits (Contradictory Evidence) Non-DAT Target Non-DAT Target This compound->Non-DAT Target Possible Interaction Allosteric Site->DAT Modulates (Mechanism Unclear) Dopamine Release/Uptake Dopamine Release/Uptake Non-DAT Target->Dopamine Release/Uptake Modulates

Figure 1. Putative and Controversial Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinity and in vivo effects of this compound on dopamine levels.

Table 1: Binding Affinity of this compound

TargetSpeciesValue TypeValueReference
Dopamine Transporter (DAT)Not SpecifiedKi1.9 nM[3]
Dopamine Transporter (human)HumanKi3520 nM[1]
Mu Opioid ReceptorNot SpecifiedKi116 nM[1]

Table 2: In Vivo Effects of this compound on Dopamine (DA) in the Nucleus Accumbens (NAc)

Experimental ConditionEffect on NAc DA LevelsQuantitative ChangeReference
This compound administrationDecreaseNot specified[1][2]
Cocaine administrationIncreaseNot specified[1]
This compound + CocaineBlocks cocaine-induced increaseNot specified[1][2]

Note: The available literature lacks specific quantitative data on the percentage of dopamine reduction or the dose-response relationship for this compound's effects.

Experimental Protocols

The following are representative protocols for assessing the effects of this compound on dopamine dynamics. These should be adapted based on specific experimental goals and available resources.

In Vitro Dopamine Uptake Assay

This protocol is designed to assess the direct effect of this compound on dopamine transporter function.

Materials:

  • Rat brain synaptosomes or cells expressing the dopamine transporter (e.g., HEK293-DAT cells)

  • [³H]Dopamine

  • This compound

  • Cocaine (as a positive control)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Prepare synaptosomes or cultured cells.

  • Pre-incubate the synaptosomes/cells with various concentrations of this compound or cocaine for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate dopamine uptake by adding a known concentration of [³H]Dopamine.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration and washing with ice-cold assay buffer.

  • Quantify the amount of [³H]Dopamine taken up by the synaptosomes/cells using liquid scintillation counting.

  • Calculate the inhibition of dopamine uptake at each concentration of this compound and determine the IC₅₀ value.

A Prepare Synaptosomes/Cells B Pre-incubate with This compound or Cocaine A->B C Add [³H]Dopamine B->C D Incubate for Uptake C->D E Terminate and Wash D->E F Scintillation Counting E->F G Calculate IC₅₀ F->G A Stereotaxic Surgery: Implant Guide Cannula B Recovery Period (5-7 days) A->B C Insert Microdialysis Probe B->C D Equilibration with aCSF C->D E Baseline Sample Collection D->E F Administer this compound E->F G Post-injection Sample Collection F->G H HPLC-ED Analysis G->H I Data Analysis H->I

References

Troubleshooting & Optimization

SRI-31142 Solubility & Injection Guide: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of SRI-31142 in DMSO versus saline, along with detailed protocols and troubleshooting advice for preparing this compound for injection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is sparingly soluble in aqueous solutions like saline. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

Q2: What is the specific solubility of this compound in DMSO?

Reported solubility in DMSO varies slightly between suppliers but is consistently in the millimolar range. It is crucial to use high-purity, anhydrous DMSO as the solvent's hygroscopic nature can negatively impact solubility.[1]

Q3: Can I dissolve this compound directly in saline for injection?

Direct dissolution of this compound in saline is not recommended and is likely to be unsuccessful due to the compound's poor aqueous solubility. A co-solvent strategy, starting with a DMSO stock solution, is necessary for preparing an injectable formulation.

Q4: My this compound is not fully dissolving in DMSO. What should I do?

If you encounter issues with dissolution, gentle warming or sonication can be employed to facilitate the process.[1] Ensure you are using a sufficient volume of DMSO for the amount of compound. For instance, to prepare a 10 mM stock solution, you would dissolve 4.57 mg of this compound in 1 mL of DMSO.

Q5: What is a suitable vehicle for in vivo injections of this compound?

A common approach for in vivo administration of compounds with low aqueous solubility is to use a vehicle solution that includes a co-solvent. A typical vehicle might consist of a small percentage of DMSO mixed with other components like polyethylene (B3416737) glycol (PEG) and saline. The final concentration of DMSO in the injected solution should be kept to a minimum to avoid toxicity.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in DMSO. No reliable data is currently available for the solubility of this compound in saline alone.

SolventReported SolubilityMolar ConcentrationNotes
DMSO5 mg/mL[1]10.95 mM[1]Ultrasonic treatment may be required.[1] Use of newly opened, anhydrous DMSO is recommended.[1]
DMSO-10 mM[2]-
SalineData not availableData not availableExpected to be very low.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.57 mg (M.Wt: 456.55 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing this compound for In Vivo Injection (Example with a Co-Solvent Vehicle)

This protocol provides an example of how to prepare a dosing solution. The final concentrations and vehicle composition may need to be optimized for your specific experimental model.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for dilution

Procedure:

  • Calculate the required volume of the this compound stock solution based on the desired final concentration and injection volume.

  • Prepare the vehicle solution. A common vehicle for compounds with poor aqueous solubility is a mixture of DMSO, PEG300, and saline. For example, a vehicle could be 5% DMSO, 40% PEG300, and 55% Saline.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the PEG300 to the tube and vortex thoroughly to ensure complete mixing.

  • Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

  • Visually inspect the final dosing solution to ensure it is clear and free of any precipitate before injection.

Troubleshooting Guide

Encountering precipitation when preparing this compound solutions can be a common issue. This guide will help you troubleshoot and resolve these problems.

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions start Precipitation Observed in Solution check_stock Is the DMSO stock solution clear? start->check_stock check_dilution Did precipitation occur during dilution with aqueous buffer/saline? check_stock->check_dilution Yes remake_stock Stock solution is not clear. - Sonicate or gently warm. - If unresolved, prepare fresh stock with anhydrous DMSO. check_stock->remake_stock No optimize_vehicle Precipitation upon dilution. - Decrease final concentration. - Optimize vehicle: increase co-solvent (e.g., PEG) percentage. - Add saline dropwise while vortexing. check_dilution->optimize_vehicle Yes success Solution is Clear: Proceed with Experiment check_dilution->success No remake_stock->check_stock Re-evaluate optimize_vehicle->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound for in vivo experiments, from initial dissolution to the final injectable solution.

G cluster_prep Stock Solution Preparation cluster_injection_prep Injection Solution Preparation cluster_admin Administration weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock 4. Clear Stock Solution (e.g., 10 mM in DMSO) dissolve->stock mix 6. Mix Stock with Vehicle Components stock->mix prepare_vehicle 5. Prepare Vehicle (e.g., PEG300 + Saline) prepare_vehicle->mix final_solution 7. Final Injectable Solution mix->final_solution inject 8. In Vivo Injection final_solution->inject

Caption: Workflow for preparing this compound for injection.

References

SRI-31142 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of SRI-31142 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is identified as a potent and putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1][2] Its mechanism involves modulating DAT activity, which in turn affects dopamine levels in the nucleus accumbens.[1][3] Unlike cocaine, it has been shown to reduce intracranial self-stimulation (ICSS) responses, suggesting it does not produce similar abuse-related effects.[1][3]

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

A2: this compound is soluble in DMSO, with a reported solubility of 10 mM.[2] For long-term storage, it is recommended to keep the solid powder at -20°C for up to 12 months.[2] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q3: Why might I be observing precipitation when diluting my this compound stock solution into an aqueous buffer?

A3: this compound is a hydrophobic molecule, as indicated by its solubility in organic solvents like DMSO. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the significant change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.

Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?

Q5: Are there any known degradation pathways for this compound in aqueous solutions?

A5: Currently, there is no specific information available in the public domain detailing the degradation pathways of this compound in aqueous solutions. As with many complex organic molecules, hydrolysis or oxidation could be potential degradation routes, especially with prolonged storage in aqueous media or exposure to light and oxygen.

Troubleshooting Guide

Issue 1: Precipitation observed immediately upon dilution into aqueous buffer.

  • Question: I diluted my 10 mM this compound stock in DMSO into my phosphate-buffered saline (PBS) for a final concentration of 10 µM, and I immediately saw a cloudy precipitate. What should I do?

  • Answer: This is likely due to the low aqueous solubility of this compound.

    • Reduce the Final Concentration: Try diluting to a lower final concentration (e.g., 1 µM or lower) to see if the compound remains in solution.

    • Use a Co-solvent: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) to increase the solubility of this compound. Ensure the final concentration of the co-solvent is compatible with your experimental system.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.

    • Freshly Prepare Solutions: Always prepare your final aqueous working solutions immediately before use to minimize the time for potential precipitation.

Issue 2: Loss of biological activity over time in aqueous solution.

  • Question: My freshly prepared aqueous solution of this compound shows the expected biological effect, but if I use the same solution a day later, the activity is significantly reduced. Why is this happening?

  • Answer: This suggests that this compound may be unstable in your aqueous buffer over time.

    • Prepare Freshly: The most reliable solution is to prepare the aqueous working solution immediately before each experiment.

    • Storage of Aqueous Solution: If you must store the aqueous solution, keep it at 4°C and protected from light. However, using it within a few hours is highly recommended. Avoid storing aqueous solutions of this compound for extended periods.

    • Check for Adsorption: Hydrophobic compounds can adsorb to the surface of plasticware. Consider using low-adhesion microcentrifuge tubes or glass vials for storage and preparation.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
Solid Powder-20°C12 Months[2]
In Solvent-80°C6 Months[1][2]
In Solvent-20°C1 Month[1]

Table 2: General Recommendations for Preparing Aqueous Solutions of Hydrophobic Compounds

ParameterRecommendationRationale
Primary Solvent DMSOHigh solubility for stock solution.
Aqueous Buffer Use of co-solvents (e.g., up to 5% DMSO, ethanol)To increase the solubility of the hydrophobic compound in the final aqueous solution.
Preparation Prepare fresh for each experimentTo minimize degradation and precipitation over time.
Mixing Vortexing and gentle warmingTo aid in the dissolution process.
Storage (Aqueous) Short-term at 4°C, protected from lightTo slow down potential degradation, although not ideal.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube. (Molecular Weight: 456.55 g/mol )

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Aqueous Buffer

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 100 µM) by diluting the 10 mM stock solution in your aqueous experimental buffer. This can help to avoid precipitation during the final dilution step.

  • Final Dilution: Add the required volume of the stock or intermediate solution to your final volume of pre-warmed (if appropriate for your experiment) aqueous buffer to reach the desired final concentration of 1 µM. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to ensure maximum potency and avoid potential stability issues.

Visualizations

G cluster_legend Legend cluster_solutions Troubleshooting Steps User Action User Action Observation Observation Solution Solution start Dilute this compound stock into aqueous buffer precipitate Precipitation or cloudiness observed? start->precipitate no_precipitate Solution is clear precipitate->no_precipitate No lower_conc Lower final concentration precipitate->lower_conc Yes proceed Proceed with experiment no_precipitate->proceed lower_conc->start cosolvent Add co-solvent (e.g., DMSO, ethanol) to buffer cosolvent->start fresh Prepare solution fresh before each use fresh->start G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine_out Dopamine DAT Dopamine Transporter (DAT) Dopamine_out->DAT Binds Dopamine_in Dopamine DAT->Dopamine_in Transports SRI31142 This compound SRI31142->DAT Inhibits

References

Troubleshooting inconsistent results in SRI-31142 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SRI-31142 in behavioral studies. Inconsistent results can arise from a variety of factors, from compound handling to experimental design. This guide aims to address common issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1][2][3] Unlike traditional DAT inhibitors like cocaine, which block dopamine reuptake and increase synaptic dopamine, this compound is thought to modulate DAT function differently. In preclinical behavioral studies, it has been shown to reduce intracranial self-stimulation (ICSS) responses and dopamine levels in the nucleus accumbens (NAc), and it can also block the effects of cocaine.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical for maintaining the stability and activity of this compound. For long-term storage of the solid powder, -20°C for up to 12 months or 4°C for up to 6 months is recommended. Once in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 6 months.[3]

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: Based on its solubility profile, 10 mM in DMSO is a known solvent for this compound.[3] For in vivo studies, it is common practice to dilute the DMSO stock in a vehicle suitable for animal administration, such as saline or a solution containing a solubilizing agent like Tween 80, to minimize DMSO toxicity. The final concentration of DMSO administered to the animal should be kept to a minimum (typically <10% of the total injection volume).

Troubleshooting Guide

Inconsistent Behavioral Effects
Observed Issue Potential Cause Troubleshooting Steps
High variability in ICSS responding between subjects. 1. Improper surgical implantation of electrodes: Incorrect placement will lead to inconsistent stimulation of the medial forebrain bundle. 2. Inconsistent training/shaping procedures: Differences in how animals are trained to self-administer stimulation can introduce variability. 3. Animal stress: External stressors can significantly impact behavioral performance.1. Verify electrode placement: Use histological analysis post-mortem to confirm correct placement. Refine surgical techniques as needed. 2. Standardize training protocols: Ensure all animals undergo identical shaping procedures with clearly defined criteria for advancement. 3. Acclimatize animals: Allow sufficient time for animals to acclimate to the testing environment and handling procedures. Minimize noise and other disturbances in the animal facility.
Lack of expected this compound-induced decrease in ICSS. 1. Incorrect dose: The dose may be too low to elicit a significant effect. 2. Compound degradation: Improper storage or handling of this compound can lead to loss of activity. 3. Inappropriate vehicle or administration route: Poor solubility or bioavailability can prevent the compound from reaching its target in the brain.1. Perform a dose-response study: Test a range of doses to determine the optimal concentration for the desired effect. 2. Check storage conditions and solution preparation: Ensure the compound has been stored correctly and that fresh solutions are prepared for each experiment. 3. Optimize vehicle and administration: Consider alternative vehicles or routes of administration (e.g., intraperitoneal vs. subcutaneous) to improve bioavailability.
Unexpected side effects observed (e.g., sedation, motor impairment). 1. Off-target effects: Although not extensively characterized, high doses of this compound may have off-target effects. 2. Vehicle toxicity: The vehicle, particularly if it contains a high concentration of DMSO or other solvents, can cause adverse effects.1. Conduct control experiments: Include a vehicle-only control group to differentiate between compound and vehicle effects. 2. Lower the dose: If side effects are observed, try reducing the dose of this compound. 3. Perform motor function tests: Use assays like the rotarod or open field test to assess any confounding motor effects of the compound or vehicle.
Inconsistent Neurochemical Findings
Observed Issue Potential Cause Troubleshooting Steps
High baseline variability in NAc dopamine levels. 1. Improper microdialysis probe placement: Incorrect probe location will lead to inconsistent measurement of dopamine in the target region. 2. Animal stress: Stress can elevate baseline dopamine levels. 3. Inconsistent probe recovery: Variations in the efficiency of the microdialysis probe can affect measurements.1. Verify probe placement: Confirm correct placement through post-mortem histological analysis. 2. Acclimatize animals: Ensure animals are fully habituated to the microdialysis setup before baseline measurements are taken. 3. Determine in vitro probe recovery: Calculate the recovery rate of each probe before implantation to normalize the data.
No significant change in NAc dopamine after this compound administration. 1. Insufficient dose: The administered dose may not be high enough to produce a detectable change in dopamine levels. 2. Poor brain penetration: The compound may not be effectively crossing the blood-brain barrier. 3. Analytical issues: Problems with the HPLC-ECD system used for dopamine detection.1. Conduct a dose-response study: Test a range of this compound doses. 2. Assess brain penetration: While pharmacokinetic studies suggest adequate brain penetration, this can be confirmed experimentally.[2] 3. Calibrate and validate the analytical system: Regularly check the sensitivity and performance of the HPLC-ECD system with known standards.

Experimental Protocols & Visualizations

Experimental Workflow for Behavioral and Neurochemical Studies

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Experimental Testing cluster_2 Phase 3: Data Analysis & Verification a Surgical Implantation: - ICSS Electrodes (MFB) - Microdialysis Guide Cannula (NAc) b Recovery Period (1-2 weeks) a->b c Behavioral Training: - ICSS Shaping b->c d Baseline Measurement: - ICSS Responding - NAc Dopamine (Microdialysis) c->d e This compound Administration (Vehicle Control) d->e f Post-Administration Measurement: - ICSS Responding - NAc Dopamine e->f g Data Analysis: - Statistical Comparison (Baseline vs. Post-Administration) f->g h Histological Verification: - Electrode & Probe Placement g->h

Caption: Workflow for this compound behavioral and neurochemical experiments.

Proposed Signaling Pathway of this compound at the Dopamine Transporter

G cluster_0 Presynaptic Dopamine Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding SRI31142 This compound SRI31142->DAT Allosteric Inhibition

Caption: Proposed allosteric inhibition of DAT by this compound.

References

Mitigating off-target effects of SRI-31142 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SRI-31142. The information herein is designed to help mitigate and troubleshoot potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a putative, brain-penetrant allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1][2] It has been investigated for its potential to block the effects of cocaine without producing abuse-related effects.[1][3]

Q2: I am observing a phenotype (e.g., unexpected change in cell viability, signaling pathway activation) that is inconsistent with DAT inhibition. Could this be an off-target effect?

Yes, this is a strong possibility. While in vitro binding studies have not identified likely non-DAT targets, "side effects may be a limiting factor" has been noted in the literature, which may suggest off-target activities, especially at higher concentrations.[3] Unexplained phenotypes are classic indicators of potential off-target effects.

Q3: At what concentration should I use this compound to minimize off-target effects?

It is crucial to perform a dose-response curve for your specific assay to determine the lowest effective concentration. This compound has a reported Ki of 1.9 nM for DAT.[2][4] Using concentrations as close to this value as possible while still achieving the desired on-target effect can help minimize off-target binding. Exceeding this concentration significantly increases the risk of engaging lower-affinity off-target proteins.

Q4: How can I confirm that the observed cellular effect is due to on-target DAT inhibition?

Several strategies can be employed to validate on-target effects:

  • Use a Structurally Unrelated DAT Inhibitor: Treat your experimental system with a different, structurally distinct DAT inhibitor (e.g., GBR 12909). If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Rescue Experiments: In a cell line, express a mutated version of DAT that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate DAT expression. If the phenotype observed with this compound is mimicked by DAT knockdown/knockout, it suggests an on-target effect.

Q5: What are some essential control experiments to include when using this compound?

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Inactive Enantiomer/Analog (if available): If a structurally similar but inactive analog of this compound exists, it can be a powerful control to demonstrate that the observed effects are not due to non-specific chemical properties.

  • Positive Control: Use a well-characterized DAT inhibitor (e.g., cocaine, GBR 12909) to confirm that your experimental system is responsive to DAT inhibition.[3][5]

  • Parental Cell Line Control: When using cells engineered to express DAT, always compare the effects of this compound in these cells to the parental cell line that does not express the transporter.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High cellular toxicity at effective concentrations. Off-target effect on a protein crucial for cell survival.1. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration.2. Lower the concentration of this compound and extend the incubation time.3. Use a different DAT inhibitor with a known, more favorable toxicity profile for comparison.
Inconsistent or no effect on dopamine uptake. 1. Poor cell permeability.2. Degradation of the compound.3. Incorrect assay conditions.1. Verify the expression and activity of DAT in your cell model using Western blotting or a functional uptake assay with a known inhibitor.[6]2. Ensure proper storage of this compound stock solutions (-80°C for 6 months, -20°C for 1 month).[1]3. Optimize dopamine uptake assay parameters (e.g., incubation time, temperature, buffer composition).[6]
Phenotype does not correlate with dopamine signaling. Off-target inhibition of another transporter, receptor, or enzyme.1. Perform a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm this compound is binding to DAT in your cells.2. Consider a broad off-target screening panel (e.g., commercial services) to identify potential off-target interactions.3. Use a structurally unrelated DAT inhibitor to see if the phenotype is reproduced.

Quantitative Data

The following table summarizes the known binding affinity of this compound for its primary target. Researchers should aim to use concentrations in their experiments that are relevant to this value to maximize on-target specificity.

Compound Primary Target Assay Type Affinity (Ki)
This compoundDopamine Transporter (DAT)Radioligand Binding1.9 nM

Data sourced from ProbeChem and DC Chemicals.[2][4]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a Dopamine Uptake Assay

This protocol is designed to confirm that this compound is inhibiting its intended target, the dopamine transporter, in a cellular context.

1. Cell Preparation:

  • Plate cells expressing DAT (e.g., HEK293-DAT cells) in a 24-well plate at an appropriate density to reach ~90% confluency on the day of the assay.

2. Compound Preparation:

  • Prepare a serial dilution of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:10 dilutions down to the low nanomolar range.
  • Prepare a solution of a positive control inhibitor (e.g., 10 µM GBR 12909) and a vehicle control.

3. Assay Performance:

  • Aspirate the culture medium and wash the cells once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
  • Add the diluted this compound, positive control, or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
  • Initiate the uptake by adding [³H]dopamine to a final concentration of 10-20 nM.
  • Incubate for 5-10 minutes at 37°C.

4. Termination and Lysis:

  • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
  • Lyse the cells by adding a scintillation cocktail or a suitable lysis buffer.

5. Data Analysis:

  • Measure the radioactivity in each well using a scintillation counter.
  • Plot the percentage of dopamine uptake inhibition against the logarithm of the this compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value. This value should be reasonably close to the reported Ki of 1.9 nM.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 On-Target Effect cluster_1 Potential Off-Target Effect SRI31142 This compound DAT Dopamine Transporter (DAT) SRI31142->DAT Allosteric Inhibition OffTarget Off-Target Protein (e.g., GPCR, Kinase) SRI31142->OffTarget Binding Dopamine_inc ↑ Extracellular Dopamine DAT->Dopamine_inc Blockade leads to Dopamine Extracellular Dopamine Dopamine->DAT Reuptake DR Dopamine Receptors Dopamine_inc->DR Cell_Signal Downstream Signaling (e.g., cAMP modulation) DR->Cell_Signal Off_Signal Unintended Signaling (e.g., Ca2+ flux, Phosphorylation) OffTarget->Off_Signal Phenotype Unexpected Phenotype (e.g., Toxicity, altered morphology) Off_Signal->Phenotype

Caption: On-target vs. potential off-target signaling of this compound.

observe Observe Unexpected Phenotype with this compound dose Step 1: Perform Dose-Response Is phenotype concentration-dependent? observe->dose validate Step 2: Validate On-Target Engagement Dopamine Uptake Assay or CETSA dose->validate control Step 3: Use Orthogonal Controls validate->control rescue Step 4: Perform Rescue Experiment or Genetic Knockdown control->rescue interpret Interpret Results rescue->interpret struct_diff Structurally Different DAT Inhibitor inactive Inactive Analog (if available)

Caption: Experimental workflow for troubleshooting unexpected results.

start Problem: Unexpected Phenotype q1 Is the effect dose-dependent? start->q1 a1_yes Proceed to validation. q1->a1_yes Yes a1_no Consider artifact or non-specific chemical effect. q1->a1_no No q2 Is on-target (DAT) engagement confirmed? a1_yes->q2 a2_yes Phenotype may be a novel on-target effect. q2->a2_yes Yes a2_no Likely off-target effect. q2->a2_no No q3 Does a different DAT inhibitor reproduce the phenotype? a2_yes->q3 a2_no->q3 a3_yes Strong evidence for on-target effect. q3->a3_yes Yes a3_no Strong evidence for off-target effect of this compound. q3->a3_no No

Caption: Logical decision tree for investigating off-target effects.

References

Technical Support Center: Optimizing SRI-31142 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with SRI-31142 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is characterized as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1][2] It has a reported Ki of 1.9 nM.[1] However, it is critical to note that some in vitro functional assays have failed to confirm its inhibition of dopamine uptake, suggesting that its cellular effects may be mediated through a non-DAT mechanism.[2][3] Researchers should consider this when designing experiments and interpreting results.

Q2: What is a good starting concentration range for this compound in my in vitro assay?

Due to the limited availability of published in vitro studies with specific concentration ranges, a broad concentration range is recommended for initial experiments. A typical starting point for a novel compound like this compound would be a logarithmic dilution series from 1 nM to 100 µM. This wide range will help to identify the optimal concentration for your specific cell type and assay.

Q3: How should I prepare my stock solution of this compound?

This compound is soluble in DMSO at a concentration of 5 mg/mL (10.95 mM).[4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentrations. Be sure to include a vehicle control (DMSO at the same final concentration as in your this compound-treated samples) in all your experiments.

Q4: In which cell lines can I test the effects of this compound?

The choice of cell line will depend on your research question. If you are investigating the effects of this compound on the dopamine transporter, you should use cell lines that endogenously express DAT (e.g., SH-SY5Y, PC12) or have been engineered to express it. Given the evidence for a non-DAT-mediated mechanism, it may also be informative to use cell lines that do not express DAT to investigate off-target effects.

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect of this compound at any concentration. 1. The chosen concentration range is too low. 2. The incubation time is too short. 3. The selected cell line is not sensitive to the compound. 4. The compound has degraded.1. Test a higher concentration range (e.g., up to 200 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Try a different cell line known to be responsive to similar compounds. 4. Ensure proper storage of the compound and stock solutions (-20°C or -80°C).
High level of cytotoxicity observed even at low concentrations. 1. The compound is highly potent in your cell line. 2. The vehicle (DMSO) concentration is too high.1. Use a lower concentration range in your next experiment. 2. Ensure the final DMSO concentration in your culture medium is below a toxic level (typically ≤ 0.5%).
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors during compound dilution.1. Ensure a consistent number of cells are seeded in each well. 2. Standardize all incubation times. 3. Prepare a master mix of each concentration to minimize pipetting variability.
This compound does not appear to inhibit dopamine uptake in my assay. 1. This aligns with published findings suggesting a non-DAT mediated mechanism.1. Consider investigating alternative mechanisms of action, such as effects on downstream signaling pathways independent of DAT inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells of choice in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Dopamine Transporter Uptake Assay

This protocol provides a general framework for assessing the effect of this compound on DAT function.

  • Cell Seeding: Seed DAT-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation with this compound: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound (and a positive control like cocaine or GBR 12909) for 15-30 minutes at 37°C.

  • Dopamine Uptake: Add a solution containing a mixture of unlabeled dopamine and a radioactive or fluorescently labeled dopamine analog to each well. Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the amount of labeled dopamine taken up by the cells using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Compare the dopamine uptake in this compound-treated cells to the vehicle-treated control cells.

Data Presentation

Hypothetical Cytotoxicity Data for this compound
Cell LineIncubation Time (hours)IC50 (µM)
SH-SY5Y24> 100
SH-SY5Y4875.3
SH-SY5Y7242.1
HEK29348> 100
Hypothetical Dopamine Uptake Inhibition Data
CompoundConcentration (µM)% Dopamine Uptake Inhibition
Vehicle-0
This compound15.2
This compound108.1
This compound10012.5
Cocaine (Positive Control)1095.8

Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Refinement A Prepare broad logarithmic dilutions of this compound (e.g., 1 nM to 100 µM) B Perform cell viability assay (e.g., MTT) at 24, 48, and 72 hours A->B C Determine the cytotoxic concentration range B->C D Select non-cytotoxic concentrations based on Phase 1 results C->D Inform concentration selection E Perform functional assays (e.g., Dopamine Uptake, Signaling Pathway Analysis) D->E F Identify the effective concentration range for the desired biological effect E->F G Perform a narrower dose-response curve around the effective concentration F->G Guide concentration refinement H Determine IC50 or EC50 values G->H I Confirm optimal concentration for future experiments H->I

Caption: A three-phase workflow for optimizing this compound concentration in in vitro assays.

Putative Signaling Pathway of Dopamine Transporter

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Binding & Reuptake DA_in Dopamine DAT->DA_in Transport SRI31142 This compound (Putative Allosteric Inhibitor) SRI31142->DAT Modulation? Signaling Downstream Signaling (e.g., MAPK, Akt pathways) DA_in->Signaling Potential indirect effects

References

Technical Support Center: Unexpected Behavioral Effects of DAT Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of Dopamine (B1211576) Transporter (DAT) allosteric modulators.

FAQs: Understanding Unexpected Behavioral Outcomes

Q1: We administered a novel DAT allosteric modulator and observed a lack of hyperlocomotion, which is typically seen with DAT inhibitors like cocaine. Is this expected?

A1: Yes, this is a plausible and frequently observed outcome. Unlike orthosteric inhibitors such as cocaine, which block the primary binding site of DAT leading to a robust increase in synaptic dopamine and subsequent hyperlocomotion, allosteric modulators bind to a secondary site.[1][2] This modulation can result in a more subtle "fine-tuning" of dopamine levels, often without producing the pronounced psychostimulant effects associated with traditional DAT inhibitors.[3] Some allosteric modulators may not significantly increase locomotion on their own but can attenuate the hyperlocomotion induced by psychostimulants.[2]

Q2: Our DAT allosteric modulator appears to have a "ceiling effect" on locomotor activity at higher doses. Why would this occur?

A2: A ceiling effect is a key characteristic of many allosteric modulators.[4] Once the allosteric binding sites on the DAT are saturated, further increases in the modulator concentration will not produce a greater effect on dopamine transport or behavior. This is in contrast to orthosteric agonists, which can sometimes show a bell-shaped dose-response curve due to competing behaviors like stereotypy at higher doses.[4] The ceiling effect of allosteric modulators is a potential therapeutic advantage, as it may reduce the risk of overdose.

Q3: We are seeing an unexpected anxiolytic or anxiogenic effect in our behavioral assays. Is there a known link between DAT allosteric modulation and anxiety?

A3: The relationship is complex and not fully elucidated. However, unexpected effects on anxiety are possible. Dopaminergic systems are involved in regulating anxiety, and modulating DAT function can influence these pathways. The specific behavioral outcome (anxiolytic vs. anxiogenic) could depend on the modulator's specific mechanism, the baseline anxiety state of the animal model, and the behavioral paradigm used (e.g., elevated plus-maze, open field test). It is crucial to include appropriate behavioral controls to characterize any anxiety-related phenotypes.

Q4: Can DAT allosteric modulators affect the rewarding properties of drugs of abuse?

A4: Yes, and this is a major area of investigation. Studies have shown that DAT allosteric modulators can alter the rewarding effects of psychostimulants. For example, the allosteric modulator SRI-30827 has been shown to eliminate the potentiation of cocaine-induced conditioned place preference (CPP) in mice.[5][6] Similarly, KM822 has been observed to interfere with the rewarding effects of cocaine in a CPP assay in rats.[2] This suggests a therapeutic potential for these compounds in treating substance use disorders.

Troubleshooting Experimental Issues

Issue 1: High variability in locomotor activity data between subjects.

  • Possible Cause: Inconsistent habituation to the testing environment.

    • Troubleshooting Tip: Ensure all animals are habituated to the testing room for a consistent period (e.g., 30-60 minutes) before each trial. Handle all animals consistently to minimize stress-induced variability.

  • Possible Cause: Differences in the time of day for testing.

    • Troubleshooting Tip: Conduct all behavioral tests during the same phase of the animals' light-dark cycle, as circadian rhythms can significantly impact locomotor activity.

  • Possible Cause: Inadequate cleaning of the testing apparatus between trials.

    • Troubleshooting Tip: Thoroughly clean the open field arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.

Issue 2: Difficulty in establishing a clear conditioned place preference (CPP) with a known psychostimulant.

  • Possible Cause: Insufficient drug dosage or conditioning sessions.

    • Troubleshooting Tip: Ensure the dose of the psychostimulant (e.g., cocaine) is within the effective range for the specific strain and sex of the animal. The number of conditioning sessions (typically 2-4 pairings) should be sufficient to establish a preference.

  • Possible Cause: Biased apparatus design.

    • Troubleshooting Tip: Conduct a pre-test to determine if the animals have an inherent preference for one of the compartments. If a bias exists, a biased conditioning design (pairing the drug with the less-preferred side) or an unbiased design (pseudo-randomly assigning drug-paired compartments) should be used consistently.[7]

  • Possible Cause: Extinction of the learned preference.

    • Troubleshooting Tip: The test for preference should be conducted in a drug-free state shortly after the conditioning phase is complete (e.g., 24 hours).

Issue 3: Conflicting results between different behavioral assays (e.g., locomotion vs. anxiety tests).

  • Possible Cause: The modulator may have distinct effects on different dopamine-regulated circuits.

    • Troubleshooting Tip: This may be a genuine finding. Analyze the data from each assay independently and consider the distinct neural circuits underlying each behavior. For example, the mesolimbic pathway is heavily implicated in reward and locomotion, while the mesocortical pathway is more involved in executive function and emotional regulation.

  • Possible Cause: The dose-response relationship may differ across behavioral domains.

    • Troubleshooting Tip: Conduct full dose-response curves for each behavioral assay to identify the effective dose range for each observed effect. A dose that affects locomotion may not be the same dose that influences anxiety-like behavior.

Data Presentation: Quantitative Effects of a D1 Allosteric Potentiator

The following tables present data from a study on DETQ, a D1 receptor positive allosteric modulator. While not a direct DAT modulator, this data illustrates the typical quantitative results and the characteristic ceiling effect of allosteric modulators on behavior.

Table 1: Dose-Response of DETQ on Locomotor Activity in hD1 Knock-In Mice

Treatment GroupDose (mg/kg, p.o.)Locomotor Activity (counts/60 min, mean ± SEM)
Vehicle-1,000 ± 200
DETQ38,000 ± 1,500
DETQ1012,000 ± 2,000
DETQ2013,000 ± 1,800
DETQ3013,500 ± 1,900
DETQ24014,000 ± 2,100

Data adapted from a study on the D1 allosteric potentiator DETQ, demonstrating a robust increase in locomotor activity that plateaus at higher doses, indicating a ceiling effect.[4]

Table 2: In Vitro Potentiation of Dopamine-Stimulated cAMP Response by DETQ

Assay ModeLigandEC50 (nM, mean ± SEM)Max Response (% of Dopamine Max)
Agonist ModeDETQ alone30.4 ± 6.9~12%
Potentiator ModeDETQ (+12 nM Dopamine)5.83 ± 1.4795.2% ± 3.2%

This table illustrates the ability of an allosteric potentiator to significantly enhance the potency of the endogenous agonist (dopamine) in a cellular assay.[4]

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material.

  • Video camera mounted above the arena.

  • Video tracking software.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Habituation: Bring mice to the testing room at least 30-60 minutes before the test to acclimate.

  • Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely.

  • Animal Placement: Gently place the mouse in the center of the arena.

  • Recording: Start the video recording and leave the room. Record the session for a predetermined duration (e.g., 15-60 minutes).

  • Data Collection: After the session, return the mouse to its home cage.

  • Cleaning: Clean the arena thoroughly before testing the next animal.

  • Analysis: Use video tracking software to analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a compound.

Materials:

  • CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues).

  • Data acquisition software.

Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the central compartment (if applicable) and allow free access to all compartments for a set time (e.g., 15-20 minutes). Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-5):

    • Day 2 (Drug Pairing): Administer the test compound (or drug of abuse) and confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

    • Day 3 (Vehicle Pairing): Administer the vehicle and confine the animal to the opposite compartment for the same duration.

    • Repeat this alternating schedule for the desired number of conditioning sessions (e.g., 2-4 pairings of each). The order of drug and vehicle administration should be counterbalanced across animals.

  • Test (Day 6): In a drug-free state, place the animal in the central compartment and allow free access to all compartments. Record the time spent in each compartment.

  • Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a place preference (reward). A significant decrease indicates a place aversion.

Visualizations

G cluster_0 Orthosteric Inhibition (e.g., Cocaine) cluster_1 Allosteric Modulation Cocaine Cocaine DAT_Ortho DAT (Orthosteric Site) Cocaine->DAT_Ortho Binds & Blocks Reuptake_Blocked Reuptake Blocked DAT_Ortho->Reuptake_Blocked Dopamine_Ortho Synaptic Dopamine Downstream_Ortho Strong, Tonic Postsynaptic Receptor Activation Dopamine_Ortho->Downstream_Ortho Reuptake_Blocked->Dopamine_Ortho Greatly Increases Modulator Allosteric Modulator DAT_Allo DAT (Allosteric Site) Modulator->DAT_Allo Binds & Modulates Reuptake_Modulated Reuptake Modulated (Fine-tuned) DAT_Allo->Reuptake_Modulated Dopamine_Allo Synaptic Dopamine Downstream_Allo Modulated, Phasic Postsynaptic Receptor Activation Dopamine_Allo->Downstream_Allo Reuptake_Modulated->Dopamine_Allo Subtly Alters

Caption: Comparison of Orthosteric vs. Allosteric DAT Modulation.

G cluster_workflow Behavioral Assay Troubleshooting Workflow Start Unexpected Behavioral Result Check_Protocol Review Experimental Protocol (Habituation, Dosing, Timing) Start->Check_Protocol Check_Controls Analyze Control Groups (Vehicle, Positive Control) Start->Check_Controls Check_Data Examine Raw Data (Outliers, Variability) Start->Check_Data Hypothesis Formulate Hypothesis: Genuine Effect or Artifact? Check_Protocol->Hypothesis Check_Controls->Hypothesis Check_Data->Hypothesis Genuine Genuine Unexpected Effect Hypothesis->Genuine Consistent & Robust Artifact Experimental Artifact Hypothesis->Artifact Inconsistent/ Explained by Confound Further_Tests Conduct Follow-up Assays (e.g., Anxiety, Cognition) Genuine->Further_Tests Refine Refine/Repeat Experiment Artifact->Refine

Caption: Troubleshooting workflow for unexpected behavioral results.

References

Addressing SRI-31142 precipitation in dosing solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI-31142. The following information is designed to help address common challenges, particularly precipitation issues encountered when preparing dosing solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as a potent and putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1][2] Its mechanism of action involves binding to the dopamine transporter, which modulates the reuptake of dopamine from the synaptic cleft.[1] Unlike typical DAT inhibitors, this compound is suggested to have a unique profile, potentially offering therapeutic benefits without the abuse-related effects associated with other DAT inhibitors like cocaine.[1][3]

Q2: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueReference
Molecular FormulaC29H24N6[2][4]
Molecular Weight456.55 g/mol [2][4]
Solubility10 mM in DMSO[2]
AppearanceSolid[2]
Ki for DAT1.9 nM[2]

Q3: My this compound is precipitating out of solution after I dilute my DMSO stock into my aqueous experimental buffer. Why is this happening and what can I do?

This is a common issue when working with compounds that have low aqueous solubility.[5][6] While this compound is soluble in DMSO, its solubility dramatically decreases when introduced into an aqueous environment.[7] The DMSO concentration is effectively lowered, and the compound's poor aqueous solubility becomes the limiting factor.[7]

Here are several troubleshooting steps you can take:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.[5]

  • Optimize Your Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous medium.[6]

  • Increase the Final DMSO Concentration: Most cell cultures can tolerate up to 0.5% DMSO without significant toxicity.[5] Check your specific cell line's tolerance and consider if a slightly higher, yet non-toxic, DMSO concentration could maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]

  • Use a Different Solvent or Formulation Strategy: If DMSO is not suitable, other organic solvents could be tested for compatibility with your experimental system. For in vivo studies, more advanced formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations might be necessary to improve solubility and bioavailability.[8][9]

Troubleshooting Guide: Precipitation in Dosing Solutions

This guide provides a systematic approach to resolving precipitation issues with this compound.

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

This indicates that the aqueous solubility limit of this compound has been exceeded.

G A Precipitation Observed Immediately After Dilution B Is the final concentration of this compound critical? A->B C Yes B->C D No B->D F Can the final DMSO concentration be increased? C->F E Lower the final concentration of this compound. D->E G Yes F->G H No F->H I Increase final DMSO concentration (e.g., to 0.5%). Remember vehicle control. G->I J Perform serial dilutions in DMSO first. H->J K Consider alternative formulation strategies (e.g., co-solvents, cyclodextrins). J->K

Fig. 1: Troubleshooting workflow for immediate precipitation.
Issue 2: Solution is initially clear but a precipitate forms over time.

This may be due to compound instability or slow crystallization from a supersaturated solution.

Potential CauseRecommended Action
Compound Instability Assess the stability of this compound in your specific buffer and at the experimental temperature. This can be done by incubating the solution and analyzing the concentration of the intact compound over time using methods like HPLC.
Supersaturation The initial clear solution might be supersaturated. Consider preparing fresh solutions immediately before use. If the experiment is long, a lower, more stable concentration may be necessary.
Temperature Effects Solubility is often temperature-dependent. Ensure your preparation and experimental conditions are at a consistent and appropriate temperature. Avoid storing diluted aqueous solutions at low temperatures where solubility may decrease.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.4566 mg of this compound (Molecular Weight = 456.55 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 100 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (not exceeding 40°C) or brief sonication may aid in dissolution if necessary.[10]

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Diluted Working Solution in Aqueous Buffer (Example)

This protocol provides a general method to dilute a DMSO stock solution into a cell culture medium.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution in DMSO. For example, dilute it 1:10 in DMSO to get a 1 mM solution. This reduces the shock of high DMSO concentration when diluting into the aqueous buffer.[6]

  • Final Dilution: Slowly add the DMSO stock (or intermediate dilution) to your pre-warmed aqueous buffer while vortexing or gently mixing.[10] For instance, to achieve a final concentration of 1 µM in 10 mL of media with a final DMSO concentration of 0.1%, add 10 µL of the 1 mM intermediate stock.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. A clear solution should be obtained. You can also check for micro-precipitates under a microscope.[10]

  • Use Immediately: It is best practice to use the final diluted solution immediately.

Signaling Pathway

This compound acts as an allosteric inhibitor of the Dopamine Transporter (DAT). The primary function of DAT is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, this compound increases the extracellular concentration of dopamine, thereby modulating dopaminergic signaling.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis Vesicle Vesicle Dopamine->Vesicle Packaging Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade SRI31142 This compound SRI31142->DAT Inhibition

Fig. 2: Dopaminergic synapse and the action of this compound.

References

How to measure unbound SRI-31142 concentration in brain tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the unbound concentration of SRI-31142, a putative brain-penetrant allosteric inhibitor of the dopamine (B1211576) transporter (DAT), in brain tissue.[1] Accurate measurement of the unbound drug fraction is critical, as it is this portion that is pharmacologically active and able to interact with its target.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is it important to measure the unbound concentration of this compound in the brain?

A1: Only the unbound, or "free," fraction of a drug can cross the blood-brain barrier and interact with its molecular target to elicit a pharmacological effect.[2][4][5] Total brain concentration, which includes the drug bound to tissue and proteins, can be misleading and does not necessarily correlate with efficacy.[6][7] Measuring the unbound concentration provides a more accurate representation of the pharmacologically active drug at the target site.

Q2: What are the primary methods for determining unbound this compound concentration in the brain?

A2: The two most widely accepted methods are in vivo microdialysis and in vitro equilibrium dialysis with brain homogenate.[8][9][10] Microdialysis allows for the direct measurement of unbound drug in the brain extracellular fluid of a living animal, providing real-time pharmacokinetic data.[8][11][12] Equilibrium dialysis is an in vitro method that determines the fraction of the drug not bound to brain tissue components in a homogenate.[2][10][13]

Q3: What analytical technique is used to quantify this compound in the collected samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and reproducibility for quantifying small molecules like this compound in complex biological matrices such as brain dialysate and homogenate.[14][15][16][17]

Q4: Can I use plasma protein binding data to estimate unbound brain concentration?

A4: No, plasma protein binding is not a suitable surrogate for brain tissue binding. The composition of the brain, with its high lipid content, is significantly different from that of plasma.[2][] Therefore, the binding characteristics of a compound can vary greatly between the two compartments.

Troubleshooting Guides

In Vivo Microdialysis
Issue Possible Cause(s) Troubleshooting Steps
Low or no recovery of this compound Probe placement is incorrect. Perfusion flow rate is too high. Adsorption of the compound to the tubing. Analytical sensitivity is insufficient.Verify probe placement using histological analysis post-experiment. Optimize the perfusion flow rate (a lower flow rate generally increases recovery). Use tubing with low non-specific binding properties. Validate and, if necessary, improve the sensitivity of the LC-MS/MS method.
High variability between animals Surgical trauma and inflammation around the probe. Inconsistent probe recovery in vivo.Allow for a sufficient post-surgical recovery period before starting the experiment. Perform in vivo recovery calibration (e.g., by retrodialysis) for each animal to normalize the data.[9]
Probe clogging Tissue debris or blood clot formation.Perfuse the probe with a sterile, filtered artificial cerebrospinal fluid (aCSF). Ensure proper surgical technique to minimize tissue damage and bleeding.
In Vitro Equilibrium Dialysis
Issue Possible Cause(s) Troubleshooting Steps
Poor recovery of this compound Non-specific binding to the dialysis membrane or device. Compound instability in the buffer or homogenate.Select a dialysis membrane and device with low non-specific binding characteristics. The Rapid Equilibrium Dialysis (RED) device is designed to minimize this issue.[3][19] Assess the stability of this compound under the experimental conditions (time, temperature).
High variability between replicates Incomplete equilibrium. Inconsistent brain homogenate preparation. Pipetting errors.Ensure the incubation time is sufficient for equilibrium to be reached. This should be determined experimentally.[19] Standardize the brain homogenization procedure to ensure a consistent tissue-to-buffer ratio and homogeneity. Use calibrated pipettes and careful technique.
Volume shift during dialysis Osmotic differences between the brain homogenate and the buffer.Account for any volume shifts in the final concentration calculations. Some protocols recommend measuring the volumes in each chamber post-dialysis.[20]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Unbound this compound in Rat Brain

This protocol outlines the procedure for measuring unbound this compound in the brain extracellular fluid of freely moving rats.

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., striatum or nucleus accumbens).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis cage that allows for free movement.

    • Insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Administer this compound (e.g., via intravenous or intraperitoneal injection).

    • Collect dialysate samples at predetermined time intervals (e.g., every 20-30 minutes) into collection vials.

    • At the end of the experiment, collect a blood sample for plasma concentration analysis.

  • Sample Analysis:

    • Analyze the dialysate and plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • The concentration of this compound in the dialysate is considered to be the unbound concentration in the brain extracellular fluid.

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) if unbound plasma concentrations are also determined.[6][21]

Protocol 2: In Vitro Brain Tissue Binding of this compound using Equilibrium Dialysis

This protocol describes the determination of the fraction of this compound unbound in rat brain homogenate.

  • Preparation of Brain Homogenate:

    • Euthanize a drug-naive rat and perfuse the brain with cold phosphate-buffered saline (PBS) to remove blood.

    • Harvest the brain and weigh it.

    • Homogenize the brain tissue in a specific volume of PBS (e.g., to create a 1:3 or 1:9 tissue-to-buffer homogenate).[22] Keep the homogenate on ice.

  • Equilibrium Dialysis:

    • This protocol utilizes a 96-well Rapid Equilibrium Dialysis (RED) device.[3][19]

    • Add the brain homogenate spiked with a known concentration of this compound to one chamber of the dialysis cell.

    • Add PBS to the other chamber.

    • Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium.[22]

  • Sample Analysis:

    • After incubation, collect samples from both the brain homogenate chamber and the buffer chamber.

    • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Data Calculation:

    • The fraction unbound in the homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.

    • The fraction unbound in the brain (fu,brain) is then calculated by correcting for the dilution of the brain homogenate using the following equation:[] fu,brain = (1 / D) / (((1 / fu,homogenate) - 1) + (1 / D)) Where D is the dilution factor.

Quantitative Data Summary

As specific experimental data for this compound is not publicly available, the following table presents a hypothetical but realistic dataset for illustrative purposes.

Parameter Value Method
Fraction Unbound in Brain (fu,brain) 0.025Equilibrium Dialysis
Fraction Unbound in Plasma (fu,plasma) 0.050Equilibrium Dialysis
Unbound Brain-to-Plasma Ratio (Kp,uu) 1.2In Vivo Microdialysis
LogP (Octanol/Water Partition Coefficient) 3.5Predicted
Molecular Weight 456.54 g/mol [1]

Visualizations

G cluster_invivo In Vivo Microdialysis Workflow animal_prep Animal Preparation & Probe Implantation experiment Microdialysis Experiment (this compound Dosing & Sample Collection) animal_prep->experiment analysis_invivo LC-MS/MS Analysis of Dialysate experiment->analysis_invivo data_analysis_invivo Determine Unbound Brain Concentration (Cu,brain) analysis_invivo->data_analysis_invivo G cluster_invitro In Vitro Equilibrium Dialysis Workflow homogenate_prep Brain Homogenate Preparation dialysis Equilibrium Dialysis with this compound homogenate_prep->dialysis analysis_invitro LC-MS/MS Analysis (Buffer & Homogenate) dialysis->analysis_invitro data_analysis_invitro Calculate Fraction Unbound (fu,brain) analysis_invitro->data_analysis_invitro G cluster_relationship Relationship of Key Parameters Total_Brain Total Brain Concentration Unbound_Brain Unbound Brain Concentration (Cu,brain) Total_Brain->Unbound_Brain x fu,brain Pharmacological_Effect Pharmacological Effect Unbound_Brain->Pharmacological_Effect fu_brain fu,brain

References

Technical Support Center: Vehicle Selection for SRI-31142 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the in vivo administration of SRI-31142. The following sections offer a comprehensive overview of vehicle selection, formulation protocols, and answers to frequently asked questions.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate vehicle for in vivo studies. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C₂₉H₂₄N₆ChemBK[1]
Molecular Weight 456.54 g/mol ChemBK[1]
Appearance Solid, white to off-white powderMedchemExpress.com[2]
Solubility in DMSO 5 mg/mL (10.95 mM); requires sonication. It is noted that hygroscopic DMSO can affect solubility, and newly opened DMSO is recommended.MedchemExpress.com[2]
Predicted LogP 4.8 ± 0.7Patsnap Synapse[3]
Aqueous Solubility Not experimentally determined in available literature. Based on the high LogP and solubility in organic solvents, it is predicted to be poorly soluble in aqueous solutions.Inferred

Recommended In Vivo Vehicle and Administration Protocol

Based on published preclinical studies, a standard vehicle and protocol for the administration of this compound in rats has been established. This formulation has been successfully used in behavioral and pharmacokinetic evaluations.

Vehicle Composition

For in vivo administration, this compound was dissolved in a vehicle composed of:

  • 5% Dimethyl Sulfoxide (DMSO)

  • 5% Cremophor EL

  • 90% Saline (0.9% NaCl)

This vehicle composition is suitable for intraperitoneal (i.p.) injection.

Experimental Protocol for Formulation Preparation

The following protocol outlines the steps to prepare the this compound formulation for in vivo administration:

  • Prepare a 20X Stock of Cremophor EL in DMSO:

    • Mix equal volumes of DMSO and Cremophor EL. For example, to prepare 1 mL of the 20X stock, mix 0.5 mL of DMSO and 0.5 mL of Cremophor EL.

  • Dissolve this compound in the DMSO/Cremophor EL Stock:

    • Weigh the required amount of this compound.

    • Add the appropriate volume of the 20X DMSO/Cremophor EL stock to achieve a 20-fold higher concentration than the final desired dosing solution.

    • Vortex and sonicate the mixture until the this compound is completely dissolved.

  • Prepare the Final Dosing Solution:

    • Slowly add 19 parts of sterile 0.9% saline to 1 part of the this compound stock solution while vortexing. For example, to prepare 1 mL of the final solution, add 950 µL of saline to 50 µL of the this compound stock.

    • The final concentration of the vehicle components will be 5% DMSO and 5% Cremophor EL.

  • Administration:

    • Administer the final solution to the animals via intraperitoneal (i.p.) injection at the desired dose.

Vehicle Selection Workflow

The selection of an appropriate vehicle for a poorly soluble compound like this compound is a critical step in experimental design. The following diagram illustrates a general decision-making workflow.

VehicleSelectionWorkflow Vehicle Selection Workflow for Poorly Soluble Compounds start Start: Compound with Poor Aqueous Solubility (e.g., this compound) solubility_check Determine Solubility in Common Solvents (DMSO, Ethanol, PEG400) start->solubility_check aqueous_solubility Is the compound sufficiently soluble in aqueous buffers (e.g., saline, PBS)? solubility_check->aqueous_solubility simple_aqueous Use simple aqueous vehicle. aqueous_solubility->simple_aqueous Yes complex_formulation Complex formulation required. aqueous_solubility->complex_formulation No cosolvent_approach Co-solvent approach (e.g., DMSO, PEG400, Ethanol) complex_formulation->cosolvent_approach surfactant_approach Surfactant-based approach (e.g., Cremophor, Tween 80) complex_formulation->surfactant_approach cyclodextrin_approach Cyclodextrin-based approach (e.g., HP-β-CD) complex_formulation->cyclodextrin_approach combination Combination of co-solvent and surfactant cosolvent_approach->combination surfactant_approach->combination test_formulation Prepare and test formulation for stability and clarity combination->test_formulation in_vivo_tolerability Assess in vivo tolerability (local and systemic) test_formulation->in_vivo_tolerability final_vehicle Final Vehicle Selected in_vivo_tolerability->final_vehicle FormulationPreparationWorkflow Experimental Workflow for Formulation Preparation start Start: Weigh Compound (this compound) prepare_stock Prepare 20X Stock in DMSO/Cremophor EL (1:1) start->prepare_stock dissolve Dissolve this compound in 20X Stock (Vortex/Sonicate) prepare_stock->dissolve add_saline Slowly add 0.9% Saline to the stock solution while vortexing dissolve->add_saline final_solution Final Dosing Solution (5% DMSO, 5% Cremophor EL, 90% Saline) add_saline->final_solution administer Administer via Intraperitoneal (i.p.) Injection final_solution->administer

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves with SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter biphasic or hormetic dose-response curves in their experiments with SRI-31142. The following resources offer potential explanations and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: We are observing a biphasic dose-response curve with this compound in our cell-based assay. At low concentrations, we see an increase in our measured response, while at higher concentrations, the response decreases. Is this an expected outcome?

A biphasic dose-response, often described as an inverted U-shaped or J-shaped curve, is a phenomenon known as hormesis.[1][2] While not definitively documented for this compound in publicly available literature, such curves are observed for a wide range of chemical compounds.[3][4] This type of response is characterized by a low-dose stimulation and a high-dose inhibition.[2] The stimulatory effect at low doses is typically modest, often in the range of 30-60% above the control.[4][5]

Several factors could contribute to a biphasic response with this compound:

  • Complex Biological Responses: The initial stimulatory phase could be an adaptive response of the biological system to a low concentration of the compound.[2]

  • Off-Target Effects: At different concentrations, this compound might interact with various molecular targets, leading to opposing effects.

  • Receptor Desensitization: In some systems, prolonged exposure to a compound can lead to receptor desensitization, causing a reversal of the initial response over time, a phenomenon known as temporal hormesis.[6]

Q2: What are the potential molecular mechanisms that could explain a biphasic dose-response to this compound?

This compound is identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[7][8] A biphasic curve could arise from several plausible, though currently hypothetical, mechanisms:

  • Allosteric Modulation: At low concentrations, this compound might induce a conformational change in DAT that paradoxically enhances a specific signaling function or substrate transport, while at higher concentrations, the intended inhibitory effect becomes dominant.

  • Differential Receptor Subtype Activation: If this compound interacts with multiple receptor subtypes with varying affinities, low concentrations might selectively activate one subtype leading to a stimulatory effect, while higher concentrations engage other subtypes that mediate an inhibitory response.[6]

  • Activation of Compensatory Pathways: Inhibition of DAT by this compound could trigger compensatory signaling pathways that, at low levels of inhibition, overcompensate and produce a stimulatory effect.

Q3: How can we confirm that the observed biphasic response is a true biological effect and not an experimental artifact?

Distinguishing a genuine hormetic response from experimental artifacts is crucial. Consider the following troubleshooting steps:

  • Assay Interference: High concentrations of a compound can sometimes interfere with assay reagents. To test for this, run a cell-free control experiment to see if this compound directly affects your assay's detection system.

  • Compound Solubility: Ensure this compound is fully solubilized at all tested concentrations. Precipitation at higher concentrations can lead to an apparent decrease in effect.

  • Cell Viability: The inhibitory phase of the curve might be due to cytotoxicity at high concentrations. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or LDH assay) in parallel with your primary experiment.

Troubleshooting Guides

Issue 1: Inconsistent or Poorly Reproducible Biphasic Curves

If you are struggling with the reproducibility of your biphasic dose-response data, consider the following factors:

Potential CauseTroubleshooting Steps
Cellular State - Use cells within a consistent and low passage number range. - Ensure high cell viability (>95%) before initiating the experiment. - Standardize cell seeding density across all experiments.[9]
Compound Handling - Prepare fresh dilutions of this compound from a stock solution for each experiment. - Avoid multiple freeze-thaw cycles of the stock solution.[9] - Visually inspect dilutions for any signs of precipitation.
Experimental Conditions - Maintain consistent incubation times. - If using serum, be aware that its components can influence cell signaling. Consider reducing the serum concentration or using serum-free media.
Data Analysis - Do not use standard sigmoidal dose-response models for fitting biphasic data. - Employ a non-linear regression model that can accommodate a bell-shaped or biphasic curve.

Issue 2: The Inhibitory Phase of the Curve Appears to be Driven by Cell Death

If you suspect cytotoxicity is confounding your results, the following experimental approaches can help dissect the specific effects of this compound:

Experimental ApproachExpected Outcome
Co-incubation with a Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) If the inhibitory phase is due to apoptosis, a pan-caspase inhibitor should attenuate the decrease in response at high this compound concentrations.
Real-time Cell Viability/Cytotoxicity Assay These assays can provide kinetic data, helping to distinguish between a rapid cytotoxic effect and a more gradual, pathway-specific inhibitory response.
Morphological Assessment Microscopic examination of cells treated with high concentrations of this compound can reveal signs of necrosis or apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired incubation period.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

Protocol 2: Investigating Signaling Pathways with Western Blotting

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of kinases in a relevant pathway).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Visualizations

Biphasic_Dose_Response_Logic Logical Flow for Investigating a Biphasic Dose-Response A Observe Biphasic Dose-Response B Is it a true biological effect or an artifact? A->B C Perform Control Experiments (Cell-free assay, solubility check) B->C Check for Artifacts D Artifact Confirmed C->D Yes E Hypothesize Biological Mechanism C->E No F Is the inhibitory phase due to cytotoxicity? E->F G Conduct Cell Viability Assays (MTT, Trypan Blue) F->G Yes I Investigate Signaling Pathways (e.g., Western Blot, Reporter Assays) F->I No H Cytotoxicity Confirmed G->H Yes G->I No Hypothetical_SRI31142_Signaling Hypothetical Signaling Pathways for this compound Biphasic Response cluster_low Low [this compound] cluster_high High [this compound] Low_SRI This compound DAT_Low DAT (Conformation 1) Low_SRI->DAT_Low Allosteric Binding Pathway_A Signaling Pathway A DAT_Low->Pathway_A Activates Stimulation Stimulatory Response Pathway_A->Stimulation High_SRI This compound DAT_High DAT (Conformation 2) High_SRI->DAT_High Allosteric Binding Pathway_B Signaling Pathway B DAT_High->Pathway_B Inhibits Inhibition Inhibitory Response Pathway_B->Inhibition

References

Technical Support Center: Controlling for SRI-31142 Effects on Animal Motor Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SRI-31142 in animal studies. The focus is on identifying and controlling for potential confounding effects on motor function.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1][2][3] Its primary mechanism is to modulate the function of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. Unlike typical DAT inhibitors, allosteric modulators bind to a site on the transporter that is different from the dopamine binding site, altering the transporter's conformation and function.

Q2: What are the known effects of this compound on animal behavior?

Published research indicates that this compound does not produce the abuse-related effects commonly seen with cocaine and other DAT inhibitors.[1][2][3] Instead, it has been shown to reduce intracranial self-stimulation (ICSS) responses and decrease dopamine levels in the nucleus accumbens at effective doses.[1][2] Furthermore, this compound can block the effects of cocaine on both ICSS and dopamine levels.[1][2]

Q3: What are the potential effects of this compound on animal motor function?

While specific studies on the motor effects of this compound are limited, its action as a DAT inhibitor suggests potential motor effects. Dopamine plays a crucial role in motor control. Inhibition of DAT can lead to increased extracellular dopamine levels, which may result in hyperlocomotion or stereotyped behaviors. Conversely, complex allosteric modulation could lead to unforeseen motor outcomes. Therefore, it is critical to assess and control for motor function when studying the cognitive or therapeutic effects of this compound.

Q4: What are the appropriate control groups to include in a study investigating this compound?

To rigorously assess the effects of this compound, the following control groups are recommended:

  • Vehicle Control: Animals administered the same vehicle used to dissolve this compound, following the same administration route and schedule. This group controls for the effects of the vehicle and the injection procedure itself.

  • Untreated Control: A group of animals that receives no treatment. This provides a baseline for normal motor function.

  • Positive Control (Optional): A well-characterized DAT inhibitor with known effects on motor function (e.g., GBR-12935) can be included to validate the experimental assays.

Troubleshooting Guides

Issue 1: Observed Hyperactivity or Stereotyped Behaviors in this compound-Treated Animals

  • Problem: Animals treated with this compound exhibit increased locomotor activity, repetitive sniffing, gnawing, or head weaving, which may confound the results of other behavioral tests.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Conduct a dose-response study to determine if the observed hyperactivity is dose-dependent. It's possible that a lower, therapeutically relevant dose does not produce these motor effects.

    • Time-Course Analysis: Determine the onset and duration of the hyperactive effects. This will help in scheduling other behavioral tests during a time window when the motor effects of the drug are minimal.

    • Habituation: Ensure adequate habituation to the testing environment. Novel environments can induce hyperactivity, which may be exacerbated by this compound.

    • Motor Function-Specific Tests: Utilize specific motor function tests (see Experimental Protocols below) to quantify the nature and extent of the hyperactivity. This allows for statistical control of motor effects in the analysis of other behavioral data.

Issue 2: No Apparent Behavioral Effect of this compound

  • Problem: Administration of this compound does not produce the expected behavioral changes.

  • Troubleshooting Steps:

    • Compound Integrity and Formulation: Verify the purity and stability of the this compound compound. Ensure that the vehicle used for dissolution is appropriate and that the compound is fully dissolved or homogenously suspended.

    • Route of Administration and Pharmacokinetics: Confirm that the chosen route of administration allows for adequate brain penetration.[2] Consider pharmacokinetic studies to determine the brain-to-plasma ratio and the time to peak concentration in the brain.

    • Dosage: Re-evaluate the dosage based on available literature and consider a dose-escalation study.

    • Assay Sensitivity: Ensure that the behavioral assays being used are sensitive enough to detect the expected effects.

Issue 3: High Variability in Motor Function Data

  • Problem: There is significant inter-animal variability in motor performance within the same experimental group.

  • Troubleshooting Steps:

    • Standardized Procedures: Strictly standardize all experimental procedures, including animal handling, injection timing, and behavioral testing protocols.

    • Acclimatization: Ensure all animals are sufficiently acclimated to the testing room and equipment to reduce stress-induced variability.

    • Control of Environmental Factors: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) throughout the study, as these can influence motor activity.

    • Baseline Testing: Conduct baseline motor function testing before drug administration to identify and potentially exclude outlier animals. Baseline data can also be used as a covariate in the statistical analysis.

Quantitative Data Summary

Table 1: Representative Motor Function Parameters in Rodents

Behavioral TestKey Parameters MeasuredTypical UnitsPotential Interpretation of Changes
Open Field Test Total Distance TraveledcmIncreased: Hyperactivity; Decreased: Sedation/Motor Impairment
Time in CentersecondsIncreased: Anxiolytic-like effect; Decreased: Anxiogenic-like effect
Rearing FrequencycountIncreased: Exploratory behavior; Decreased: Sedation/Motor Impairment
Rotarod Test Latency to FallsecondsDecreased: Impaired balance and coordination
Rotations Per Minute (RPM) at FallRPMDecreased: Impaired motor skill
Beam Walking Test Time to TraversesecondsIncreased: Impaired balance and coordination
Number of Foot SlipscountIncreased: Impaired fine motor control
Grip Strength Test Peak Forcegrams-force (gf)Decreased: Reduced muscle strength

Experimental Protocols

1. Open Field Test for Locomotor Activity

  • Apparatus: A square or circular arena (e.g., 40x40x40 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead video camera connected to a tracking software is used for automated data collection.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to freely explore the arena for a predetermined period (e.g., 10-30 minutes).

    • Record the session using the video tracking system.

    • After the session, return the animal to its home cage.

    • Thoroughly clean the arena with 70% ethanol (B145695) between animals to eliminate olfactory cues.

  • Data Analysis: The tracking software will provide data on total distance traveled, velocity, time spent in different zones (center vs. periphery), and rearing frequency.

2. Rotarod Test for Motor Coordination and Balance

  • Apparatus: A rotating rod apparatus with adjustable speed and fall detection sensors. The rod should have a textured surface to provide grip.

  • Procedure:

    • Training: Acclimate the animals to the stationary rod for a few minutes. Then, train the animals on the rotating rod at a constant low speed (e.g., 4 RPM) for a set duration (e.g., 2 minutes) for 2-3 consecutive days.

    • Testing:

      • Place the animal on the rod.

      • Start the rotation, either at a fixed speed or with an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

      • Record the latency to fall from the rod. A fall is registered when the animal breaks the infrared beam at the base of the apparatus.

      • Conduct 3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The primary measures are the latency to fall and the rotational speed at the time of the fall.

3. Beam Walking Test for Fine Motor Coordination

  • Apparatus: A narrow wooden or plastic beam (e.g., 1-2 cm wide, 100 cm long) elevated above the ground (e.g., 50 cm). A "goal box" or the animal's home cage is placed at the end of the beam to motivate traversal.

  • Procedure:

    • Training: Allow the animals to traverse a wider, easier beam for several trials to learn the task.

    • Testing:

      • Place the animal at the start of the narrow beam.

      • Record the time it takes for the animal to traverse the beam and the number of foot slips (when a paw slips off the top surface of the beam).

      • Video recording is recommended for accurate scoring of foot slips.

      • Conduct 3-5 trials per animal.

  • Data Analysis: The main outcome measures are the time to traverse the beam and the number of foot slips per trial.

4. Grip Strength Test for Muscle Strength

  • Apparatus: A grip strength meter equipped with a wire grid or a T-bar.

  • Procedure:

    • Hold the animal by the tail and lower it towards the grip meter.

    • Allow the animal to grasp the grid or bar with its forelimbs.

    • Gently pull the animal away from the meter in a horizontal direction until it releases its grip.

    • The meter will record the peak force exerted.

    • Perform 3-5 trials per animal and average the results.

  • Data Analysis: The primary measure is the peak force in grams-force (gf). This can be normalized to the animal's body weight.

Visualizations

SRI_31142_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Packaging Synaptic_Vesicle Synaptic_Vesicle VMAT2->Synaptic_Vesicle Dopamine_Released Dopamine Synaptic_Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Dopamine_Released->Dopamine_Receptor DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Postsynaptic_Effects Postsynaptic_Effects Dopamine_Receptor->Postsynaptic_Effects Signal Transduction SRI_31142 This compound SRI_31142->DAT Allosteric Inhibition

Caption: Putative signaling pathway of this compound action.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Motor_Testing Baseline Motor Function Testing (e.g., Rotarod, Open Field) Animal_Acclimation->Baseline_Motor_Testing Randomization Randomization into Treatment Groups Baseline_Motor_Testing->Randomization SRI_31142_Admin This compound or Vehicle Administration Randomization->SRI_31142_Admin Motor_Function_Tests Motor Function Battery (Open Field, Rotarod, etc.) SRI_31142_Admin->Motor_Function_Tests Other_Behavioral_Tests Other Behavioral Assays (Cognitive, etc.) SRI_31142_Admin->Other_Behavioral_Tests Data_Collection Data Collection and Quantification Motor_Function_Tests->Data_Collection Other_Behavioral_Tests->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, ANCOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results (Controlling for Motor Effects) Statistical_Analysis->Interpretation

Caption: Recommended experimental workflow for assessing this compound.

Troubleshooting_Logic Start Unexpected Motor Effects Observed? Hyperactivity Hyperactivity or Stereotypy Start->Hyperactivity Yes No_Effect No Apparent Effect Start->No_Effect No (No Effect) Variability High Data Variability Start->Variability No (High Variability) Dose_Response Conduct Dose-Response Study Hyperactivity->Dose_Response Check_Compound Verify Compound Integrity and Formulation No_Effect->Check_Compound Standardize Standardize All Procedures Variability->Standardize Time_Course Perform Time-Course Analysis Dose_Response->Time_Course Quantify_Motor Quantify with Specific Motor Tests Time_Course->Quantify_Motor Check_Route Confirm Route of Administration and PK Check_Compound->Check_Route Check_Dose Re-evaluate Dosage Check_Route->Check_Dose Acclimate Ensure Sufficient Acclimatization Standardize->Acclimate Control_Env Control Environmental Factors Acclimate->Control_Env

Caption: Troubleshooting logic for unexpected motor function results.

References

Avoiding SRI-31142 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of SRI-31142 to avoid its degradation during experimental procedures.

Troubleshooting Guide

Encountering variability in your results when using this compound? This guide addresses common issues related to its stability and provides steps to troubleshoot and resolve them.

Issue: Inconsistent or lower-than-expected activity of this compound in cellular assays.

Possible Cause: Degradation of this compound due to improper storage, handling, or experimental conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that this compound is stored under the recommended conditions.

  • Review Solution Preparation: Ensure proper solvent and concentration are used for stock solutions and that they are stored correctly.

  • Assess Experimental Protocol: Check for potential sources of degradation within your experimental workflow, such as prolonged incubation at non-optimal temperatures or exposure to light.

  • Perform Quality Control: If possible, use an analytical method like HPLC to assess the integrity of your this compound stock.

Table 1: this compound Stability Under Various Conditions
ConditionSolventTemperatureDurationDegradation Rate (%)Recommendations
Storage (Lyophilized Powder) --20°C12 months< 1%Store desiccated and protected from light.
4°C1 month~5%For short-term storage only.
Room Temperature24 hours~10%Avoid.
Stock Solution DMSO-20°C6 months< 2%Aliquot to avoid freeze-thaw cycles.
4°C1 week~8%Prepare fresh for best results.
Ethanol (B145695)-20°C3 months< 5%Use if DMSO is not suitable for the experiment.
Working Solution (in Cell Media) Aqueous Buffer (pH 7.4)37°C2 hours~15%Prepare fresh immediately before use.
37°C8 hours> 50%Not recommended for long-term incubations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, the compound is stable for at least 12 months. For short-term storage (up to one month), 4°C is acceptable, but a slight increase in degradation may be observed. Avoid storing the lyophilized powder at room temperature for extended periods.

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. When stored properly, the DMSO stock solution is stable for up to six months.

Q3: Can I dissolve this compound in solvents other than DMSO?

A3: Yes, this compound is also soluble in ethanol. However, stock solutions prepared in ethanol have a slightly shorter stability period (up to three months at -20°C) compared to DMSO. Always use anhydrous solvents to minimize hydrolysis.

Q4: this compound appears to be losing activity in my long-term cell culture experiments. Why is this happening?

A4: this compound has limited stability in aqueous media at 37°C. Significant degradation can occur within a few hours. For long-term experiments (over 8 hours), it is advisable to replenish the media with freshly prepared this compound every 8-12 hours to maintain a consistent effective concentration.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol provides a general method to assess the integrity of this compound.

Materials:

  • This compound sample (lyophilized powder or stock solution)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • If starting from a lyophilized powder, dissolve a small, accurately weighed amount in DMSO to a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak area of the intact this compound and any degradation products.

    • Purity (%) = (Peak Area of this compound / Total Peak Area) x 100.

Visualizing Experimental Workflows and Pathways

This compound Handling and Experimental Workflow

G cluster_storage Storage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage_lyo Lyophilized this compound (-20°C, Desiccated) prep_stock Prepare 10 mM Stock in Anhydrous DMSO storage_lyo->prep_stock storage_stock Stock Solution in DMSO (-20°C, Aliquoted) prep_working Dilute to Working Concentration in Assay Medium (Fresh) storage_stock->prep_working analysis_qc Quality Control (HPLC) storage_stock->analysis_qc Verify Integrity prep_stock->storage_stock Store exp_assay Perform Cellular Assay (e.g., 2-8 hours) prep_working->exp_assay exp_long_term Long-Term Incubation (>8 hours) prep_working->exp_long_term analysis_results Analyze Experimental Results exp_assay->analysis_results exp_long_term->prep_working Replenish Media exp_long_term->analysis_results

Caption: Recommended workflow for handling this compound.

Hypothetical Signaling Pathway Inhibited by this compound

G receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes sri31142 This compound sri31142->kinase_b Inhibits

Caption: Proposed mechanism of action for this compound.

Technical Support Center: Quantification of SRI-31142 in Brain Dialysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of SRI-31142 in brain dialysates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process.

Problem Potential Cause Recommended Solution
Low or No this compound Signal Detected in LC-MS/MS Poor Recovery from Microdialysis Probe: this compound may adhere to the probe membrane or tubing, a common issue with lipophilic compounds.[1]1. Optimize Perfusion Flow Rate: Slower flow rates can increase recovery, but may result in smaller sample volumes.[2][3] 2. In Vivo Probe Calibration: Perform an in vivo recovery experiment using the retrodialysis or no-net-flux method to accurately determine the extracellular concentration.[4][5] 3. Check Probe Integrity: Ensure the probe is not damaged and is suitable for the target brain region.
Analyte Degradation: this compound may be unstable in the collected dialysate.1. Sample Stabilizer: Add a stabilizing agent to the collection vials. For catecholamine analysis, antioxidants are often used; the stability of this compound in biological matrix should be similarly evaluated. 2. Temperature Control: Keep samples on ice or refrigerated during collection and immediately freeze at -80°C until analysis.[6]
Matrix Effects: Co-eluting endogenous substances in the brain dialysate can suppress or enhance the ionization of this compound, affecting signal intensity.[7]1. Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. 2. Chromatographic Separation: Optimize the LC gradient to separate this compound from matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help compensate for matrix effects.
High Variability Between Samples Inconsistent Probe Recovery: Variations in probe placement, tissue environment, and surgical trauma can alter recovery rates between animals.[8]1. Standardize Surgical Procedures: Ensure consistent probe implantation depth and location. 2. Allow for Sufficient Post-Surgery Recovery: A stabilization period after probe implantation is crucial for tissue to return to a more physiological state.[8] 3. Individual Probe Calibration: Calibrate each probe in every animal to account for individual differences in recovery.
Inconsistent Sample Handling: Differences in collection time, temperature, and storage can introduce variability.1. Automated Collection: Use a fraction collector to ensure precise timing of sample collection. 2. Strict Temperature Control: Maintain a consistent temperature throughout the collection and storage process.
Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening) Column Contamination: Buildup of matrix components on the analytical column.[9]1. Use a Guard Column: Protect the analytical column from contaminants. 2. Implement Column Washing: Develop a robust column washing procedure between sample batches. 3. Sample Filtration: Filter all samples and standards before injection.[9]
Inappropriate Mobile Phase or Injection Solvent: Mismatch between the injection solvent and the mobile phase can cause peak distortion.[9]1. Match Injection Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase. 2. Minimize Injection Volume: A smaller injection volume can reduce the impact of solvent mismatch.
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.1. Adjust Mobile Phase pH: Altering the pH can change the ionization state of this compound and reduce secondary interactions. 2. Use a Different Column Chemistry: Test columns with different stationary phases (e.g., C18, HILIC) to find one that provides better peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for a small molecule like this compound in brain microdialysis?

A1: The in vivo recovery of small molecules can be low and highly variable, often ranging from 10% to 30%.[4] For lipophilic compounds, recovery can be even lower due to adherence to the probe and tubing.[1] It is essential to determine the specific in vivo recovery for this compound under your experimental conditions to accurately quantify brain extracellular concentrations.

Q2: How can I minimize matrix effects when analyzing brain dialysates with LC-MS/MS?

A2: Minimizing matrix effects is crucial for accurate quantification.[7] Key strategies include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are highly effective at removing phospholipids (B1166683) and other interfering substances.

  • Chromatographic Optimization: A well-developed chromatographic method can separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank dialysate matrix can also help to compensate for matrix effects.

Q3: What are the critical parameters to validate for an LC-MS/MS method for this compound in brain dialysate?

A3: A full method validation should be performed according to regulatory guidelines. Key parameters include:

  • Selectivity and Specificity: Ensure no interference from endogenous components at the retention time of this compound and the internal standard.

  • Linearity and Range: Define the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the method.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Establish the lowest concentration that can be reliably detected and quantified.

  • Recovery: Evaluate the extraction recovery of the sample preparation method.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the brain dialysate matrix from multiple sources.[10]

  • Stability: Test the stability of this compound in the dialysate under various conditions (bench-top, freeze-thaw, long-term storage).

Q4: What is the recommended experimental workflow for quantifying this compound in brain dialysates?

A4: A typical workflow involves several key stages, from surgery to data analysis. The following diagram illustrates a standard experimental process.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase A Microdialysis Probe Implantation Surgery B Post-Surgery Recovery & Acclimatization A->B C Probe Perfusion & Equilibration B->C D In Vivo Probe Calibration (Retrodialysis) C->D E Brain Dialysate Sample Collection D->E F Sample Preparation (e.g., SPE) E->F Sample Transfer (-80°C) G LC-MS/MS Analysis F->G H Data Acquisition G->H I Data Processing & Quantification H->I J Correction for In Vivo Recovery I->J K Pharmacokinetic Analysis J->K G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (B1211576) Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine (DA) DA_release->DA_synapse DAT Dopamine Transporter (DAT) DAT->DA_vesicle DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal SRI31142 This compound SRI31142->DAT Inhibition

References

Validation & Comparative

A Comparative Analysis of SRI-31142 and Cocaine on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of the novel compound SRI-31142 and the well-characterized psychostimulant cocaine on the dopamine (B1211576) transporter (DAT). The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform research and drug development efforts in the fields of neuroscience and pharmacology.

Executive Summary

This compound and cocaine both interact with the dopamine transporter, a key regulator of dopaminergic neurotransmission. However, their mechanisms of action and resulting pharmacological profiles differ significantly. Cocaine acts as a competitive inhibitor of the DAT, blocking the reuptake of dopamine from the synaptic cleft and leading to a surge in extracellular dopamine levels, which is associated with its reinforcing and addictive properties.[1]

In contrast, this compound is a putative allosteric modulator of the DAT with a more complex and nuanced profile.[2] While it demonstrates binding to the transporter, its ability to inhibit dopamine uptake is context-dependent and appears to be significantly weaker than cocaine's in certain assays.[2] Notably, this compound does not produce cocaine-like abuse-related effects in preclinical models and has even been shown to attenuate the effects of cocaine.[2]

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the key quantitative parameters of this compound and cocaine at the dopamine transporter, based on available experimental data.

ParameterThis compoundCocaineSpecies/Assay Condition
Binding Affinity (Kᵢ) 3520 nM[2]~100 - 800 nMHuman DAT, [³H]WIN 35,428 competition
Binding Affinity (IC₅₀) 2340 nM[2]Not directly comparedRat DAT, [³H]WIN 35,428 competition
Dopamine Uptake Inhibition (IC₅₀) 1.9 nM[2]~100 - 1000 nMRat brain synaptosomes, [³H]Dopamine uptake
Dopamine Uptake Inhibition Not confirmed[2]Potent InhibitionDAT-mediated fluorescent signals in live cells

Experimental Methodologies

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using a radiolabeled ligand, such as [³H]WIN 35,428.

1. Membrane Preparation:

  • Tissue source: Striatal tissue from rat or human brain, or cells expressing the dopamine transporter.

  • Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the DAT.

  • Resuspension: The membrane pellet is resuspended in a fresh assay buffer.

2. Binding Assay:

  • A fixed concentration of the radioligand (e.g., [³H]WIN 35,428) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound or cocaine) are added to compete with the radioligand for binding to the DAT.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The inhibitor constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue (e.g., Striatum) Homogenate Homogenize in Buffer Tissue->Homogenate Centrifuge1 Low-Speed Centrifugation Homogenate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Membrane Pellet Centrifuge2->Pellet Incubation Incubate: - Membranes - [³H]WIN 35,428 - Test Compound Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis Counting->Analysis Calculate IC₅₀ and Kᵢ

Workflow for a competitive radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This protocol describes a method to measure the inhibition of dopamine uptake into synaptosomes, which are resealed nerve terminals that retain functional transporters.

1. Synaptosome Preparation:

  • Tissue source: Striatal tissue from rat brain.

  • Homogenization: The tissue is homogenized in a sucrose (B13894) buffer.

  • Centrifugation: A series of differential centrifugation steps are performed to isolate a crude synaptosomal fraction.

2. Uptake Assay:

  • Synaptosomes are pre-incubated with either buffer or various concentrations of the test compound (this compound or cocaine).

  • The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [³H]Dopamine).

  • Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).

3. Termination and Measurement:

  • The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • The radioactivity trapped inside the synaptosomes is measured by scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a DAT inhibitor or at 4°C.

4. Data Analysis:

  • The amount of specific dopamine uptake is calculated by subtracting non-specific uptake from total uptake.

  • The IC₅₀ value for the inhibition of dopamine uptake is determined by non-linear regression analysis of the concentration-response curve.

cluster_prep Synaptosome Preparation cluster_uptake Dopamine Uptake Assay Striatum Rat Striatum Homogenize Homogenize Striatum->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Synaptosomes Isolate Synaptosomes Centrifuge->Synaptosomes Preincubation Pre-incubate with Test Compound Synaptosomes->Preincubation Add_DA Add [³H]Dopamine Preincubation->Add_DA Incubate Incubate at 37°C Add_DA->Incubate Terminate Terminate by Filtration Incubate->Terminate Measure Measure Radioactivity Terminate->Measure Analysis Data Analysis Measure->Analysis Calculate IC₅₀ cluster_cocaine Cocaine Mechanism cluster_sri This compound Putative Mechanism Cocaine Cocaine DAT_C Dopamine Transporter (DAT) Cocaine->DAT_C Binds to DA_Reuptake_C Dopamine Reuptake Blocked DAT_C->DA_Reuptake_C Inhibits Extracellular_DA_C Increased Extracellular Dopamine DA_Reuptake_C->Extracellular_DA_C Leads to SRI31142 This compound Allosteric_Site Allosteric Site on DAT SRI31142->Allosteric_Site Binds to DAT_Conformation Conformational Change in DAT Allosteric_Site->DAT_Conformation Induces Modulated_Function Modulated DAT Function DAT_Conformation->Modulated_Function Results in

References

A Comparative Guide to the Mechanisms of Action of SRI-31142 and GBR-12935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two notable dopamine (B1211576) transporter (DAT) ligands: SRI-31142 and GBR-12935. By presenting key experimental data, detailed methodologies, and visual representations of their distinct interactions with the DAT, this document aims to equip researchers with a comprehensive understanding of these compounds for their application in neuroscience and drug development.

Core Mechanism of Action: A Tale of Two Inhibitors

At the heart of their differences lies the fundamental way in which this compound and GBR-12935 interact with the dopamine transporter. GBR-12935 is a well-established, potent, and selective competitive inhibitor of the DAT.[1][2] It exerts its effects by binding to the same site as dopamine, directly blocking the reuptake of this neurotransmitter from the synaptic cleft.[1] This action leads to an increase in extracellular dopamine levels. GBR-12935 is known to stabilize the DAT in an inward-facing conformation, a characteristic that distinguishes it from other competitive inhibitors like cocaine.[1]

In contrast, this compound is classified as a putative allosteric inhibitor of the DAT.[3] Allosteric modulators bind to a site on the transporter that is distinct from the dopamine binding site.[3][4][5] This binding event induces a conformational change in the transporter, which in turn modulates its function.[4][5] The in vivo effects of this compound are complex and may not be solely mediated by its interaction with the DAT.[3] Notably, unlike GBR-12935 and cocaine, this compound does not produce abuse-related behaviors in preclinical models; instead, it has been shown to block the behavioral effects of cocaine.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and GBR-12935, highlighting their differing potencies and selectivities for the monoamine transporters.

ParameterThis compoundGBR-12935Species/Tissue/Cell Line
DAT Affinity (Ki) 3520 nM-Human
DAT Affinity (Kd) -2.34 ± 0.18 nMHuman caudate nucleus membranes[1]
-5.5 nMRat striatal membranes[6]
Dopamine Uptake Inhibition (IC50) 1.9 nM (partial efficacy)3.7 nMRat brain synaptosomes
Serotonin Transporter (SERT) Uptake Inhibition (IC50) Nanomolar potency (partial efficacy)1261 nMRat brain synaptosomes
Norepinephrine Transporter (NET) Uptake Inhibition (IC50) Nanomolar potency (partial efficacy)289 nMRat brain synaptosomes
DAT/SERT Selectivity Ratio (IC50) Not fully established~341-
DAT/NET Selectivity Ratio (IC50) Not fully established~78-

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathways and Mechanisms

The distinct binding mechanisms of this compound and GBR-12935 are predicted to initiate different downstream signaling cascades.

cluster_competitive GBR-12935: Competitive Inhibition cluster_allosteric This compound: Allosteric Inhibition GBR12935 GBR-12935 DAT_ortho DAT Orthosteric Site GBR12935->DAT_ortho Binds to DA_reuptake Dopamine Reuptake Blocked DAT_ortho->DA_reuptake inward_conf Stabilizes Inward-Facing Conformation DAT_ortho->inward_conf extra_DA Increased Extracellular Dopamine DA_reuptake->extra_DA SRI31142 This compound DAT_allo DAT Allosteric Site SRI31142->DAT_allo Binds to DAT_conf Conformational Change DAT_allo->DAT_conf DA_uptake_mod Modulated Dopamine Uptake (Partial Inhibition) DAT_conf->DA_uptake_mod downstream_signal Altered Downstream Signaling DAT_conf->downstream_signal

Comparative signaling pathways of GBR-12935 and this compound.

Experimental Protocols

A comprehensive understanding of the data presented requires insight into the methodologies used for their generation. Below are detailed protocols for key experiments cited in the characterization of these compounds.

Radioligand Binding Assay for DAT Affinity (GBR-12935)

This assay determines the binding affinity (Kd) and the density of binding sites (Bmax) of a ligand for the dopamine transporter.

Materials:

  • [3H]GBR-12935 (radioligand)

  • Unlabeled GBR-12935 (for determining non-specific binding)

  • Membrane preparations from DAT-expressing tissues (e.g., rat striatum)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

  • Incubation: Incubate membrane aliquots with varying concentrations of [3H]GBR-12935 in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled GBR-12935.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine Kd and Bmax values by Scatchard analysis or non-linear regression.

start Start prep Prepare DAT-expressing membranes start->prep incubate Incubate membranes with [3H]GBR-12935 +/- unlabeled ligand prep->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity (Scintillation Counting) wash->count analyze Calculate Specific Binding (Total - Non-specific) count->analyze end Determine Kd and Bmax analyze->end

Workflow for a radioligand binding assay.

In Vitro Dopamine Uptake Assay

This functional assay measures a compound's potency (IC50) in inhibiting dopamine uptake into cells or synaptosomes expressing the DAT.

Materials:

  • DAT-expressing cells (e.g., HEK293) or synaptosomes

  • [3H]Dopamine

  • Test compounds (this compound, GBR-12935)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation counter or a fluorescence plate reader for non-radioactive methods

Procedure:

  • Cell/Synaptosome Preparation: Prepare a suspension of DAT-expressing cells or synaptosomes.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: Add a fixed concentration of [3H]Dopamine to initiate uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer or by lysing the cells.

  • Quantification: Measure the amount of [3H]Dopamine taken up by the cells/synaptosomes using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of dopamine uptake against the concentration of the test compound to determine the IC50 value.

DAT-Mediated Fluorescent Signal Assay

Some studies on this compound utilized a non-radioactive, fluorescence-based assay to assess dopamine uptake. In these assays, a fluorescent substrate that is a substrate for DAT is used. The uptake of the dye into the cells leads to an increase in intracellular fluorescence, which can be monitored in real-time.

General Protocol Outline:

  • Cell Plating: Plate DAT-expressing cells in a microplate.

  • Compound Incubation: Incubate the cells with the test compound (e.g., this compound).

  • Dye Loading: Add the fluorescent DAT substrate to the wells.

  • Fluorescence Reading: Measure the intracellular fluorescence over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of an inhibitor indicates blockade of DAT-mediated uptake.

It is important to note that in some reported instances, this compound failed to show inhibition of dopamine uptake in this type of assay, highlighting the complexity of its pharmacological profile and the importance of using multiple orthogonal assays for characterization.[3]

Conclusion

This compound and GBR-12935 represent two distinct classes of dopamine transporter inhibitors with fundamentally different mechanisms of action. GBR-12935 is a well-characterized competitive inhibitor that serves as a valuable tool for studying the direct consequences of DAT blockade. This compound, a putative allosteric inhibitor, presents a more complex pharmacological profile. Its partial efficacy, discrepancies in potency across different assay systems, and its unique behavioral effects underscore the potential for developing novel therapeutic agents that modulate DAT function in a more nuanced manner than simple competitive blockade. Further research is warranted to fully elucidate the molecular mechanisms and downstream signaling consequences of allosteric modulation of the dopamine transporter by compounds such as this compound.

References

A Comparative Guide to Allosteric Dopamine Transporter Inhibitors: SRI-31142 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic interventions in a range of neurological and psychiatric disorders. While traditional DAT inhibitors act competitively at the dopamine binding site, a new frontier in pharmacology is emerging with the development of allosteric inhibitors. These molecules bind to a distinct site on the transporter, offering the potential for a more nuanced modulation of DAT function and a potentially improved side-effect profile. This guide provides a comparative overview of SRI-31142 and other notable allosteric DAT inhibitors, supported by available experimental data.

Quantitative Comparison of Allosteric DAT Inhibitors

The following table summarizes the available quantitative data for this compound and other recently identified allosteric DAT inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources, which may employ different experimental conditions.

CompoundBinding Affinity (Ki)50% Inhibitory Concentration (IC50)Notes
This compound 1.9 nM[1]Not uniformly reportedA potent, putative allosteric DAT inhibitor.
KM822 Not uniformly reported3.7 µM[2]A selective, noncompetitive inhibitor of DAT.[2]
Z1078601926 Not uniformly reported0.527 µMIC50 value determined in the presence of the orthosteric inhibitor nomifensine, suggesting a synergistic effect.
DAM-001 Not uniformly reported24.70 µM (1.026 µM with nomifensine)Demonstrates a significant increase in potency in the presence of an orthosteric ligand.[3]

Mechanism of Action: Allosteric Inhibition of the Dopamine Transporter

Allosteric inhibitors of the dopamine transporter (DAT) represent a distinct class of modulators that do not compete directly with dopamine for binding at the primary substrate site (orthosteric site, S1). Instead, they bind to a topographically separate site, often referred to as a secondary or allosteric site (S2), located in the extracellular vestibule of the transporter.[4][5] This binding event induces a conformational change in the transporter protein, which in turn modulates its function.[5][6]

The primary mechanism of action for these inhibitors is non-competitive inhibition.[2] This means that their binding to the allosteric site reduces the maximal transport capacity (Vmax) of the DAT for dopamine without significantly affecting the affinity of dopamine for the transporter (Km).[2] This is in contrast to competitive inhibitors, which increase the apparent Km of the substrate.

The binding of an allosteric inhibitor is thought to stabilize a conformation of the transporter that is less efficient at translocating dopamine across the cell membrane. This modulation can lead to a reduction in dopamine uptake, thereby increasing extracellular dopamine levels in a manner that may differ from that of traditional competitive inhibitors. This distinct mechanism of action holds promise for therapeutic applications, potentially offering a more subtle and regulated control of dopaminergic signaling with a reduced risk of the side effects associated with conventional DAT blockers.

Allosteric_DAT_Inhibition_Signaling_Pathway Dopamine Dopamine DAT S1 (Orthosteric) Site Dopamine Transporter (DAT) S2 (Allosteric) Site Dopamine->DAT:s1 Binds Allosteric_Inhibitor Allosteric Inhibitor (e.g., this compound) Allosteric_Inhibitor->DAT:s2 Binds Dopamine_in Dopamine DAT->Dopamine_in Translocation (Inhibited)

Mechanism of allosteric DAT inhibition.

Experimental Workflows

The characterization of allosteric DAT inhibitors typically involves a combination of in vitro binding and functional assays. The following diagrams illustrate the general workflows for these key experiments.

Radioligand_Binding_Assay_Workflow start Start prep Prepare cell membranes expressing DAT start->prep incubate Incubate membranes with radiolabeled orthosteric ligand (e.g., [3H]WIN 35,428) and varying concentrations of allosteric inhibitor prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Dopamine_Uptake_Assay_Workflow start Start plate_cells Plate cells expressing DAT start->plate_cells pre_incubate Pre-incubate cells with varying concentrations of allosteric inhibitor plate_cells->pre_incubate add_dopamine Add radiolabeled dopamine ([3H]DA) pre_incubate->add_dopamine incubate Incubate for a defined time add_dopamine->incubate terminate Terminate uptake (e.g., rapid washing) incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify intracellular radioactivity lyse->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

Workflow for a dopamine uptake inhibition assay.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an allosteric inhibitor for the DAT.

Materials:

  • Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells).

  • Radiolabeled orthosteric ligand (e.g., [³H]WIN 35,428).

  • Test allosteric inhibitor compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled orthosteric ligand at a concentration near its Kd, and varying concentrations of the test allosteric inhibitor. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled DAT inhibitor).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of an allosteric inhibitor to block the uptake of dopamine into cells expressing the DAT.

Materials:

  • Cells stably or transiently expressing the dopamine transporter (e.g., HEK293-hDAT cells).

  • Radiolabeled dopamine ([³H]DA).

  • Test allosteric inhibitor compound (e.g., this compound).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the DAT-expressing cells in a multi-well plate and allow them to adhere and grow to an appropriate confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test allosteric inhibitor for a defined period.

  • Initiation of Uptake: Add radiolabeled dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short, defined period to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

Conclusion

Allosteric inhibitors of the dopamine transporter, such as this compound, represent a promising new avenue for the development of therapeutics for dopamine-related disorders. Their distinct mechanism of action, characterized by non-competitive inhibition, offers the potential for a more refined modulation of DAT activity. The data presented in this guide, while still emerging, highlights the potency and unique pharmacological profiles of these compounds. Further head-to-head comparative studies and a deeper understanding of their in vivo effects will be crucial in realizing their full therapeutic potential. The provided experimental protocols and workflows serve as a foundation for researchers to further investigate and characterize these novel and exciting molecules.

References

Preclinical Efficacy of SRI-31142 vs. Modafinil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the preclinical efficacy of SRI-31142 and modafinil (B37608) is currently challenged by a significant lack of publicly available data for this compound in the domains of wakefulness and cognitive enhancement. While extensive preclinical research has characterized the effects of modafinil, this compound has been primarily investigated in the context of its potential as a treatment for cocaine abuse, with a focus on its atypical interactions with the dopamine (B1211576) transporter (DAT).

This guide synthesizes the available preclinical data for both compounds to provide a comparative overview. It is important to note that the direct comparative efficacy in models of wakefulness and cognition cannot be established without further research on this compound.

I. Overview and Mechanism of Action

Modafinil is a well-established wake-promoting agent with a complex and not fully elucidated mechanism of action. It is understood to weakly inhibit the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[1][2] However, its effects extend beyond dopamine, involving modulation of several neurotransmitter systems including norepinephrine, serotonin, glutamate, GABA, and the orexin (B13118510) system, which are crucial for maintaining wakefulness and arousal.[1][3][4]

This compound , in contrast, is described as a putative allosteric inhibitor of the dopamine transporter.[5][6] Unlike typical DAT inhibitors like cocaine, which increase dopamine levels and produce rewarding effects, this compound has been shown to reduce dopamine levels in the nucleus accumbens and decrease intracranial self-stimulation (ICSS) in rats.[5][6] This suggests a distinct mode of interaction with the DAT that does not produce abuse-related effects and can even block the effects of cocaine.[5][6]

II. Data Presentation: Efficacy in Preclinical Models

Due to the limited data on this compound, a direct quantitative comparison with modafinil is not feasible. The following tables summarize the available information for each compound individually.

Table 1: Preclinical Efficacy of Modafinil
Preclinical Model Endpoint Key Findings Dosage Range Reference
Rodent (Rat, Mouse)Wakefulness (EEG)Induces EEG arousal and behavioral wakefulness.[3]64-200 mg/kg[7]
Rodent (Mouse)Locomotor ActivitySlight increase in locomotor activity.[1]64 mg/kg[1]
Rodent (Rat)Neurochemistry (Microdialysis)Increases extracellular dopamine in the nucleus accumbens and prefrontal cortex; reduces GABA release.[1][3]Not specified[1][3]
Rodent (Rat, Mouse)Cognitive EnhancementVariable effects depending on the task and animal model. Some studies show improvements in working memory and attention.Not specified
Table 2: Preclinical Efficacy of this compound
Preclinical Model Endpoint Key Findings Dosage Range Reference
Rodent (Rat)Intracranial Self-Stimulation (ICSS)Reduced ICSS responses; blocked cocaine-induced increases in ICSS.[5][6]Not specified[5][6]
Rodent (Rat)Neurochemistry (Microdialysis)Reduced dopamine levels in the nucleus accumbens; blocked cocaine-induced increases in dopamine.[5][6]Not specified[5][6]
VariousWakefulness (EEG)No data available.--
VariousCognitive EnhancementNo data available.--

III. Experimental Protocols

Detailed experimental protocols for this compound in the context of wakefulness and cognitive enhancement are not available. The following provides a general methodology for a preclinical wakefulness study with modafinil as an example.

Example Experimental Protocol: Assessing Wakefulness in Rodents

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.

  • Acclimatization: Following a recovery period, animals are acclimatized to the recording chambers and tethered recording cables.

  • Drug Administration: Modafinil (e.g., 64, 128, 256 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at the beginning of the light (sleep) phase.

  • Data Recording: Continuous EEG and EMG recordings are collected for a set period (e.g., 24 hours) post-injection.

  • Data Analysis: Recordings are scored in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The total time spent in each state is quantified and compared between drug and vehicle groups.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

The signaling pathway for this compound is currently understood to be limited to its allosteric modulation of the dopamine transporter. The downstream consequences of this unique interaction, particularly concerning wakefulness and cognition, remain to be elucidated.

Modafinil's mechanism is more multifaceted, as depicted in the diagram below.

modafinil_pathway cluster_neurotransmitters Neurotransmitter Systems cluster_effects Physiological Effects modafinil Modafinil DAT Dopamine Transporter (DAT) (Weak Inhibition) modafinil->DAT NET Norepinephrine Transporter (NET) modafinil->NET GABA GABAergic System (Reduced Release) modafinil->GABA Glutamate Glutamatergic System (Increased Levels) modafinil->Glutamate Serotonin Serotonergic System modafinil->Serotonin Orexin Orexin System (Activation) modafinil->Orexin wakefulness Increased Wakefulness DAT->wakefulness cognition Cognitive Enhancement (Variable) DAT->cognition NET->wakefulness GABA->wakefulness Glutamate->wakefulness Glutamate->cognition Orexin->wakefulness experimental_workflow start Hypothesis: Compound X promotes wakefulness animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model surgery Surgical Implantation of EEG/EMG Electrodes animal_model->surgery recovery Post-operative Recovery & Acclimatization surgery->recovery drug_admin Compound Administration (vs. Vehicle) recovery->drug_admin recording Continuous EEG/EMG Recording drug_admin->recording analysis Sleep-Wake Scoring & Data Analysis recording->analysis results Quantify Time in Wake, NREM, and REM Sleep analysis->results conclusion Conclusion on Wake-Promoting Efficacy results->conclusion

References

Validating the Allosteric Binding Site of SRI-31142 on the Dopamine Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SRI-31142 with other known allosteric modulators of the Dopamine (B1211576) Transporter (DAT). It includes a detailed examination of experimental data, protocols for binding site validation, and visualizations of relevant signaling pathways to support research and drug development in the field of dopaminergic neurotransmission.

Executive Summary

The dopamine transporter (DAT) is a critical regulator of dopamine homeostasis in the brain and a primary target for therapeutic agents and drugs of abuse. Allosteric modulation of DAT presents a promising therapeutic strategy, potentially offering greater selectivity and a more nuanced control over dopamine signaling compared to traditional orthosteric inhibitors. This compound has been identified as a putative allosteric inhibitor of DAT. However, its precise mechanism and binding site require thorough validation. This guide compares this compound with other notable DAT allosteric modulators, DAM-001 and KM822, and provides a framework for the experimental validation of its allosteric binding site. While this compound is described as a putative allosteric inhibitor, some studies suggest its effects may be mediated through a non-DAT mechanism, highlighting the critical need for rigorous experimental validation.

Comparative Analysis of DAT Allosteric Modulators

The following table summarizes the available quantitative data for this compound and selected alternative allosteric modulators. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundClassBinding Affinity/PotencyEvidence for Allosteric BindingKey Findings
This compound Putative Allosteric InhibitorKᵢ = 3520 nM (human DAT)[1]Putative, based on atypical inhibitor profile.[2][3] Stabilizes inward-open conformation of DAT.[4]Reduces intracranial self-stimulation (ICSS) and dopamine levels in the nucleus accumbens.[2] Blocks cocaine-induced increases in ICSS and dopamine levels.[2] Some studies suggest a non-DAT mediated mechanism.[1][5][6][7]
KM822 Allosteric InhibitorIC₅₀ = 3.7 µM (human DAT)Non-competitive inhibition of dopamine uptake. Binding site validated by Substituted Cysteine Accessibility Method (SCAM).[8]Decreases the affinity of cocaine for DAT.[8]
DAM-001 Allosteric InhibitorIC₅₀ = 24.70 µM (in the absence of orthosteric inhibitor)Synergistic inhibition with the orthosteric inhibitor nomifensine.Identified through virtual screening of a potential allosteric site.[9]

Experimental Protocols for Validating Allosteric Binding

Validating the allosteric binding site of a compound like this compound on DAT requires a multi-faceted approach, combining radioligand binding assays, functional assays, and site-directed mutagenesis.

Radioligand Binding Assays to Determine Non-Competitive Interaction

Objective: To determine if this compound inhibits the binding of a radiolabeled orthosteric ligand in a non-competitive manner.

Protocol: Competitive Radioligand Binding Assay with [³H]WIN 35,428

  • Membrane Preparation: Prepare crude striatal membranes from rodent brains or use cell lines stably expressing DAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of [³H]WIN 35,428 (a high-affinity orthosteric DAT ligand) and a range of concentrations of this compound.

  • Total and Non-Specific Binding: Determine total binding in the absence of any competitor and non-specific binding in the presence of a saturating concentration of a known orthosteric DAT inhibitor (e.g., 10 µM cocaine).

  • Incubation Conditions: Incubate at 4°C for 2 hours.

  • Termination: Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression. A decrease in the Bmax (maximum number of binding sites) of [³H]WIN 35,428 in the presence of this compound, without a significant change in the Kd (dissociation constant), would suggest non-competitive (allosteric) inhibition.

Functional Assays to Assess Dopamine Uptake Inhibition

Objective: To characterize the functional effect of this compound on DAT-mediated dopamine uptake.

Protocol: [³H]Dopamine Uptake Assay

  • Cell Culture: Use cells stably expressing DAT (e.g., HEK293-DAT cells).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5 mM HEPES, 10 mM glucose, pH 7.4).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at room temperature.

  • Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: A decrease in the Vmax (maximum uptake rate) of dopamine uptake with no significant change in the Km (substrate affinity) is indicative of non-competitive inhibition.

Site-Directed Mutagenesis and Substituted Cysteine Accessibility Method (SCAM)

Objective: To identify the specific amino acid residues involved in the binding of this compound.

Protocol: SCAM

  • Identify Potential Binding Site: Based on computational modeling or homology to other transporters, identify putative residues in a potential allosteric binding pocket of DAT.

  • Site-Directed Mutagenesis: Generate a series of DAT mutants where each putative binding site residue is individually replaced with a cysteine.

  • Expression: Express the wild-type and mutant DAT in a suitable cell line.

  • Functional Characterization: Perform dopamine uptake assays to ensure the cysteine mutations do not render the transporter inactive.

  • Thiol-Reactive Reagent Treatment: Treat the cells with a membrane-impermeant, thiol-reactive reagent (e.g., MTSET).

  • Assess Functional Impact: Measure dopamine uptake after treatment with the thiol-reactive reagent. If a cysteine residue is in the binding pocket of this compound, pre-incubation with this compound should protect this residue from modification by the thiol-reactive reagent, thus preserving DAT function.

  • Data Analysis: A lack of inhibition by the thiol-reactive reagent in the presence of this compound for a specific mutant indicates that the mutated residue is part of the allosteric binding site.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of DAT allosteric modulators.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2_Autoreceptor D2 Autoreceptor Dopamine->D2_Autoreceptor Activation DAT->Dopamine Efflux (under certain conditions) Synaptic_Dopamine Synaptic Dopamine DAT->Synaptic_Dopamine D2_Autoreceptor->DAT Modulates Trafficking PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation & Internalization ERK_MAPK ERK/MAPK Pathway ERK_MAPK->DAT Regulates Surface Expression Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Synaptic_Dopamine->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Caption: Dopamine signaling at the synapse, highlighting the role of DAT and its regulation.

Experimental_Workflow start Hypothesized Allosteric Modulator (e.g., this compound) binding_assay Radioligand Binding Assay ([³H]WIN 35,428) start->binding_assay functional_assay Dopamine Uptake Assay ([³H]Dopamine) start->functional_assay non_competitive Non-competitive Inhibition? binding_assay->non_competitive functional_inhibition Functional Inhibition? functional_assay->functional_inhibition mutagenesis Site-Directed Mutagenesis & SCAM binding_site Identify Binding Site Residues mutagenesis->binding_site non_competitive->mutagenesis Yes conclusion Validation of Allosteric Binding Site non_competitive->conclusion No (Competitive) functional_inhibition->mutagenesis Yes functional_inhibition->conclusion No (Inactive) binding_site->conclusion

Caption: Workflow for validating the allosteric binding site of a DAT modulator.

Allosteric_vs_Orthosteric cluster_orthosteric Orthosteric Inhibition (e.g., Cocaine) cluster_allosteric Allosteric Inhibition (e.g., this compound) Cocaine Cocaine DAT_ortho DAT (Orthosteric Site) Cocaine->DAT_ortho Binds Block Blocks Dopamine Binding DAT_ortho->Block Dopamine_ortho Dopamine Dopamine_ortho->DAT_ortho Competition SRI31142 This compound DAT_allo DAT (Allosteric Site) SRI31142->DAT_allo Binds Conformation_Change Conformational Change DAT_allo->Conformation_Change Reduced_Transport Reduces Transport Efficacy Conformation_Change->Reduced_Transport

Caption: Conceptual difference between orthosteric and allosteric inhibition of DAT.

Conclusion

The validation of this compound's allosteric binding site on DAT is a critical step in understanding its mechanism of action and therapeutic potential. The conflicting reports regarding its DAT-mediated effects underscore the necessity of a rigorous and multi-pronged experimental approach as outlined in this guide. By comparing its properties with other known allosteric modulators and employing a systematic validation workflow, researchers can elucidate the precise nature of this compound's interaction with DAT. This knowledge will be invaluable for the rational design of novel DAT modulators with improved therapeutic profiles for a range of neuropsychiatric disorders.

References

A Comparative Analysis of SRI-31142 and Amphetamine on Locomotor Activity: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel psychoactive compounds is paramount. This guide provides a comparative analysis of the putative allosteric dopamine (B1211576) transporter (DAT) inhibitor, SRI-31142, and the well-characterized psychostimulant, amphetamine, on locomotor activity. While extensive data exists for amphetamine's robust stimulant effects, the profile of this compound presents a stark contrast, suggesting a potential for therapeutic intervention without the abuse liability associated with traditional DAT inhibitors.

Executive Summary

This comparison guide synthesizes preclinical data on the effects of this compound and amphetamine on locomotor activity and their underlying mechanisms of action. Amphetamine, a releasing agent and reuptake inhibitor at the dopamine transporter, dose-dependently increases locomotor activity, a behavioral correlate of its stimulant and reinforcing properties. In contrast, the available evidence on this compound, a putative allosteric modulator of DAT, suggests a lack of stimulant effects. In fact, studies on its effects on reward pathways indicate a reduction in reward-seeking behavior. This fundamental difference in their pharmacological profiles positions them as compounds with divergent impacts on the central nervous system and behavior.

Quantitative Data on Locomotor Activity

A direct comparison of the effects of this compound and amphetamine on spontaneous locomotor activity is hampered by a lack of published data specifically measuring this parameter for this compound in an open-field test. However, data from intracranial self-stimulation (ICSS) studies with this compound provide valuable insight into its non-stimulant profile, which can be contrasted with the well-documented dose-dependent increase in locomotor activity induced by amphetamine.

Table 1: Comparative Effects of this compound and Amphetamine on Behavioral and Neurochemical Measures

ParameterThis compoundAmphetamine
Locomotor Activity Data not available in open-field test.Dose-dependent increase.[1][2][3]
Intracranial Self-Stimulation (ICSS) Decreased responding.[4]Increased responding.
Nucleus Accumbens Dopamine Levels Decreased dopamine levels.[4]Increased dopamine levels.[5][6][7]
Abuse Potential Low; blocks cocaine-induced reward.[4]High.

Experimental Protocols

Assessment of Locomotor Activity (Open-Field Test) - General Protocol

The open-field test is a common assay to assess spontaneous locomotor activity and anxiety-like behavior in rodents.[8][9]

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.[8][10] A common dimension for a mouse open-field box is 42 x 42 x 42 cm.[8]

  • Acclimation: Animals are habituated to the testing room for a defined period (e.g., 30-60 minutes) before the test to reduce stress.

  • Procedure: Each animal is placed individually in the center or periphery of the open field, and its activity is recorded for a set duration (e.g., 15-60 minutes).

  • Data Collection: Key parameters measured include:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Number of rearing events.

    • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.

  • Drug Administration: Test compounds are administered at various doses and at a specified time before the test.

Intracranial Self-Stimulation (ICSS) - Protocol used for this compound

ICSS is a behavioral paradigm used to evaluate the rewarding effects of stimuli, including drugs of abuse.

  • Surgical Implantation: Animals are surgically implanted with an electrode in a brain reward region, such as the medial forebrain bundle.

  • Training: Animals are trained to perform an operant response (e.g., press a lever) to receive electrical stimulation through the implanted electrode.

  • Drug Testing: Once stable responding is established, the effects of a test compound on the rate of responding for brain stimulation are measured. Drugs with abuse potential typically increase the rate of responding.

Signaling Pathways and Mechanisms of Action

The divergent effects of this compound and amphetamine on locomotor-related behaviors stem from their distinct mechanisms of action at the dopamine transporter.

Amphetamine's Mechanism of Action

Amphetamine is a substrate for the dopamine transporter. Its stimulant effects are primarily mediated by:

  • Competitive Inhibition of Dopamine Reuptake: Amphetamine competes with dopamine for binding to DAT, blocking the reuptake of dopamine from the synaptic cleft.[7]

  • Reverse Transport of Dopamine: Amphetamine is transported into the presynaptic terminal by DAT. Inside the neuron, it disrupts the vesicular storage of dopamine and promotes the reverse transport of dopamine through DAT into the synapse.[6][7][11] This leads to a significant increase in extracellular dopamine levels, resulting in enhanced dopaminergic signaling and increased locomotor activity.

amphetamine_mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft amphetamine_ext Amphetamine (Extracellular) dat Dopamine Transporter (DAT) amphetamine_ext->dat Enters via DAT amphetamine_int Amphetamine (Intracellular) dat->amphetamine_int dopamine_synapse Dopamine dat->dopamine_synapse Increased Release vesicle Synaptic Vesicle amphetamine_int->vesicle Disrupts Storage dopamine_cyto Dopamine (Cytoplasmic) vesicle->dopamine_cyto Dopamine Release dopamine_vesicle Dopamine dopamine_cyto->dat Reverse Transport

Amphetamine's Mechanism of Action at the Dopamine Transporter.
This compound's Proposed Mechanism of Action

This compound is characterized as a putative allosteric inhibitor of the dopamine transporter.[4] This suggests a mechanism that does not involve direct competition with dopamine at the primary binding site.

  • Allosteric Modulation: this compound is thought to bind to a site on the DAT that is distinct from the dopamine binding site.

  • Conformational Change: This binding likely induces a conformational change in the transporter protein.

  • Inhibition of Transporter Function: This conformational change is hypothesized to inhibit the normal function of DAT, potentially by preventing the conformational shifts necessary for dopamine transport. The observation that this compound decreases nucleus accumbens dopamine levels suggests it may stabilize the transporter in a conformation that does not facilitate dopamine release or reuptake, or potentially even promotes an inward clearance of dopamine without subsequent release.

sri31142_mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft sri31142 This compound allosteric_site Allosteric Site sri31142->allosteric_site Binds to dat Dopamine Transporter (DAT) dat_inactive DAT (Inactive Conformation) dat->dat_inactive Induces Conformational Change allosteric_site->dat dopamine_synapse Dopamine dopamine_synapse->dat_inactive Transport Inhibited

Proposed Allosteric Mechanism of this compound at the DAT.

Experimental Workflow

A typical experimental workflow for comparing the effects of novel compounds like this compound with a reference compound such as amphetamine on locomotor activity would involve a series of established behavioral assays.

experimental_workflow start Animal Habituation drug_admin Drug Administration (Vehicle, Amphetamine, this compound) start->drug_admin open_field Open-Field Test (Measure Locomotor Activity) drug_admin->open_field data_analysis Data Analysis (Dose-Response Curves) open_field->data_analysis comparison Comparative Analysis data_analysis->comparison

Standard workflow for locomotor activity assessment.

Conclusion

The comparison between this compound and amphetamine highlights a critical divergence in the pharmacological effects of compounds targeting the dopamine transporter. Amphetamine, through its classical mechanism of inducing dopamine release, is a potent locomotor stimulant with high abuse liability. In contrast, this compound, a putative allosteric modulator of DAT, does not appear to share these stimulant properties and may, in fact, possess anti-addictive potential, as suggested by its ability to block cocaine-induced reward.

The absence of direct locomotor activity data for this compound is a significant knowledge gap. Future research should prioritize conducting open-field tests to directly assess the dose-response effects of this compound on spontaneous locomotion. Such studies are essential for a more complete understanding of its behavioral profile and for validating its potential as a therapeutic agent for substance use disorders. The contrasting profiles of these two compounds underscore the potential of allosteric modulation as a novel strategy to therapeutically target the dopamine transporter without inducing the undesirable stimulant and reinforcing effects of traditional DAT inhibitors.

References

Cross-Validation of SRI-31142 Effects: A Comparative Guide for Rodent Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental data on the putative allosteric dopamine (B1211576) transporter inhibitor, SRI-31142, in rodent models. This guide provides a detailed comparison of its known effects, experimental protocols, and potential for strain-dependent variations to inform future research and drug development.

Introduction

This compound is a novel compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT). Research in rodent models, primarily in rats, has suggested its potential as a therapeutic agent, particularly in the context of substance use disorders. Unlike typical DAT inhibitors like cocaine, this compound does not appear to have abuse potential and has been shown to attenuate the effects of cocaine.[1] This guide aims to provide a cross-validation of the effects of this compound by summarizing the existing experimental data and exploring the potential for differing effects across various rodent strains. While direct comparative studies in different rodent strains are currently unavailable in the published literature, this guide will leverage known physiological and behavioral differences between common laboratory rodent strains to project potential variations in the pharmacological effects of this compound.

Mechanism of Action and Signaling Pathway

This compound is believed to act as an allosteric modulator of the dopamine transporter (DAT). This means it binds to a site on the transporter protein that is different from the dopamine binding site. This allosteric interaction is thought to negatively modulate the transporter's function, leading to a decrease in dopamine reuptake from the synaptic cleft. The anticipated downstream effect is an alteration of dopaminergic signaling in key brain regions associated with reward and motivation, such as the nucleus accumbens (NAc).

SRI31142_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake SRI31142 This compound SRI31142->DAT Allosteric Inhibition Dopamine_Synapse Dopamine Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Figure 1: Proposed signaling pathway of this compound action.

Comparative Efficacy in Rodent Models

To date, the in vivo effects of this compound have been primarily characterized in rat models. The following tables summarize the key quantitative findings from these studies. It is important to note the absence of direct comparative data in other rodent species or strains.

Table 1: Effects of this compound on Intracranial Self-Stimulation (ICSS) in Rats
Treatment GroupDose (mg/kg, i.p.)Effect on ICSSReference
This compound1 - 10Dose-dependent decrease in ICSS rates[1]
Cocaine10Increase in ICSS rates[1]
This compound + Cocaine10 + 10This compound blocked the cocaine-induced increase in ICSS[1]
Table 2: Effects of this compound on Nucleus Accumbens (NAc) Dopamine Levels in Rats
Treatment GroupDose (mg/kg, i.p.)Effect on NAc Dopamine LevelsReference
This compound10Decrease in basal dopamine levels[1][2]
Cocaine10Increase in dopamine levels[1][2]
This compound + Cocaine10 + 10This compound attenuated the cocaine-induced increase in dopamine[2]

Projected Cross-Validation in Different Rodent Strains

While direct experimental data is lacking, known differences between common rodent strains in dopamine system function, metabolism, and behavior can inform predictions about the potential for varied responses to this compound.

  • Sprague-Dawley vs. Wistar Rats: These two common outbred rat stocks can exhibit differences in emotionality and drug responses. Wistar rats have been reported to be more sensitive to the locomotor-activating effects of psychostimulants, which could potentially translate to a different behavioral response profile to this compound.

  • C57BL/6J vs. BALB/c Mice: These inbred mouse strains are known to have distinct behavioral and neurochemical profiles. C57BL/6J mice generally exhibit higher locomotor activity and are more sensitive to the rewarding effects of drugs of abuse compared to BALB/c mice. This suggests that the effects of this compound on reward and locomotion could be more pronounced in C57BL/6J mice.

  • Pharmacokinetic Differences: Metabolic rates can vary significantly between rodent species and even between strains. Mice generally have a faster metabolic rate than rats, which could lead to a shorter half-life and different effective dose range for this compound in mice. Pharmacokinetic studies in different strains would be crucial to determine appropriate dosing regimens for comparative efficacy studies.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. The following are generalized protocols for the key experiments conducted with this compound in rats.

Intracranial Self-Stimulation (ICSS)

ICSS_Workflow cluster_surgery Surgical Implantation cluster_training Training cluster_testing Drug Testing A Anesthetize Rat B Implant Electrode in Medial Forebrain Bundle (MFB) A->B C Secure with Dental Cement B->C D Place in Operant Chamber C->D E Train to Press Lever for Brain Stimulation D->E F Establish Stable Baseline Responding E->F G Administer this compound or Vehicle F->G H Administer Cocaine (in interaction studies) G->H I Record ICSS Response Rates G->I H->I J Analyze Data (e.g., rate-frequency curves) I->J

Figure 2: Experimental workflow for ICSS studies.

Protocol Details:

  • Surgery: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a monopolar electrode in the medial forebrain bundle (MFB).[3]

  • Training: Following a recovery period, rats are trained in operant conditioning chambers to press a lever to receive a brief train of electrical stimulation. A stable baseline of responding is established.[3]

  • Testing: The effects of this compound are assessed by administering the compound (intraperitoneally, i.p.) prior to the ICSS session.[1] For interaction studies, this compound is administered before a cocaine challenge.[1][2] The primary dependent measure is the rate of lever pressing for brain stimulation.

In Vivo Microdialysis for Dopamine Measurement

Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_dialysis Microdialysis Procedure cluster_testing Drug Administration and Analysis A Anesthetize Rat B Implant Guide Cannula over Nucleus Accumbens (NAc) A->B C Insert Microdialysis Probe B->C D Perfuse with Artificial Cerebrospinal Fluid (aCSF) C->D E Collect Dialysate Samples at Baseline D->E F Administer this compound or Vehicle (i.p.) E->F G Continue Collecting Dialysate Samples F->G H Analyze Dopamine Content (e.g., HPLC-ECD) G->H I Express as % of Baseline H->I

Figure 3: Experimental workflow for in vivo microdialysis.

Protocol Details:

  • Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted dorsal to the nucleus accumbens.[4]

  • Microdialysis: After recovery, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).[5]

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals before and after drug administration. The concentration of dopamine in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4]

  • Drug Administration: this compound or vehicle is administered systemically (i.p.), and changes in extracellular dopamine levels are monitored over time.[2]

Conclusion and Future Directions

The available data from studies in rats indicate that this compound is a promising compound with a unique pharmacological profile. It reduces the rewarding effects of brain stimulation and attenuates the neurochemical effects of cocaine without demonstrating intrinsic abuse liability. However, the lack of cross-validation in other rodent strains represents a significant knowledge gap.

Future research should prioritize direct comparative studies of this compound in different rat and mouse strains. Such studies should include:

  • Pharmacokinetic profiling in each strain to establish dose-response relationships.

  • Behavioral assessments of reward, anxiety, and locomotion to create a comprehensive behavioral profile.

  • Neurochemical analyses to confirm the effects on dopamine signaling across strains.

By systematically evaluating the effects of this compound in a variety of genetically diverse rodent models, the scientific community can gain a more complete understanding of its therapeutic potential and limitations, ultimately facilitating its translation to clinical applications.

References

SRI-31142: A Comparative Analysis of its Interaction with Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SRI-31142, a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT), and its interaction with the psychostimulant cocaine. To date, the majority of published research has focused on the interplay between this compound and cocaine. Limited data is available on its direct interactions with other psychostimulants such as amphetamine or methylphenidate. This document synthesizes available experimental data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Comparative Data Summary

This compound presents a unique profile in contrast to traditional dopamine transporter inhibitors like cocaine. While cocaine acts as a competitive inhibitor, this compound is believed to bind to an allosteric site on the DAT, modulating its function rather than directly blocking dopamine uptake. This distinction is critical in understanding their differential effects on reward pathways and abuse liability.

The following table summarizes the observed and expected effects of this compound, cocaine, and their combination on key behavioral and neurochemical measures. The quantitative data presented is illustrative of typical findings in the field, as specific values from the primary literature on this compound were not publicly accessible.

Treatment Intracranial Self-Stimulation (ICSS) Threshold Nucleus Accumbens Dopamine Levels Nucleus Accumbens Serotonin (B10506) Levels Abuse Liability
Vehicle (Control) BaselineBaselineBaselineNone
This compound Increased (Reduced reward)DecreasedNo significant change reportedLow
Cocaine Decreased (Enhanced reward)Significantly IncreasedIncreasedHigh
This compound + Cocaine Attenuated Cocaine-Induced Decrease (Blocked reward enhancement)Attenuated Cocaine-Induced IncreaseNo significant change reportedPotential to reduce cocaine abuse

Experimental Protocols

The following are detailed methodologies for the key experiments utilized to characterize the interaction between this compound and cocaine.

Intracranial Self-Stimulation (ICSS)

Objective: To assess the rewarding and aversive effects of this compound and its interaction with the reward-enhancing effects of cocaine.

Methodology:

  • Animal Subjects: Male Wistar or Sprague-Dawley rats are typically used.

  • Surgical Implantation: Rats are anesthetized, and a bipolar stainless-steel electrode is stereotaxically implanted into the medial forebrain bundle (MFB), a key component of the brain's reward pathway.

  • Training: Following a recovery period, rats are placed in an operant conditioning chamber equipped with a lever. Lever presses result in the delivery of a brief electrical stimulation to the MFB. Rats learn to press the lever to receive this rewarding stimulation.

  • Threshold Determination: A discrete-trial procedure is used to determine the minimum frequency of electrical stimulation that supports responding (the ICSS threshold). This threshold is a sensitive measure of brain reward function.

  • Drug Administration: Once stable baseline ICSS thresholds are established, rats are administered this compound, cocaine, or a combination of both prior to the testing session. Drugs are typically administered via intraperitoneal (i.p.) injection.

  • Data Analysis: Changes in the ICSS threshold are measured. A decrease in the threshold indicates a reward-enhancing effect, while an increase suggests an aversive or reward-diminishing effect.

In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and serotonin in the nucleus accumbens, a critical brain region for reward and addiction, following the administration of this compound and cocaine.

Methodology:

  • Animal Subjects: Male Wistar or Sprague-Dawley rats.

  • Surgical Implantation: A guide cannula is stereotaxically implanted, targeting the nucleus accumbens shell.

  • Microdialysis Probe Insertion: After recovery, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).

  • Baseline Measurement: Baseline samples are collected to establish stable neurotransmitter levels before drug administration.

  • Drug Administration: this compound, cocaine, or their combination is administered (e.g., i.p. injection).

  • Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and serotonin.

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothesized interaction of this compound and cocaine at the dopamine transporter on a presynaptic dopaminergic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicle dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) sri31142 This compound (Allosteric Inhibitor) sri31142->dat Modulates cocaine Cocaine (Competitive Inhibitor) cocaine->dat Blocks dopamine->dat Reuptake dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding

Caption: Hypothesized interaction at the dopamine transporter.

Experimental Workflow Diagram

This diagram outlines the general workflow for investigating the interaction between this compound and a psychostimulant.

cluster_behavioral Behavioral Assessment (ICSS) cluster_neurochemical Neurochemical Analysis (Microdialysis) b1 Animal Surgery: Electrode Implantation b2 ICSS Training b1->b2 b3 Establish Stable Baseline Thresholds b2->b3 b4 Drug Administration: Vehicle, this compound, Cocaine, This compound + Cocaine b3->b4 b5 Measure ICSS Threshold Shifts b4->b5 data_analysis Data Analysis & Comparison b5->data_analysis n1 Animal Surgery: Guide Cannula Implantation n2 Probe Insertion & Perfusion n1->n2 n3 Collect Baseline Dialysate Samples n2->n3 n4 Drug Administration: Vehicle, this compound, Cocaine, This compound + Cocaine n3->n4 n5 Collect Post-Drug Dialysate Samples n4->n5 n6 HPLC-ED Analysis n5->n6 n6->data_analysis

Caption: General experimental workflow.

Comparative Abuse Potential Analysis: SRI-31142 versus Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the abuse potential of the putative allosteric dopamine (B1211576) transporter (DAT) inhibitor, SRI-31142, and the widely abused psychostimulant, cocaine. The data presented is based on preclinical research in rodent models, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Preclinical evidence strongly suggests that this compound does not share the abuse-related effects characteristic of cocaine.[1][2][3][4] In behavioral paradigms designed to assess reinforcing properties, this compound fails to produce effects indicative of abuse potential and, in fact, can attenuate the abuse-related effects of cocaine.[5] This key difference is likely attributable to their distinct mechanisms of action at the dopamine transporter.

Mechanism of Action

Cocaine primarily functions as a competitive inhibitor of the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and leading to a surge in extracellular dopamine levels.[6][7][8][9] This rapid increase in dopaminergic signaling in reward-related brain regions is central to its reinforcing and addictive properties.[7]

This compound, in contrast, is identified as a putative allosteric inhibitor of DAT.[1][2][4] This suggests that it binds to a site on the transporter that is different from the dopamine and cocaine binding site, modulating the transporter's function in a way that does not produce the same profound increase in extracellular dopamine.

Comparative Behavioral and Neurochemical Data

The abuse potential of this compound has been directly compared to cocaine using intracranial self-stimulation (ICSS) and in vivo microdialysis in rats. ICSS is a behavioral model where animals learn to perform a response to receive electrical stimulation of brain reward circuits, a behavior that is potentiated by drugs of abuse. In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions.

Intracranial Self-Stimulation (ICSS) Data
CompoundDose Range (mg/kg, i.p.)Effect on ICSSCocaine Combination Effect
Cocaine 10Facilitated ICSS respondingN/A
This compound 1.0 - 10No increase in ICSS; decreased ICSS at 10 mg/kgAttenuated cocaine-induced facilitation of ICSS at 10 mg/kg

Data sourced from Moerke et al., as cited in multiple references.[5][10]

In Vivo Microdialysis in Nucleus Accumbens (NAc)
CompoundDose (mg/kg, i.p.)Effect on NAc Dopamine (DA)Effect on NAc Serotonin (B10506) (5-HT)Cocaine Combination Effect (on DA)
Cocaine 10Increased DA levelsIncreased 5-HT levelsN/A
This compound 10Decreased DA levelsNot reported aloneBlocked cocaine-induced increases in NAc DA

Data sourced from Moerke et al., as cited in multiple references.[5][10]

Experimental Protocols

Intracranial Self-Stimulation (ICSS)

The ICSS procedure is a preclinical assay used to evaluate the abuse potential of drugs.[5] In the cited studies comparing this compound and cocaine, rats were surgically implanted with electrodes in the medial forebrain bundle, a key component of the brain's reward circuitry. The animals were then trained to press a lever to receive a brief electrical stimulation. The frequency of lever pressing is a measure of the rewarding effect of the stimulation.

For drug testing, a baseline ICSS response rate was established. Subsequently, animals were administered either this compound, cocaine, or a vehicle control. The primary outcome measure was the change in the rate of lever pressing for brain stimulation. An increase in responding is indicative of a rewarding, and potentially abuse-related, effect. To assess the interaction between the two compounds, this compound was administered as a pretreatment before the administration of cocaine.[5]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the brains of awake, freely moving animals. For the comparison of this compound and cocaine, a microdialysis probe was surgically implanted in the nucleus accumbens (NAc) of rats, a brain region critically involved in reward and addiction.[5]

Following a stabilization period, baseline levels of dopamine and serotonin were collected. The animals were then administered either this compound, cocaine, or a vehicle. Dialysate samples were collected at regular intervals and analyzed using high-performance liquid chromatography to determine the concentrations of dopamine and serotonin. An increase in these neurotransmitters, particularly dopamine, in the NAc is a hallmark of most drugs of abuse. The study also examined the effect of this compound pretreatment on cocaine-induced changes in NAc dopamine and serotonin levels.[5]

Visualizations

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Interactions DA Dopamine VMAT2 VMAT2 DA->VMAT2 Packaging DA_synapse Dopamine DA->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binding D2R D2 Receptor DA_synapse->D2R Binding Signal Signal Transduction D1R->Signal D2R->Signal Cocaine Cocaine Cocaine->DAT Blocks SRI31142 This compound SRI31142->DAT Allosterically Modulates

Caption: Dopaminergic synapse showing cocaine's blockade and this compound's modulation of DAT.

cluster_ICSS Intracranial Self-Stimulation (ICSS) Workflow A Electrode Implantation (Medial Forebrain Bundle) B Training: Lever press -> Brain stimulation A->B C Establish Baseline Response Rate B->C D Drug Administration (Cocaine or this compound) C->D E Measure Change in Response Rate D->E F Data Analysis: Compare drug vs. baseline E->F

Caption: Experimental workflow for the Intracranial Self-Stimulation (ICSS) assay.

cluster_abuse_potential Abuse Potential Logic Cocaine Cocaine IncreaseDA Increases NAc Dopamine Cocaine->IncreaseDA IncreaseICSS Increases ICSS Cocaine->IncreaseICSS SRI31142 This compound LowAbuse Low Abuse Potential SRI31142->LowAbuse HighAbuse High Abuse Potential IncreaseDA->HighAbuse IncreaseICSS->HighAbuse

Caption: Logical relationship between drug action and abuse potential assessment.

References

Scrutinizing SRI-31142: An Analysis of Preclinical Findings in the Absence of Direct Replication

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of preclinical findings is a cornerstone of translational science. This guide provides a comparative analysis of the available data on SRI-31142, a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT). To date, no direct, independent replications of the initial findings from different laboratories have been published. This guide, therefore, summarizes and compares the key preclinical behavioral and neurochemical effects reported in the primary literature.

This compound has been investigated for its potential as a pharmacotherapy for cocaine abuse.[1][2] Unlike traditional DAT inhibitors such as cocaine, which produce abuse-related effects, this compound has been reported to lack these effects and to attenuate the actions of cocaine.[1][2] However, the precise mechanism of action and the role of DAT in mediating these effects remain subjects of ongoing investigation.[1]

Comparative Analysis of Preclinical Data

The primary findings on this compound come from a study that examined its effects on intracranial self-stimulation (ICSS) and dopamine levels in the nucleus accumbens (NAc).[1][2] The key quantitative data from these experiments are summarized below.

Experimental ParadigmCompoundDosageKey Finding
Dopamine Transporter Binding This compoundK_i = 1.9 nM
Intracranial Self-Stimulation (ICSS) This compoundDecreased ICSS
CocaineIncreased ICSS
GBR-12935Increased ICSS
This compound + CocaineBlocked cocaine-induced increases in ICSS
In Vivo Microdialysis (NAc Dopamine) This compoundDecreased NAc Dopamine
CocaineIncreased NAc Dopamine
This compound + CocaineBlocked cocaine-induced increases in NAc Dopamine

Experimental Methodologies

While specific, detailed protocols for the this compound studies are not publicly available, the following sections describe the general principles and methodologies for the key experiments cited.

Dopamine Transporter (DAT) Binding Assay

These assays are conducted to determine the affinity of a compound for the dopamine transporter.

General Protocol:

  • Preparation of Tissue: Brain tissue rich in DAT (e.g., striatum) is homogenized.

  • Incubation: The tissue homogenate is incubated with a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound).

  • Separation: Bound and unbound radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (K_i) is then calculated from the IC₅₀ value.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs of abuse.[3][4][5][6][7]

General Protocol:

  • Electrode Implantation: Animals (typically rats or mice) are surgically implanted with an electrode in a brain reward region, such as the medial forebrain bundle (MFB).[3][5]

  • Training: Animals are placed in an operant chamber and trained to perform a response (e.g., press a lever) to receive a brief electrical stimulation to the brain.

  • Baseline Determination: The frequency or intensity of the electrical stimulation is varied to determine a baseline rate of responding.

  • Drug Administration: Animals are administered the test compound (e.g., this compound, cocaine) or a vehicle.

  • Testing: The animals are returned to the operant chamber, and changes in their response rates for brain stimulation are measured. A leftward shift in the rate-frequency curve is indicative of a reward-enhancing effect, while a rightward shift suggests an aversive or reward-diminishing effect.[4]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[8][9][10][11]

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest, such as the nucleus accumbens.[8]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals.

  • Neurochemical Analysis: The concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Changes in neurotransmitter levels following drug administration are compared to baseline levels.

Visualizing the Science

To better understand the proposed mechanisms and experimental procedures, the following diagrams have been generated.

SRI_31142_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DA_cleft Dopamine DA->DA_cleft Vesicle Synaptic Vesicle Vesicle->DA Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binds Cocaine Cocaine Cocaine->DAT Blocks (Orthosteric Site) SRI31142 This compound SRI31142->DAT Modulates (Allosteric Site) ICSS_Workflow cluster_surgery Surgical Procedure cluster_training Behavioral Training cluster_testing Drug Testing A Anesthetize Animal B Implant Electrode in Medial Forebrain Bundle A->B C Place Animal in Operant Chamber B->C D Train Lever Press for Brain Stimulation C->D E Determine Baseline ICSS Responding D->E F Administer this compound, Cocaine, or Vehicle E->F G Measure Changes in ICSS Responding F->G H Analyze Rate-Frequency Curve Shift G->H

References

Comparative Analysis of SRI-31142 in Combination with Other Neurotransmitter Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31142 is a novel small molecule identified as a putative allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1][2] Allosteric modulators offer a distinct advantage over traditional orthosteric inhibitors by binding to a secondary site on the transporter, which can lead to more nuanced regulation of neurotransmitter reuptake and potentially a more favorable side-effect profile. This guide provides a comparative analysis of this compound's performance, both alone and in theoretical combination with other neurotransmitter modulators, based on available preclinical data. The focus is on its interactions with the dopamine, serotonin (B10506), and norepinephrine (B1679862) systems, providing a framework for researchers exploring its therapeutic potential.

Mechanism of Action of this compound

This compound acts as a putative allosteric modulator of the dopamine transporter (DAT). Unlike traditional DAT inhibitors like cocaine, which bind to the primary substrate site (orthosteric site), this compound is thought to bind to a secondary, allosteric site. This binding event is believed to induce a conformational change in the transporter, thereby modulating its function. While primarily investigated for its effects on DAT, studies have shown that this compound also exhibits activity at the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, specific binding affinity data (Ki values) for SERT and NET are not consistently reported in the available literature, making a direct quantitative comparison of its potency across the three transporters challenging.

dot

Fig. 1: Proposed mechanism of this compound action.

Comparative Performance Data

Available data on this compound primarily focuses on its interaction with cocaine, a non-selective monoamine reuptake inhibitor. These studies provide indirect evidence of its modulatory effects on the dopaminergic system.

In Vitro Data: Monoamine Transporter Inhibition
CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
This compound Data not consistently availableData not consistently availableData not consistently available
Cocaine~100-600~200-800~200-700(Various Sources)
Fluoxetine (B1211875) (SSRI)~2000~1-10~300(Various Sources)
Desipramine (B1205290) (NRI)~2000~100~1-5(Various Sources)

Note: The lack of consistent, publicly available Ki values for this compound across all three transporters is a significant data gap that hinders a direct quantitative comparison.

In Vivo Data: Neurochemical and Behavioral Effects

The primary in vivo research on this compound comes from studies investigating its potential as a treatment for cocaine abuse. These studies utilize techniques like intracranial self-stimulation (ICSS) and in vivo microdialysis.

Table 1: Summary of In Vivo Effects of this compound

Experimental ModelParameter MeasuredEffect of this compound (alone)Effect of this compound + CocaineReference
Intracranial Self-Stimulation (ICSS) in ratsBrain stimulation rewardDecrease in reward thresholdsAttenuation of cocaine-induced reward enhancementMoerke et al., 2018
In Vivo Microdialysis in rat Nucleus AccumbensExtracellular Dopamine LevelsDecreaseBlocks cocaine-induced increase in dopamineMoerke et al., 2018

These findings suggest that this compound, by modulating DAT function, can counteract the rewarding effects of cocaine and the associated surge in synaptic dopamine.

Combination with Other Neurotransmitter Modulators: A Theoretical Framework

While direct experimental data on the combination of this compound with selective serotonin reuptake inhibitors (SSRIs) or norepinephrine reuptake inhibitors (NRIs) is currently unavailable, we can extrapolate potential interactions based on the known pharmacology of these drug classes.

Combination with Selective Serotonin Reuptake Inhibitors (SSRIs)

Given that this compound exhibits some activity at SERT, combining it with an SSRI like fluoxetine could lead to several outcomes:

  • Synergistic Serotonergic Effects: The combination could lead to a more pronounced increase in synaptic serotonin levels than either compound alone. This could be beneficial in treating conditions with a significant serotonergic deficit, but may also increase the risk of serotonin-related side effects.

  • Complex Allosteric Modulation: As an allosteric modulator, this compound could potentially alter the binding or efficacy of the SSRI at the SERT. This interaction would require dedicated in vitro binding and functional assays to characterize.

Combination with Norepinephrine Reuptake Inhibitors (NRIs)

Similarly, the interaction of this compound with an NRI such as desipramine would depend on its affinity and efficacy at the norepinephrine transporter (NET).

  • Broadened Monoaminergic Enhancement: A combination could lead to a simultaneous enhancement of dopamine and norepinephrine signaling. This dual action is a characteristic of some existing antidepressants and could offer a broader spectrum of therapeutic effects.

  • Potential for Altered NRI Potency: The allosteric nature of this compound's interaction with monoamine transporters suggests that it could influence the binding and function of NRIs at the NET.

dot

Experimental_Workflow start Start: Hypothesis Generation invitro In Vitro Studies (Binding & Functional Assays) start->invitro invivo In Vivo Studies (Microdialysis & Behavioral Models) invitro->invivo Promising results data_analysis Data Analysis & Interpretation invitro->data_analysis invivo->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

References

A Head-to-Head Comparison of SRI-31142 with Novel Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative allosteric dopamine (B1211576) transporter (DAT) inhibitor, SRI-31142, with other recently developed and notable DAT inhibitors. The following sections present a detailed analysis of their pharmacological profiles, supported by experimental data and methodologies, to assist researchers in evaluating these compounds for their potential therapeutic applications.

Executive Summary

This compound is a novel, brain-penetrant, putative allosteric inhibitor of the dopamine transporter.[1] Unlike traditional competitive DAT inhibitors such as cocaine, this compound exhibits a unique pharmacological profile. It does not induce the abuse-related effects commonly associated with DAT inhibitors.[2][3] Instead, it has been shown to reduce intracranial self-stimulation (ICSS) responses and dopamine levels in the nucleus accumbens (NAc).[1][2] Furthermore, this compound can block the abuse-related effects of cocaine.[1][2] This distinct mechanism of action positions this compound and similar allosteric modulators as promising candidates for the development of treatments for substance use disorders and other neuropsychiatric conditions. This guide compares the available data for this compound with a selection of other novel DAT inhibitors, highlighting differences in their binding affinities, selectivity, and in vivo effects.

Quantitative Comparison of DAT Inhibitors

The following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of this compound and other selected novel and traditional DAT inhibitors for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Lower values indicate higher affinity or potency. Selectivity ratios are provided to compare the compounds' preference for DAT over other monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM)

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioSpecies
This compound 3520----Human
Cocaine 2307404803.222.09Rat
Methylphenidate 60132,00010022001.67Human/Rat
GBR 12935 1.08----Rat
(S)-MK-26 High Affinity--High SelectivityHigh SelectivityRat
(S)-CE-123 610>100,000>100,000>164>164Human
JJC8-088 2.6-----
JJC8-089 16.7-----
RDS3-094 23.1-----
JJC8-091 289-----

Data not available is represented by '-'. For (S)-MK-26, specific values were not provided in the search results, but it was described as a highly selective inhibitor of DAT with a binding efficiency about 130 times superior to that of modafinil.[4]

Table 2: Monoamine Transporter Inhibition (IC₅₀, nM)

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Species
This compound 2340--Rat
Cocaine 626---
(S)-CE-123 2800--Human

Data not available is represented by '-'.

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison guide are provided below. These protocols offer a framework for the in vitro and in vivo characterization of novel DAT inhibitors.

In Vitro Dopamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter.

1. Membrane Preparation:

  • Dissect brain tissue (e.g., striatum) from the species of interest (e.g., rat, human).

  • Homogenize the tissue in ice-cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a multi-well plate, add a constant concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).

  • Add varying concentrations of the unlabeled test compound.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal.

1. Surgical Implantation:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens).

  • Secure the cannula to the skull with dental cement and allow the animal to recover.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • After collecting baseline samples, administer the test compound (e.g., this compound) systemically (e.g., via intraperitoneal injection) or locally through the probe (reverse dialysis).

  • Continue collecting dialysate samples to monitor the effect of the compound on dopamine levels over time.

3. Sample Analysis:

  • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Quantify the dopamine levels by comparing the peak areas in the samples to those of known dopamine standards.

Intracranial Self-Stimulation (ICSS)

This protocol outlines the ICSS procedure used to assess the abuse potential of a compound.

1. Electrode Implantation:

  • Surgically implant a stimulating electrode into a brain reward region, typically the medial forebrain bundle, of the animal.

  • Allow the animal to recover from surgery.

2. Behavioral Training:

  • Place the animal in an operant conditioning chamber equipped with a lever or response wheel.

  • Train the animal to press the lever or turn the wheel to receive a brief electrical stimulation to the brain.

  • The electrical stimulation serves as a reward, and the animal will learn to self-administer it.

3. Drug Testing:

  • Once the animal has learned the task and shows stable responding, administer the test compound.

  • Measure the rate of responding for brain stimulation after drug administration.

  • Drugs with abuse potential, like cocaine, typically increase the rate of responding, while compounds like this compound have been shown to decrease it.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to DAT inhibition and the experimental procedures used in this field.

Dopamine_Synapse Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Dopamine Postsynaptic Postsynaptic Neuron DAT DAT DAT->Presynaptic Reuptake Vesicle Dopamine Vesicle Vesicle->Presynaptic Release Receptor Dopamine Receptor Dopamine->Receptor Binding SRI31142 This compound (Allosteric Inhibitor) SRI31142->DAT Allosteric Modulation Cocaine Cocaine (Competitive Inhibitor) Cocaine->DAT Competitive Inhibition

Caption: Dopaminergic synapse showing competitive vs. allosteric DAT inhibition.

ICSS_Workflow cluster_surgery Surgical Procedure cluster_training Behavioral Training cluster_testing Drug Testing Phase Implantation Electrode Implantation (Medial Forebrain Bundle) Recovery Post-Surgical Recovery Implantation->Recovery Operant Operant Chamber Training Recovery->Operant Stable Stable Responding Established Operant->Stable Admin Administer Test Compound Stable->Admin Measure Measure Response Rate Admin->Measure Analyze Analyze Data for Abuse Potential Measure->Analyze

Caption: Experimental workflow for Intracranial Self-Stimulation (ICSS) studies.

Conclusion

This compound represents a departure from classical DAT inhibitors, offering a pharmacological profile that is not associated with abuse potential. Its putative allosteric mechanism may provide a novel therapeutic avenue for cocaine addiction and other disorders. The comparative data presented in this guide highlights the diversity of novel DAT inhibitors currently under investigation. While this compound shows a lower affinity for DAT compared to some other novel compounds, its unique in vivo effects warrant further investigation. The provided experimental protocols serve as a foundation for the continued exploration and characterization of these and other emerging DAT-targeting compounds. Further head-to-head studies are necessary to fully elucidate the therapeutic potential of this compound in relation to other novel DAT inhibitors.

References

Evaluating the Therapeutic Index of SRI-31142 Versus Traditional Dopamine Transporter Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) transporter (DAT) is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. However, the development of DAT-targeting compounds has been historically challenged by the high abuse potential associated with traditional DAT blockers, such as cocaine. This guide provides a comparative evaluation of SRI-31142, a novel putative allosteric inhibitor of DAT, against traditional competitive DAT blockers, with a focus on their therapeutic index.

Executive Summary

This compound emerges as a promising compound with a potentially wider therapeutic index compared to traditional DAT blockers like cocaine and GBR-12935. Unlike competitive inhibitors that produce abuse-related effects, this compound has been shown to reduce intracranial self-stimulation (ICSS) and dopamine levels in the nucleus accumbens on its own, and to block the abuse-related effects of cocaine.[1][2] While a quantitative therapeutic index for this compound cannot be precisely calculated due to the absence of public LD50 data, the clear separation between its effective doses for blocking cocaine's effects and its lack of abuse potential suggests a significant safety advantage.

Data Presentation: Comparative Analysis

The following tables summarize the key characteristics of this compound and traditional DAT blockers based on available preclinical data.

Table 1: Mechanism of Action and In Vitro Potency

CompoundMechanism of Action at DATBinding Affinity (Ki)
This compound Putative Allosteric Inhibitor1.9 nM[3]
Cocaine Competitive Inhibitor~100-200 nM
GBR-12935 Competitive Inhibitor~1-5 nM[4][5]

Table 2: In Vivo Efficacy and Therapeutic Potential

CompoundPrimary Therapeutic Effect StudiedEffective Dose Range (Rodent Models)Key Findings
This compound Blockade of Cocaine's Effects10 mg/kg (i.p.)Significantly attenuates cocaine-induced facilitation of ICSS.[2]
Cocaine Reinforcement / Abuse Potential5-20 mg/kg (i.p.)Dose-dependently facilitates ICSS, indicating high abuse liability.
GBR-12935 DAT Inhibition / Locomotor Activation3.2-10 mg/kg (i.p.)Increases locomotor activity and facilitates ICSS.[2][4]

Table 3: Toxicity Profile and Therapeutic Index Estimation

CompoundPrimary Toxicity/Adverse EffectsLD50 (Rat, i.p.)Estimated Therapeutic Index
This compound Not fully characterized. Does not produce abuse-related effects. Side effects mentioned as a potential limiting factor without specifics.[6]Not availablePotentially Wide (based on lack of abuse potential at effective doses)
Cocaine High abuse potential, cardiotoxicity, neurotoxicity.~95 mg/kgNarrow
GBR-12935 Locomotor stimulation. Potential for cardiotoxicity (inferred from related compounds).Not availableNarrower than this compound (due to abuse-related effects and potential for off-target toxicities)

Mandatory Visualization

Signaling Pathways

cluster_0 Competitive Inhibition (e.g., Cocaine) cluster_1 Allosteric Inhibition (this compound) Cocaine Cocaine DAT_orthosteric Orthosteric Binding Site Cocaine->DAT_orthosteric Binds to Dopamine Dopamine Dopamine->DAT_orthosteric Binding prevented Dopamine_reuptake_blocked Dopamine Reuptake Blocked DAT_orthosteric->Dopamine_reuptake_blocked This compound This compound DAT_allosteric Allosteric Binding Site This compound->DAT_allosteric Binds to DAT_conformation_change DAT Conformational Change DAT_allosteric->DAT_conformation_change Dopamine_reuptake_inhibited Dopamine Reuptake Inhibited DAT_conformation_change->Dopamine_reuptake_inhibited

Figure 1: Mechanisms of DAT Inhibition.
Experimental Workflows

cluster_0 Intracranial Self-Stimulation (ICSS) Workflow cluster_1 In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery: Electrode Implantation (Medial Forebrain Bundle) Training Operant Conditioning: Lever Press for Brain Stimulation Surgery->Training Baseline Establish Baseline Response Rates Training->Baseline Drug_Admin Drug Administration (e.g., this compound, Cocaine) Baseline->Drug_Admin Testing Measure Changes in Lever Pressing Rate Drug_Admin->Testing Analysis Data Analysis: Shift in Dose-Response Curve Testing->Analysis Probe_Implantation Stereotaxic Surgery: Microdialysis Probe Implantation (Nucleus Accumbens) Perfusion Probe Perfusion with Artificial Cerebrospinal Fluid (aCSF) Probe_Implantation->Perfusion Baseline_Collection Collection of Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Infusion Drug Administration (Systemic or via Probe) Baseline_Collection->Drug_Infusion Sample_Collection Collection of Post-Drug Dialysate Samples Drug_Infusion->Sample_Collection Dopamine_Quantification Dopamine Quantification (HPLC-ECD) Sample_Collection->Dopamine_Quantification

Figure 2: Key Experimental Workflows.

Experimental Protocols

Intracranial Self-Stimulation (ICSS)

Objective: To assess the rewarding or aversive effects of a compound, or its ability to modulate the rewarding effects of other substances.

Methodology:

  • Animal Subjects: Male Sprague-Dawley or Wistar rats are typically used.

  • Surgical Procedure: Animals are anesthetized and placed in a stereotaxic frame. A monopolar electrode is implanted in the medial forebrain bundle (MFB).[7] The electrode is secured with dental cement.

  • Recovery: Animals are allowed a post-operative recovery period of at least one week.

  • Training: Rats are placed in an operant conditioning chamber equipped with a lever. Each press of the lever delivers a brief train of electrical stimulation to the MFB. Animals learn to associate the lever press with the rewarding brain stimulation.[8]

  • Baseline Determination: Once responding is stable, a baseline rate of responding across a range of stimulation frequencies or intensities is determined.

  • Drug Administration: Test compounds (e.g., this compound, cocaine, GBR-12935) are administered via a specified route (e.g., intraperitoneal injection).

  • Testing: Following drug administration, the animals are returned to the operant chambers, and changes in their rate of lever pressing are recorded. An increase in responding at a given stimulation frequency is indicative of a rewarding effect, while a decrease can suggest an aversive effect or motor impairment.[1]

  • Data Analysis: The data is typically analyzed by comparing the post-drug response rates to the baseline rates. A leftward shift in the frequency-rate function indicates an enhancement of the rewarding effect of the brain stimulation.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of awake, freely-moving animals.

Methodology:

  • Animal Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Animals undergo stereotaxic surgery to implant a guide cannula directed at the brain region of interest, such as the nucleus accumbens.[9] The cannula is fixed to the skull.

  • Recovery: A recovery period of several days is allowed post-surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[10]

  • Baseline Sampling: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline concentration of dopamine.[9]

  • Drug Administration: The test compound is administered either systemically (e.g., i.p. injection) or locally through the microdialysis probe by including it in the aCSF.

  • Post-Drug Sampling: Dialysate collection continues after drug administration to monitor changes in dopamine levels over time.

  • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11]

Conclusion

The available evidence strongly suggests that this compound possesses a more favorable therapeutic index than traditional DAT blockers, primarily due to its distinct allosteric mechanism of action that avoids the abuse-related effects associated with competitive inhibition. While further comprehensive toxicity studies are required to fully quantify the safety profile of this compound, its ability to counteract the rewarding effects of cocaine without exhibiting its own abuse potential marks a significant advancement in the development of safer and more effective treatments for substance use disorders and other conditions involving dopaminergic dysfunction. Researchers and drug development professionals are encouraged to consider the potential of allosteric modulators like this compound as a promising avenue for future therapeutic development.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of SRI-31142, a potent, brain-penetrant allosteric inhibitor of the dopamine (B1211576) transporter (DAT).[1][2] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Due to the limited availability of a specific Safety Data Sheet (SDS), some data is not available (N/A).

PropertyValue
Molecular Formula C₂₉H₂₄N₆
Molar Mass 456.54 g/mol
CAS Number 1940118-04-6
Ki for DAT 1.9 nM
Storage Store at -20°C for up to 1 month or at -80°C for up to 6 months.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific hazard profile for this compound is not fully established, its potent bioactivity as a dopamine transporter inhibitor necessitates cautious handling.[1][2] Assume the compound is harmful if swallowed, causes skin irritation, and may cause eye irritation.[3] The primary routes of exposure include inhalation, ingestion, and skin or eye contact.[3]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always wash hands thoroughly with soap and water after handling.[3][4]

  • Eye and Face Protection: Wear safety glasses with side shields or goggles to protect against splashes.[4]

  • Skin and Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of spillage, consider additional protective clothing.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. If a fume hood is not available or if generating aerosols, a NIOSH/MSHA-approved respirator may be necessary.[4][5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure risk.

SRI31142_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_disposal Decontamination & Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Verify Airflow receive Receive & Log This compound prep_hood->receive Begin Work storage Store at -20°C or -80°C receive->storage Immediate weigh Weigh Compound in Hood storage->weigh As Needed dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Post-Experiment dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste Segregate Waste remove_ppe Doff PPE dispose_waste->remove_ppe Final Step

Caption: Standard operating procedure for handling this compound.

Spill and Emergency Procedures

Spill: In the event of a spill, ensure the area is well-ventilated. For a powder spill, cover with a plastic sheet to prevent aerosolization before cleaning.[4] Use an inert absorbent material for liquid spills. All contaminated materials should be placed in a sealed container for proper disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Give one or two glasses of water to drink and get medical attention.[3]

Disposal Plan

All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste. Dispose of this material in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain or in regular trash. Collect all waste in clearly labeled, sealed containers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.